(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-15-10-9-14(11-15)19-16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,21)(H,20,22)/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUVRCBRFPDMCW-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane
Executive Summary
This technical guide details the stereoselective synthesis of (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane , a critical chiral scaffold featuring orthogonal amine protection.[1] The (1R,3S) configuration denotes a cis-1,3-disubstituted cyclopentane system, a privileged pharmacophore in drug discovery (e.g., neuraminidase inhibitors, GPCR ligands).
The protocol leverages the Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) as a chiral pool starting material to establish the cis-stereochemistry, followed by a Curtius rearrangement to install the second amine functionality with retention of configuration.[1] This route ensures high enantiopurity (>98% ee) and scalability while avoiding complex desymmetrization steps.[1]
Retrosynthetic Analysis
The strategic disconnection relies on transforming a carboxylic acid into an amine via the Curtius rearrangement.[1] This allows the synthesis to trace back to the well-characterized 3-aminocyclopentanecarboxylic acid core, accessible from the Vince lactam.
Figure 1: Retrosynthetic logic flow from target to chiral precursor.
Synthetic Protocol
Phase 1: Precursor Assembly ((1R,3S)-Acid Synthesis)
Objective: Ring-opening of (+)-Vince lactam and saturation of the alkene to generate the cis-1,3-amino acid core.[1]
Reagents:
-
Di-tert-butyl dicarbonate (Boc₂O)[1]
-
Sodium Hydroxide (NaOH)[1]
-
Palladium on Carbon (10% Pd/C)[1]
-
Hydrogen gas (H₂)[1]
Step-by-Step Methodology:
-
Lactam Opening: Dissolve (+)-Vince lactam (1.0 equiv) in THF/H₂O (1:1). Add NaOH (2.0 equiv) and stir at ambient temperature to hydrolyze the lactam to the amino acid salt.
-
In-situ Protection: Add Boc₂O (1.2 equiv) directly to the reaction mixture. Stir for 12 hours. Acidify to pH 3 with 1M HCl and extract with Ethyl Acetate (EtOAc).[1]
-
Hydrogenation: Dissolve the crude alkene intermediate in Methanol (MeOH). Add 10 wt% Pd/C. Hydrogenate at 50 psi (3.4 bar) for 4 hours.
-
Isolation: Filter through Celite to remove the catalyst.[1] Concentrate the filtrate to yield (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid as a white solid.
Data Summary:
| Parameter | Specification |
|---|---|
| Starting Material | (+)-Vince Lactam (>99% ee) |
| Intermediate Yield | 90-95% (crude) |
| Final Acid Yield | 85-90% |
| Stereochemistry | Retention of cis-1,3 configuration |[1]
Phase 2: The Curtius Rearrangement (Target Synthesis)
Objective: Convert the free carboxylic acid to a Cbz-protected amine.[1]
Reagents:
-
Diphenylphosphoryl azide (DPPA)[1]
-
Triethylamine (TEA)[1]
-
Benzyl Alcohol (BnOH)[1]
-
Toluene (Anhydrous)[1]
Step-by-Step Methodology:
-
Activation: In a flame-dried flask under N₂, dissolve (1R,3S)-3-(Boc-amino)cyclopentanecarboxylic acid (1.0 equiv) in anhydrous Toluene (0.1 M).
-
Azide Formation: Add TEA (1.2 equiv) followed by DPPA (1.1 equiv). Stir at room temperature for 1 hour.
-
Rearrangement: Heat the reaction mixture to 80°C . Evolution of N₂ gas indicates the formation of the isocyanate.[1] Maintain temperature for 2 hours.
-
Trapping: Add Benzyl Alcohol (1.5 equiv) and increase temperature to 100°C (reflux) for 4–6 hours.
-
Chemistry: The isocyanate reacts with the alcohol to form the carbamate (Cbz group).[1]
-
-
Workup: Cool to room temperature. Dilute with EtOAc. Wash sequentially with 5% citric acid, sat. NaHCO₃, and brine.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 80:20 to 50:50).
Figure 2: Operational workflow for the Curtius Rearrangement sequence.
Critical Process Parameters & Troubleshooting
| Parameter | Risk Factor | Mitigation Strategy |
| Moisture Control | High | DPPA and Isocyanates are water-sensitive.[1] Use strictly anhydrous toluene and flame-dried glassware. |
| Temperature | Medium | Rearrangement requires >70°C. If too low, acyl azide accumulates (explosion hazard).[1] If too high before rearrangement, decomposition occurs. |
| Stereochemistry | Low | Curtius rearrangement proceeds with strict retention of configuration.[1] Loss of ee implies impurity in starting material.[1] |
| Purification | Medium | Symmetric urea byproducts (R-NH-CO-NH-R) can form if moisture is present.[1] These are insoluble in ether; filter them off before chromatography. |
Characterization Profile
The isolated product (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane should exhibit the following spectral characteristics:
-
¹H NMR (400 MHz, CDCl₃):
-
Mass Spectrometry (ESI):
References
-
Vince Lactam Overview: Singh, R., et al. "Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry."[1][3][6] The Chemical Record, 2024.[1][3] Link[1][3]
-
Curtius Rearrangement on Cyclopentanes: Park, K.H., et al. "Synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via Curtius rearrangement."[1] Tetrahedron Letters, 2002.[1] Link
-
Orthogonal Protection Strategies: Pinho e Melo, T. "Orthogonally Protected Diaminocyclopentenones as Synthons."[1] Organic Letters, 2023.[1] Link[1]
-
Boc-Amino Acid Precursor: "Synthesis of (1S,3R)-3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid." ChemicalBook, 2024.[1][3] Link
Sources
- 1. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. :: Vince Lactam | CAS No: 49805-30-3 | SVAK Life Sciences:: [svaklifesciences.com]
- 3. real.mtak.hu [real.mtak.hu]
- 4. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
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- 6. researchgate.net [researchgate.net]
characterization of Boc and Cbz protected diaminocyclopentane
An In-Depth Technical Guide to the Characterization of Boc and Cbz Protected Diaminocyclopentane
Introduction: The Cyclopentane Core in Modern Drug Discovery
The diaminocyclopentane scaffold is a privileged motif in medicinal chemistry, prized for its conformational rigidity and its ability to present amino functionalities in well-defined stereochemical orientations. These characteristics make it an invaluable building block for a diverse range of therapeutic agents, including antiviral compounds, enzyme inhibitors, and chiral ligands.[1][2] However, the inherent reactivity of the diamine necessitates a robust protection strategy to achieve selective functionalization during complex synthetic campaigns.
The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are two of the most widely employed amine-protecting groups in organic synthesis. The choice between them is dictated by the overall synthetic strategy, as their stability and deprotection conditions are orthogonal. The Boc group is famously acid-labile, typically removed with reagents like trifluoroacetic acid (TFA), while the Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[3][4]
This technical guide provides a comprehensive overview of the synthesis and, more critically, the detailed analytical s. As a self-validating system, each synthetic protocol is followed by a rigorous characterization framework, ensuring that researchers, scientists, and drug development professionals can confidently verify the identity, purity, and stereochemical integrity of these crucial intermediates.
Synthesis of Mono-Protected trans-1,2-Diaminocyclopentane Derivatives
The selective mono-protection of a symmetric diamine is a foundational step in many synthetic routes. The protocols described herein are representative methods for achieving this selectivity.
Experimental Protocol 1: Synthesis of (1R,2R)-trans-N-Boc-1,2-diaminocyclopentane
This procedure leverages the slow addition of di-tert-butyl dicarbonate to a solution of the diamine, favoring mono-acylation.
Rationale: The use of a solvent system like dichloromethane (DCM) at a controlled temperature allows for a homogenous reaction. The stoichiometry is critical; using a slight excess of the diamine relative to the Boc-anhydride minimizes the formation of the di-protected species.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve trans-(1R,2R)-1,2-diaminocyclopentane (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) and cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O) (0.95 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred diamine solution over 1-2 hours.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a DCM/Methanol system (e.g., 9:1).[5][6]
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired mono-Boc protected product.[7]
Experimental Protocol 2: Synthesis of (1R,2R)-trans-N-Cbz-1,2-diaminocyclopentane
This protocol employs classic Schotten-Baumann conditions, where the reaction is performed in a biphasic system with a base to neutralize the HCl byproduct.[8]
Rationale: The aqueous base (e.g., NaHCO₃ or NaOH) serves both to deprotonate the ammonium salt of the diamine and to quench the HCl generated during the reaction, driving the equilibrium towards product formation.[9] The dropwise addition of benzyl chloroformate is crucial to control the reaction and prevent di-protection.
Step-by-Step Methodology:
-
Dissolution: Dissolve trans-(1R,2R)-1,2-diaminocyclopentane (1.0 equiv) in a mixture of 1,4-dioxane and water (e.g., 4:1).[9]
-
Base Addition: Add sodium bicarbonate (NaHCO₃) (2.5 equiv) to the solution and cool to 0 °C in an ice bath.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.0 equiv) dropwise to the vigorously stirring solution, ensuring the temperature is maintained below 5 °C.[3]
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude material is purified by flash column chromatography to afford the pure mono-Cbz protected product.
Core Analytical Characterization
Confirming the structure and purity of the synthesized intermediates is paramount. The following sections detail the expected outcomes from standard analytical techniques.
Caption: Workflow for Synthesis and Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of the protons.
-
Boc-Protected Diaminocyclopentane:
-
t-Butyl Group: A large, sharp singlet integrating to 9 protons is observed around δ 1.40-1.45 ppm .[10] The presence of this peak is a definitive indicator of the Boc group.
-
Cyclopentane Ring Protons: These protons typically appear as complex multiplets between δ 1.20 and 2.20 ppm . The protons attached to the carbons bearing the nitrogen atoms (CH-N) are shifted downfield to approximately δ 3.50-4.10 ppm due to the electron-withdrawing effect of the nitrogen and the carbamate group.
-
Amine Protons (NH and NH₂): The carbamate N-H proton often appears as a broad singlet or doublet around δ 4.50-5.50 ppm . The free -NH₂ protons usually appear as a broad singlet between δ 1.50-2.50 ppm , though this signal can exchange with D₂O.
-
-
Cbz-Protected Diaminocyclopentane:
-
Aromatic Protons: A multiplet integrating to 5 protons is observed in the aromatic region, typically δ 7.25-7.40 ppm .[11][12]
-
Benzylic Protons (CH₂): A sharp singlet integrating to 2 protons appears around δ 5.00-5.15 ppm .[11] This is a hallmark of the Cbz group.
-
Cyclopentane Ring Protons: Similar to the Boc-analogue, the ring protons appear as multiplets between δ 1.30 and 2.30 ppm , with the CH-N protons shifted downfield to δ 3.60-4.20 ppm .
-
Amine Protons (NH and NH₂): The carbamate N-H proton is typically observed as a broad signal between δ 5.00-6.00 ppm . The free -NH₂ protons appear as a broad singlet, often around δ 1.60-2.60 ppm .
-
¹³C NMR Spectroscopy: Carbon NMR provides information about the carbon skeleton of the molecule.
| Assignment | Typical Chemical Shift (δ) for Boc-Derivative (ppm) | Typical Chemical Shift (δ) for Cbz-Derivative (ppm) | Rationale |
| Carbamate C=O | 155-157 | 156-158 | Carbonyl carbon in a carbamate environment.[13] |
| Boc Quaternary C | 78-80 | N/A | The quaternary carbon of the tert-butyl group.[10] |
| Boc Methyl C | ~28.5 | N/A | The three equivalent methyl carbons of the Boc group.[10] |
| Cbz Benzylic CH₂ | N/A | 66-68 | The benzylic carbon shielded by the adjacent oxygen. |
| Cbz Aromatic C | N/A | 127-129 (ortho, meta), 136-138 (ipso) | Characteristic shifts for a monosubstituted benzene ring.[11] |
| CH-N (Protected) | 55-60 | 56-62 | Deshielded by the attached nitrogen and carbamate group. |
| CH-N (Free) | 50-55 | 51-57 | Deshielded by the attached nitrogen, but less so than the protected carbon. |
| Cyclopentane CH₂ | 20-35 | 20-35 | Aliphatic carbons of the cyclopentane ring.[14] |
Table 1: Summary of characteristic ¹³C NMR chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.[15]
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |
| N-H (Carbamate) | Stretch | 3300 - 3400 | Medium, sharp |
| N-H (Free Amine) | Stretch | 3250 - 3400 | Medium, often two bands for primary amine |
| C-H (sp³) | Stretch | 2850 - 3000 | Strong, sharp |
| C-H (sp², Cbz only) | Stretch | 3030 - 3100 | Weak to medium |
| C=O (Carbamate) | Stretch | 1680 - 1720 | Very Strong, Sharp |
| C-O (Carbamate) | Stretch | 1160 - 1250 | Strong |
Table 2: Key IR absorption bands for protected diaminocyclopentanes.
The most diagnostic peak is the intense C=O stretch of the carbamate group, typically found around 1700 cm⁻¹.[16] Its presence is a strong confirmation of successful protection. The spectrum of the cyclopentane backbone itself will show prominent C-H stretching and bending vibrations.[17]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns of the molecule, confirming its elemental composition.[]
-
Ionization: Electrospray Ionization (ESI) is commonly used, typically yielding the protonated molecular ion [M+H]⁺.
-
Boc-Protected Diaminocyclopentane (C₁₀H₂₀N₂O₂):
-
Molecular Weight: 200.28 g/mol
-
Expected [M+H]⁺: m/z 201.16
-
Key Fragments: A characteristic loss of tert-butene (56 Da) or the entire Boc group (100 Da) is often observed, leading to fragments at m/z 145 or m/z 101, respectively.
-
-
Cbz-Protected Diaminocyclopentane (C₁₃H₁₈N₂O₂):
-
Molecular Weight: 234.29 g/mol
-
Expected [M+H]⁺: m/z 235.14
-
Key Fragments: A prominent fragment corresponding to the tropylium ion (C₇H₇⁺) at m/z 91 is a classic indicator of a benzyl group. Loss of the benzyl group (91 Da) or CO₂ (44 Da) are also common fragmentation pathways.
-
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- 17. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
literature review of chiral 1,3-diaminocyclopentane derivatives
An In-Depth Technical Guide to Chiral 1,3-Diaminocyclopentane Derivatives: Synthesis, Stereocontrol, and Applications
Abstract
Chiral 1,3-diaminocyclopentane derivatives represent a class of "privileged" scaffolds in modern chemistry. Their rigid, five-membered ring structure provides a well-defined three-dimensional orientation for substituents, making them exceptionally valuable as chiral ligands in asymmetric catalysis and as core structural motifs in medicinal chemistry. This guide provides a comprehensive overview of the core aspects of these derivatives, intended for researchers, chemists, and drug development professionals. We will delve into the key enantioselective and diastereoselective synthetic strategies, explore the critical role of conformational analysis in understanding their behavior, and showcase their applications in catalysis and the development of therapeutic agents. Detailed experimental protocols and mechanistic diagrams are provided to bridge theory with practical, field-proven insights.
Introduction: The Significance of the 1,3-Diaminocyclopentane Scaffold
Chiral diamines are fundamental building blocks in asymmetric synthesis, serving as the foundation for a multitude of successful chiral ligands and organocatalysts.[1][2] The incorporation of these diamine functionalities onto a rigid carbocyclic framework, such as cyclopentane, offers distinct advantages over more flexible acyclic counterparts. The cyclopentane ring exists in non-planar "envelope" and "twist" conformations, which reduces torsional strain and locks substituents into pseudo-axial and pseudo-equatorial positions.[3] This conformational restriction is paramount, as it creates a well-defined and predictable chiral environment essential for high stereocontrol in chemical transformations.
The 1,3-substitution pattern is particularly noteworthy. It allows the two amino groups to act as bidentate ligands, coordinating to metal centers with a natural bite angle conducive to forming stable chelate rings. This pre-organization is a key principle in the design of effective catalysts for a wide range of reactions, from hydrogenation to cross-coupling.[4] In medicinal chemistry, this same rigidity allows the diamine core to serve as a robust scaffold, precisely positioning pharmacophoric groups to optimize interactions with biological targets like enzymes and receptors.[5][6]
Caption: General workflow from synthesis to application of chiral 1,3-diaminocyclopentane derivatives.
Synthesis of Chiral 1,3-Diaminocyclopentane Derivatives
The construction of the chiral 1,3-diaminocyclopentane core with precise control over both relative (cis/trans) and absolute stereochemistry is a significant synthetic challenge. Several powerful strategies have been developed to address this.
Enantioselective Synthesis via C-H Insertion
One of the most elegant approaches to creating a chiral quaternary center, often found in these derivatives, is through an intramolecular C-H insertion reaction. A notable example is the synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), a potent agonist of metabotropic glutamate receptors.[7] This synthesis begins with a chiral precursor, often derived from the chiral pool (e.g., L-serine), and utilizes an alkylidenecarbene 1,5-C-H insertion as the key step to form the cyclopentane ring with high enantiomeric excess.[8][9]
The causality behind this strategy is the generation of a highly reactive carbene intermediate that is geometrically constrained, favoring insertion into a specific C-H bond to create the five-membered ring. The stereochemistry of the final product is dictated by the chirality of the starting material.
Caption: Key steps in the enantioselective synthesis of ACPD via C-H insertion.
Sustainable Synthesis from Bio-based Feedstocks
Modern synthetic chemistry increasingly emphasizes sustainability. A novel and green route for producing cyclopentane-1,3-diamine (CPDA) has been established starting from hemicellulosic feedstock.[10][11] This multi-step synthesis involves key transformations such as the Piancatelli rearrangement of furfuryl alcohol and the hydrogenation of an oxime intermediate, demonstrating a viable pathway from renewable resources to valuable chiral building blocks.[11]
Orthogonally Protected Synthons
A significant challenge in working with diamines is the selective functionalization of one amino group in the presence of the other. This can be overcome by using orthogonally protected diaminocyclopentane synthons.[12] For instance, a three-component reaction using furfural and two different amines can generate mixed trans-4,5-diaminocyclopentenones where the amine protecting groups can be removed under different conditions.[12] This strategy provides chemists with the flexibility to perform stepwise modifications, which is crucial for building complex molecules and for creating libraries of analogs in drug discovery.
Conformational Analysis: The Key to Function
The biological activity and catalytic efficacy of 1,3-diaminocyclopentane derivatives are intrinsically linked to their three-dimensional structure. Unlike the planar representation often drawn, the cyclopentane ring is puckered. The two most common conformations are the "envelope" (C_s symmetry), where one carbon is out of the plane of the other four, and the "half-chair" or "twist" (C_2 symmetry), where two carbons are displaced on opposite sides of the plane formed by the other three.
A detailed study on ACPD isomers revealed the profound impact of stereochemistry and pH on conformational preference.[13]
-
cis-Isomer : At physiological pH, this isomer prefers a conformation where both carboxyl groups are in equatorial-like positions to minimize steric hindrance.
-
trans-Isomer : In contrast, the trans-isomer is stabilized by an electrostatic attraction between the axial-like protonated amino group (α-NH3+) and the axial-like carboxylate group (γ-CO2–).
This conformational control is critical. In catalysis, it dictates the shape of the chiral pocket around the metal center. In medicinal chemistry, it determines how the pharmacophoric groups are presented to a receptor binding site.
Applications in Asymmetric Catalysis
Chiral 1,3-diaminocyclopentane derivatives are highly effective as ligands in a wide array of metal-catalyzed asymmetric reactions. The diamine moiety can be readily derivatized (e.g., to form Schiff bases, amides, or phosphines) to fine-tune the steric and electronic properties of the resulting catalyst.
While direct examples for 1,3-diaminocyclopentane are specialized, the principles are well-established by analogy with the extensively studied 1,2-diaminocyclohexane systems.[2][14] These ligands coordinate to metals like rhodium, ruthenium, palladium, and copper, enabling highly enantioselective transformations.
Table 1: Potential Catalytic Applications for Chiral 1,3-Diaminocyclopentane Ligands
| Reaction Type | Metal | Role of Diamine Ligand | Potential Outcome |
|---|---|---|---|
| Asymmetric Hydrogenation | Ru, Rh, Mn | Forms a chiral environment to control the facial selectivity of H₂ addition to ketones or olefins.[14] | Chiral Alcohols, Alkanes |
| Cross-Coupling (e.g., Buchwald-Hartwig) | Pd, Cu | Accelerates reductive elimination and controls the stereochemistry of C-N or C-O bond formation.[15] | Chiral Amines, Ethers |
| 1,3-Dipolar Cycloaddition | Ag, Cu | Coordinates to the metal, creating a chiral Lewis acid that directs the approach of the dipolarophile.[16][17] | Enantioenriched Pyrrolidines |
Caption: A generalized catalytic cycle for a cross-coupling reaction where L* is a chiral diamine ligand.
Applications in Medicinal Chemistry
The rigid cyclopentane scaffold is ideal for positioning functional groups in a precise spatial arrangement, a key requirement for effective interaction with biological targets.
α1a-Receptor Antagonists
Derivatives of 1,3-diaminocyclopentane have been synthesized and evaluated as selective α1a-adrenoceptor antagonists.[5] A divergent chemical strategy allowed for the rapid preparation of all possible stereoisomers, revealing that the biological activity was highly dependent on the specific stereochemistry of the diamine core. This highlights the scaffold's utility in exploring structure-activity relationships (SAR).
Glutamate Receptor Agonists
As previously mentioned, (1S,3R)-ACPD is a conformationally restricted analog of glutamate and acts as a potent agonist for group I and group II metabotropic glutamate receptors.[7][8] Its constrained structure was instrumental in elucidating the different pharmacological profiles of these receptor subtypes, demonstrating the power of using rigid scaffolds to probe complex biological systems.
Detailed Experimental Protocols
To provide actionable insights, this section details representative experimental procedures.
Protocol 1: Enantioselective Synthesis of a Cyclopentene Intermediate for ACPD
This protocol is adapted from the C-H insertion methodology described in the literature.[8][9]
-
Setup: To a flame-dried, three-necked flask under an argon atmosphere, add the chiral ketone precursor (1.0 equiv) and anhydrous tetrahydrofuran (THF, 0.1 M). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of lithio(trimethylsilyl)diazomethane (1.2 equiv) in THF dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the resulting mixture at -78 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (NH₄Cl) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired cyclopentene-containing C-H insertion product in high enantiomeric excess.
Protocol 2: Asymmetric 1,3-Dipolar Cycloaddition (General Procedure)
This protocol is based on established methods using chiral diamine-derived ligands.[17]
-
Catalyst Preparation: In a dry Schlenk tube under argon, stir the silver acetate (AgOAc, 0.1 equiv) and the chiral diamine-derived ligand (e.g., a phosphoramidite, 0.11 equiv) in anhydrous dichloromethane (DCM) for 30 minutes at room temperature.
-
Reaction Mixture: In a separate flask, dissolve the imino ester (1.0 equiv) and the dipolarophile (e.g., an α,β-unsaturated aldehyde, 1.2 equiv) in DCM.
-
Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) and add the pre-formed catalyst solution via cannula.
-
Monitoring: Stir the reaction at this temperature until the starting imino ester is consumed, as determined by TLC analysis.
-
Workup: Concentrate the reaction mixture in vacuo.
-
Purification and Analysis: Purify the residue by flash chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by HPLC analysis on a chiral stationary phase.
Conclusion and Future Outlook
Chiral 1,3-diaminocyclopentane derivatives have firmly established their place as versatile and powerful scaffolds in both synthetic and medicinal chemistry. Their unique conformational rigidity and the stereochemical diversity accessible through modern synthetic methods allow for the rational design of highly effective chiral ligands and biologically active molecules.
Future research will likely focus on several key areas:
-
New Synthetic Methods: The development of more efficient, scalable, and sustainable routes, including novel catalytic C-H functionalization and biocatalytic approaches, will make these scaffolds more accessible.
-
Novel Ligand Design: Expanding the library of ligands based on this core for a broader range of asymmetric transformations, particularly with earth-abundant metals, is an active area of research.[14]
-
Advanced Medicinal Chemistry Applications: The use of these derivatives as peptide mimetics and as cores for combinatorial libraries will continue to be a fruitful strategy in the quest for new therapeutic agents with improved potency and selectivity.
The continued exploration of the rich chemistry of chiral 1,3-diaminocyclopentane derivatives promises to yield further innovations, driving progress in catalysis, drug discovery, and materials science.
References
- Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid.
- Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing.
- Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid. The Journal of Organic Chemistry, ACS Figshare.
- Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene.
- Bio-based Synthesis of Cyclopentane-1,3-diamine and its Application in Bifunctional Monomers for Poly-condensation.
- Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condens
- Orthogonally Protected Diaminocyclopentenones as Synthons: Total Synthesis of (±)-Agelastatin A.
- Preparation and evaluation of 1,3-diaminocyclopentane-linked dihydropyrimidinone derivatives as selective alpha1a-receptor antagonists.
- Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis.
- Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis.
- Chiral Diaminocarbene Complexes, Synthesis and Application in Asymmetric Catalysis.
- The Cyclopentane Scaffold in Medicinal Chemistry: Application Notes and Protocols for 1,3-Dimethylcyclopentanol Deriv
- Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines.
- Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis.
- Application Notes and Protocols: Asymmetric 1,3-Dipolar Cycloaddition Using Chiral Diamine-Derived C
- Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temper
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.
- 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones.
- Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute.
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The Strategic Imperative of Orthogonal Protection in Diamine Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the precise manipulation of functional groups is paramount. Among the myriad of synthetic challenges, the selective functionalization of diamines stands out as a frequent and critical task. This guide provides a deep dive into the core principles and practical applications of orthogonal protecting groups in diamine synthesis, offering field-proven insights and detailed methodologies to navigate this essential aspect of modern chemistry.
The Challenge of Selectivity in Diamine Chemistry
Diamines, organic compounds bearing two amino groups, are foundational building blocks in a vast array of biologically active molecules, polymers, and advanced materials. Their inherent nucleophilicity makes them highly reactive, a double-edged sword that can lead to a complex mixture of products in the absence of a well-defined synthetic strategy. The primary challenge lies in differentiating between two chemically similar amine functionalities to achieve selective modification at one site while the other remains untouched. This is where the concept of orthogonal protection becomes an indispensable tool for the synthetic chemist.
The Principle of Orthogonality: A Paradigm of Selective Control
Orthogonal protection is a strategy that employs multiple protecting groups within the same molecule, each of which can be removed under a unique set of conditions without affecting the others.[1][2] This principle allows for the sequential unmasking and reaction of specific functional groups, providing a powerful method for directing the course of a synthesis.[3] In the context of diamine synthesis, this means that two different protecting groups can be installed on the two amino groups, enabling the selective deprotection and subsequent functionalization of one amine in the presence of the other.[4]
The selection of an orthogonal protecting group strategy is dictated by the overall synthetic plan, including the stability of the substrate and the reaction conditions required for subsequent transformations. The most effective strategies rely on protecting groups that are cleaved by fundamentally different mechanisms.[1]
A Toolkit of Orthogonal Protecting Groups for Amines
A variety of amine protecting groups have been developed, each with its own characteristic stability and deprotection conditions. The most commonly employed orthogonal pairs in diamine synthesis include combinations of acid-labile, base-labile, and hydrogenolysis-labile groups.
The Workhorses: Boc, Cbz, and Fmoc
The tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) groups represent the cornerstone of orthogonal amine protection strategies.[5]
-
tert-Butoxycarbonyl (Boc): This widely used protecting group is stable to a broad range of nucleophilic and basic conditions, as well as catalytic hydrogenation.[4] Its removal is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[4][5]
-
Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[4] This provides a mild and highly selective deprotection method.
-
9-Fluorenylmethoxycarbonyl (Fmoc): In contrast to Boc and Cbz, the Fmoc group is labile to basic conditions, typically a solution of piperidine in an organic solvent.[5] Its stability in acidic and hydrogenolytic conditions makes it an excellent orthogonal partner for Boc and Cbz.
The distinct cleavage conditions of these three groups form the basis of a powerful three-dimensional orthogonal protection scheme.
Expanding the Toolbox: Alloc and Other Specialized Groups
Beyond the primary trio, other protecting groups offer additional layers of orthogonality:
-
Allyloxycarbonyl (Alloc): The Alloc group is stable to both acidic and basic conditions but can be selectively removed by transition metal catalysis, typically using a palladium(0) catalyst. This provides another dimension of orthogonality.
-
Dde and ivDde: 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) are protecting groups that are stable to both acidic and basic conditions used for Boc and Fmoc removal, but are cleaved with hydrazine.
-
Nosyl (Ns): The 2-nitrobenzenesulfonyl (Ns) group is a robust protecting group that can be cleaved under mild reductive conditions or by nucleophilic attack with a thiol. It has found utility in the synthesis of polyamines.[6]
The following table summarizes the key characteristics of these common amine protecting groups:
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) | Fmoc, Cbz, Alloc |
| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc, Alloc |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) | Boc, Cbz, Alloc |
| Allyloxycarbonyl | Alloc | Allyl chloroformate | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Boc, Cbz, Fmoc |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Dde-OH | 2% Hydrazine in DMF | Boc, Fmoc, Cbz |
Strategic Application: A Visual Guide to Orthogonal Deprotection
The power of orthogonal protection lies in the ability to selectively deprotect one amine group while leaving the other protected. This allows for a stepwise and controlled approach to the synthesis of unsymmetrical diamines.
Figure 1: A conceptual workflow illustrating the orthogonal deprotection of a diamine protected with Boc and Fmoc groups.
Experimental Protocols: From Theory to Practice
The successful implementation of an orthogonal protection strategy hinges on robust and reliable experimental procedures. The following protocols provide detailed, step-by-step methodologies for key transformations in diamine synthesis.
Protocol 1: Selective Mono-Boc Protection of a Symmetrical Diamine
This protocol describes a general method for the selective mono-protection of a symmetrical diamine using an in-situ generated HCl salt to deactivate one of the amino groups.[7]
Materials:
-
Symmetrical diamine (1 eq)
-
Anhydrous methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) (1 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1 eq)
-
2N Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the symmetrical diamine (1 eq) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add chlorotrimethylsilane (1 eq) dropwise to the stirred solution. A white precipitate of the mono-hydrochloride salt of the diamine should form.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the mono-salt.
-
Add di-tert-butyl dicarbonate (1 eq) to the mixture and continue stirring at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and adjust the pH to >12 with 2N NaOH.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc-protected diamine.
Causality Behind Experimental Choices: The slow, dropwise addition of Me₃SiCl generates one equivalent of HCl in situ, which protonates one of the more basic amino groups, rendering it non-nucleophilic towards the electrophilic Boc₂O. This selective deactivation is the key to achieving high yields of the mono-protected product.
Protocol 2: Orthogonal Protection of a Diamine with Boc and Fmoc
This protocol outlines the procedure for protecting a diamine with two different orthogonal protecting groups.
Materials:
-
Mono-Boc-protected diamine (from Protocol 5.1) (1 eq)
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the mono-Boc-protected diamine (1 eq) in dichloromethane.
-
Add triethylamine or DIPEA (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of Fmoc-Cl (1.1 eq) in dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the orthogonally protected diamine.
Protocol 3: Selective Deprotection of the Fmoc Group
This protocol details the selective removal of the Fmoc group in the presence of a Boc group.
Materials:
-
Boc- and Fmoc-protected diamine (from Protocol 5.2)
-
20% Piperidine in N,N-dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Dissolve the orthogonally protected diamine in 20% piperidine in DMF.
-
Stir the solution at room temperature for 30 minutes.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.
-
Co-evaporate with a high-boiling point solvent like toluene to ensure complete removal of piperidine.
-
Triturate the residue with diethyl ether to precipitate the mono-Boc-protected diamine, which can be collected by filtration.
Causality Behind Experimental Choices: The basicity of piperidine is sufficient to induce the β-elimination of the fluorenyl group from the carbamate, liberating the free amine. The Boc group, being stable to basic conditions, remains intact.
Protocol 4: Selective Deprotection of the Boc Group
This protocol describes the selective removal of the Boc group in the presence of an Fmoc group.
Materials:
-
Boc- and Fmoc-protected diamine (from Protocol 5.2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the orthogonally protected diamine in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours, or until the deprotection is complete as indicated by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the mono-Fmoc-protected diamine.
Causality Behind Experimental Choices: The strong acidic nature of TFA protonates the carbonyl oxygen of the Boc group, leading to its cleavage into a stable tert-butyl cation and carbon dioxide. The Fmoc group is stable to these acidic conditions.
Case Study: Synthesis of a Complex Pharmaceutical Intermediate
The strategic application of orthogonal protecting groups is critical in the multi-step synthesis of complex pharmaceutical agents. Consider the synthesis of a hypothetical drug candidate containing an unsymmetrically substituted diamine core.
Figure 2: A synthetic workflow for a pharmaceutical intermediate utilizing an orthogonal Boc/Cbz protection strategy.
In this example, the initial mono-Boc protection allows for the introduction of the Cbz group on the second amine. Subsequent selective removal of the Boc group with acid enables the first functionalization. Finally, the Cbz group is removed via hydrogenolysis to allow for the second, distinct modification, yielding the desired unsymmetrical product. This stepwise approach, enabled by orthogonal protection, ensures a high-yielding and controlled synthesis.
Conclusion: A Cornerstone of Modern Synthesis
The use of orthogonal protecting groups is not merely a convenience but a fundamental and enabling strategy in the synthesis of complex molecules containing diamine moieties. A thorough understanding of the principles of orthogonality, the properties of different protecting groups, and the nuances of their selective removal is essential for any researcher or professional in the field of drug development and organic synthesis. By mastering these concepts and techniques, chemists can unlock the potential to construct novel and intricate molecular architectures with precision and efficiency, paving the way for the discovery of new medicines and materials.
References
- Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.
-
Master Organic Chemistry. (2023). Amine Protection and Deprotection. Retrieved from [Link]
- Barany, G., & Merrifield, R. B. (1979). A new amino protecting group, the 9-fluorenylmethyloxycarbonyl (Fmoc) group, for solid phase peptide synthesis. In Peptides (pp. 281-284). Academic Press.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.
- Díaz-Mochón, J. J., Bialy, L., & Bradley, M. (2004).
- Hahn, F., & Schepers, U. (2008). Versatile procedure for asymmetric and orthogonal protection of symmetric polyamines and its advantages for solid phase synthesis.
- Pittelkow, M. (2007).
-
Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
- Ikonnikov, M. V., & Semenov, V. V. (2021). An efficient synthesis of orthogonally protected spermidine. Tetrahedron Letters, 84, 153381.
- Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.
-
ResearchGate. (n.d.). Selective Cbz or Boc deprotection. Retrieved from [Link]
- ChemRxiv. (2025).
- Chithanna, S., Vyasamudri, S., & Yang, D. Y. (2020). Application of Dimedone Enamines as Protecting Groups for Amines and Peptides. Organic Letters, 22(6), 2391–2395.
- Pittelkow, M. (2007).
- Chithanna, S., Vyasamudri, S., & Yang, D. Y. (2020). Application of Dimedone Enamines as Protecting Groups for Amines and Peptides. Organic Letters, 22(6), 2391–2395.
- Hahn, F., & Schepers, U. (2008). Versatile Procedure for Asymmetric and Orthogonal Protection of Symmetric Polyamines and Its Advantages for Solid Phase Synthesis.
- Servín, F. A., Valles, A. R., & Gámez-Montaño, R. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-29.
-
AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotection. Retrieved from [Link]
- Zhang, C., et al. (2022). Multicomponent synthesis of unsymmetrical 1,2-diamines via photo-induced carbonyl alkylative amination. Organic Chemistry Frontiers, 9(1), 123-128.
- Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665–5674.
- Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group. In Solid Phase Peptide Synthesis (pp. 91-125). Academic Press.
-
ResearchGate. (n.d.). Preparation of Mono Boc-Protected Unsymmetrical Diamines. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
- Organic Letters. (2025). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling.
- RayzeBio, Inc. (n.d.). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis.
-
AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotection. Retrieved from [Link]
- Zhang, C., et al. (2022). Multicomponent synthesis of unsymmetrical 1,2-diamines via photo-induced carbonyl alkylative amination. Organic Chemistry Frontiers, 9(1), 123-128.
- ACS Omega. (2023). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc)
-
Organic Chemistry Data. (n.d.). Cbz Protection - Common Conditions. Retrieved from [Link]
- Ikonnikov, M. V., & Semenov, V. V. (2002). An efficient synthesis of orthogonally protected spermidine. Tetrahedron Letters, 43(2), 321-323.
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- 6. Multicomponent synthesis of unsymmetrical 1,2-diamines via photo-induced carbonyl alkylative amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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Stereochemical Engineering of (1R,3S)-Diaminocyclopentane: From Meso Scaffolds to Chiral Building Blocks
Topic: Stereochemistry of (1R,3S)-Diaminocyclopentane Building Blocks Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists
Executive Summary
The (1R,3S)-1,3-diaminocyclopentane scaffold represents a unique class of aliphatic rigidifiers in medicinal chemistry. Unlike its 1,2-counterparts, the 1,3-disubstitution pattern offers a specific vector geometry (approx. 120°) that mimics
Stereochemical Foundation & Conformational Analysis
The Meso Paradox
The (1R,3S) designation for 1,3-diaminocyclopentane describes the cis-isomer. Despite containing two stereogenic centers (C1 and C3), the molecule possesses an internal plane of symmetry (
-
Configuration: (1R,3S) [Identical to (1S,3R) by superimposition].
-
Relationship to Trans-Isomer: The trans-isomers, (1R,3R) and (1S,3S), constitute a chiral enantiomeric pair with
symmetry. -
Implication for Synthesis: While the parent diamine is achiral, desymmetrization (e.g., mono-protection) destroys the plane of symmetry, instantly generating a chiral center and necessitating enantioselective separation or catalysis if a specific enantiomer of the derivative is required.
Envelope Conformation & Puckering
Cyclopentane rings are not planar; they adopt "envelope" (
-
Diequatorial Preference: In the (1R,3S)-diamine, the steric bulk of the amino groups drives the equilibrium toward a conformation where both substituents occupy pseudo-equatorial positions.
-
Energetics: This diequatorial arrangement minimizes 1,3-diaxial-like repulsion, making the cis-isomer thermodynamically more stable than the trans-isomer (which must adopt an axial-equatorial conformation).
-
Chelation Geometry: Upon binding to metals (e.g., Pt(II)), the scaffold locks into a rigid bidentate bite angle, significantly distinct from the flexible ethylenediamine or the 1,2-diaminocyclohexane (DACH) ligands.
Figure 1: Stereochemical relationships and conformational preference of 1,3-diaminocyclopentane isomers.
Synthesis and Purification Strategy
The "Green" Route (Bio-based Feedstock)
A robust route utilizes furfuryl alcohol, a biomass-derived precursor, avoiding petrochemical dependency.
-
Piancatelli Rearrangement: Furfuryl alcohol
4-hydroxycyclopent-2-enone.[1] -
Isomerization: Ru-catalyzed shift to cyclopentane-1,3-dione.
-
Oximation: Conversion to cyclopentane-1,3-dioxime.
-
Hydrogenation: Rh-catalyzed reduction yields the 1,3-diamine.
-
Note: This process yields a diastereomeric mixture (cis:trans ratio varies, typically ~1:1 to 3:1 depending on catalyst).
-
Separation of Diastereomers
Since cis (meso) and trans (chiral) forms are diastereomers, they possess different physical properties.
-
Method: Selective crystallization of the dihydrochloride salts or dicarboxylic acid salts.
-
Validation: The cis-isomer typically exhibits a distinct melting point and NMR shift profile (due to symmetry) compared to the trans-racemate.
Functionalization: Creating the Building Block
To utilize (1R,3S)-diaminocyclopentane in asymmetric synthesis, it must be desymmetrized . The most common strategy is Selective Mono-Protection .
Protocol: Selective Mono-Boc Protection
Context: Direct reaction with (Boc)
Reagents:
-
(1R,3S)-1,3-diaminocyclopentane (Meso)
-
HCl (1.25 M in MeOH)
-
Di-tert-butyl dicarbonate ((Boc)
O) -
Solvent: Methanol[2]
Step-by-Step Methodology:
-
Acidification: Dissolve the diamine (10 mmol) in MeOH (50 mL). Add HCl/MeOH (10 mmol, 1.0 eq) dropwise at 0°C.
-
Equilibration: Stir for 30 min to ensure proton exchange equilibrium.
-
Acylation: Add (Boc)
O (10 mmol, 1.0 eq) in MeOH dropwise over 1 hour.-
Selectivity: The unprotonated amine reacts rapidly. The protonated amine is unreactive. The electrostatic repulsion in the mono-protonated species discourages second protonation but allows reaction of the free amine end.
-
-
Workup:
-
Evaporate MeOH.
-
Partition between water and ether (removes di-Boc byproduct).
-
Basify the aqueous layer (pH > 12) with NaOH.
-
Extract with DCM to recover the Mono-Boc-diamine .
-
-
Yield: Typically 60-75% (vs. 33% statistical max without pH control).
Desymmetrization to Chiral Scaffolds
Once mono-protected, the molecule is no longer meso; it is now a racemic mixture of enantiomers (if the protection creates a chiral center relative to the ring, though strictly, mono-substitution of a meso-1,3 system creates a chiral molecule).
-
Correction: Mono-substitution of (1R,3S) makes the C1 and C3 positions non-equivalent. The resulting molecule is chiral (e.g., (1R,3S)-N-Boc-1,3-diaminocyclopentane).
-
Enzymatic Resolution: Lipase-catalyzed acetylation of the free amine in the Mono-Boc intermediate can kinetically resolve the enantiomers, providing optically pure building blocks.
Applications in Drug Discovery[6][7]
Platinum(II) Antitumor Complexes
The cis-1,3-diamine ligand forms a specific 6-membered chelate ring with Platinum.
-
Complex: [PtCl
(cis-1,3-diaminocyclopentane)]. -
Efficacy: Studies indicate this complex exhibits higher cytotoxicity than Cisplatin and the trans-isomer variants in certain tumor lines.
-
Mechanism: The fixed bite angle and the hydrophobic shielding of the cyclopentane ring alter the DNA-adduct profile and cellular uptake kinetics.
Peptidomimetics & GPCR Ligands
The 1,3-disposition mimics the
-
CCR2 Antagonists: Used as a core spacer to orient aromatic pharmacophores.
-
Farnesyltransferase Inhibitors: Although less effective than flexible linkers for this specific target, the scaffold is used to probe active site rigidity.
Quantitative Data Summary
| Parameter | (1R,3S)-Cis Isomer | (1R,3R)/(1S,3S)-Trans Isomer |
| Symmetry | Plane of Symmetry ( | |
| Chirality | Meso (Achiral) | Chiral (Enantiomers) |
| Preferred Conformation | Diequatorial Envelope | Axial-Equatorial |
| Pt-Complex Cytotoxicity | High (Superior to Cisplatin in specific lines) | Moderate/Low |
| Dipole Moment | Non-zero (vectors add) | Lower (vectors partially cancel) |
Visualization of Synthesis Workflow
Figure 2: Green synthesis route from biomass to the meso-diamine scaffold.[4]
References
-
Bio-based Synthesis: van Slagmaat, C. A. M. R., et al. "Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation."[1] Green Chemistry, 2021, 23, 7100-7114. Link
-
Mono-Protection Protocol: Servín, F. A., et al. "General Method for Selective Mono-Boc Protection of Diamines." Journal of the Mexican Chemical Society, 2017, 61(1), 23-27.[5] Link
-
Platinum Complexes: Hoeschele, J. D., et al.[6] "The role of the cycloalkane ring in the series of [PtCl2(N-N)] complexes." Inorganic Chemistry, (Cited in context of cis-1,3-DACH derivatives).[6][7]
-
Conformational Analysis: Schoepp, D. D., et al. "Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid...". European Journal of Pharmacology, 1991. Link
-
Desymmetrization: Zhao, J., et al. "Diastereoselective Formal 1,3-Dipolar Cycloaddition... Enables Desymmetrization of Cyclopentenediones."[8] Molecules, 2023.[8] Link
Sources
- 1. Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis of (1R,3S)-Diaminocyclopentane: Strategies from Diverse Starting Materials
The (1R,3S)-diaminocyclopentane scaffold is a privileged structural motif in modern medicinal chemistry, imparting critical conformational rigidity and providing key vectors for molecular recognition. Its incorporation into therapeutic candidates, particularly antiviral agents, has underscored the demand for efficient and stereocontrolled synthetic routes. This guide provides a comprehensive technical overview of the primary strategies for synthesizing this valuable chiral building block, designed for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, offering field-proven insights into the synthesis from a range of starting materials.
The Chemoenzymatic Approach: A Racemic Start to Enantiopure Excellence from Cyclopentadiene
One of the most robust and industrially scalable methods for accessing (1R,3S)-diaminocyclopentane begins with the achiral and inexpensive diene, cyclopentadiene. This strategy hinges on a pivotal enzymatic kinetic resolution to establish the desired stereochemistry. The overall workflow is a testament to the power of combining classical organic reactions with highly selective biocatalysis.
Core Strategy: Hetero-Diels-Alder and Enzymatic Resolution
The synthesis commences with a [4+2] hetero-Diels-Alder cycloaddition between cyclopentadiene and an in-situ generated nitroso dienophile. This reaction efficiently constructs the cyclopentene ring with the required cis-relationship between the oxygen and nitrogen atoms in the resulting bicyclic adduct. Subsequent reduction of the weak N-O bond furnishes a racemic amino alcohol. The crucial stereochemical control is then introduced via enzymatic kinetic resolution, where a lipase selectively acylates one enantiomer, allowing for the separation of the desired (1R,3S)-configured precursor.[1]
Experimental Workflow and Mechanistic Insights
The synthesis can be broken down into several key stages, each with its own set of critical parameters and mechanistic underpinnings.
The reaction is initiated by the oxidation of a protected hydroxylamine, such as N-Boc-hydroxylamine, to generate a transient N-acylnitroso species. This highly reactive dienophile is immediately trapped by cyclopentadiene in a concerted cycloaddition reaction. The choice of the protecting group on the hydroxylamine is critical; the tert-butyloxycarbonyl (Boc) group is frequently employed due to its stability and ease of removal in later steps.
Protocol 1: Synthesis of Racemic cis-N-Boc-3-hydroxycyclopent-4-en-1-amine
-
Generation of the Nitroso Dienophile: In a reaction vessel, tert-butyl hydroxylamine carbonate is oxidized in the presence of a catalyst, such as copper chloride, and a ligand like 2-ethyl-2-oxazoline.[2]
-
Cycloaddition: Freshly cracked cyclopentadiene is added to the reaction mixture containing the in-situ generated nitroso compound. The reaction proceeds at room temperature.
-
N-O Bond Reduction: The resulting bicyclic oxazine is then subjected to reduction. A common and effective method utilizes zinc powder in acetic acid, which selectively cleaves the N-O bond to yield the racemic amino alcohol, (±)-cis-N-Boc-3-hydroxycyclopent-4-en-1-amine.[2]
This is the cornerstone of the chemoenzymatic approach. A lipase, such as Novozym 435, is used to selectively acylate the (1S,3R)-enantiomer of the racemic amino alcohol, leaving the desired (1R,3S)-enantiomer unreacted. The choice of acylating agent, often vinyl acetate, is crucial as it results in the formation of a non-reversible acetylated product and acetaldehyde as a benign byproduct.
Protocol 2: Enzymatic Resolution
-
Reaction Setup: The racemic amino alcohol is dissolved in a suitable organic solvent (e.g., toluene or THF).
-
Enzyme and Acylating Agent: Novozym 435 lipase and vinyl acetate are added to the solution.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature (typically 25-40 °C) and monitored for conversion, aiming for approximately 50% acylation.
-
Separation: Upon reaching the target conversion, the enzyme is filtered off. The reaction mixture, now containing the acetylated (1S,3R)-enantiomer and the unreacted (1R,3S)-amino alcohol, is separated by column chromatography. The high enantiomeric excess (>99% e.e.) of both the recovered starting material and the acetylated product is a hallmark of this step.[1]
The enantiopure (1R,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine is then carried forward through a series of standard transformations to introduce the second amino group and saturate the cyclopentene ring.
Protocol 3: Final Elaboration
-
Hydrogenation: The double bond of the cyclopentene ring is reduced via catalytic hydrogenation, typically using palladium on carbon (Pd/C) under a hydrogen atmosphere. This step yields (1R,3S)-N-Boc-3-hydroxycyclopentan-1-amine.[1]
-
Introduction of the Second Amine: The hydroxyl group is converted into a good leaving group, for example, by mesylation (using methanesulfonyl chloride) or tosylation. Subsequent reaction with sodium azide, followed by reduction of the azide (e.g., via hydrogenation or with triphenylphosphine), introduces the second amino group with inversion of stereochemistry, leading to the desired cis-diamine.
-
Deprotection: Finally, the Boc protecting group(s) are removed under acidic conditions (e.g., with HCl in an alcohol or dioxane) to afford (1R,3S)-diaminocyclopentane, often isolated as its dihydrochloride salt.
Data Summary
| Step | Product | Typical Yield | Optical Purity (e.e.) |
| Hetero-Diels-Alder & Reduction | (±)-cis-N-Boc-3-hydroxycyclopent-4-en-1-amine | Good | Racemic |
| Enzymatic Kinetic Resolution (Recovery) | (1R,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine | ~45-50% | >99% |
| Enzymatic Kinetic Resolution (Acylation) | (1S,3R)-N-Boc-3-acetoxycyclopent-4-en-1-amine | ~45-50% | >99% |
| Hydrogenation | (1R,3S)-N-Boc-3-hydroxycyclopentan-1-amine | >95% | >99% |
Workflow Visualization
Caption: Chemoenzymatic synthesis of (1R,3S)-diaminocyclopentane.
The "Green" Chemistry Approach: From Biomass to Building Block
A sustainable and innovative route to cyclopentane-1,3-diamine has been developed starting from furfuryl alcohol, a platform chemical derivable from hemicellulose.[3] This pathway leverages rearrangement and isomerization reactions to construct the cyclopentane core, offering a renewable alternative to petroleum-based starting materials.
Core Strategy: Piancatelli Rearrangement and Dione Conversion
The synthesis begins with the acid-catalyzed Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone. This intermediate is then isomerized to the more stable cyclopentane-1,3-dione. The dione serves as a key precursor, which is converted to a dioxime and subsequently hydrogenated to yield cyclopentane-1,3-diamine as a mixture of cis and trans isomers.[3][4] The stereoselective synthesis of the desired (1R,3S) isomer from this racemic mixture would require a subsequent resolution step.
Experimental Workflow
Protocol 4: Synthesis of Cyclopentane-1,3-diamine from Furfuryl Alcohol
-
Piancatelli Rearrangement: Furfuryl alcohol is treated with a catalytic amount of acid in an aqueous medium to induce rearrangement to 4-hydroxycyclopent-2-enone.
-
Isomerization: The resulting 4-hydroxycyclopent-2-enone is isomerized to cyclopentane-1,3-dione. This can be achieved using a ruthenium catalyst, such as the Shvo catalyst.[3]
-
Oximation: Cyclopentane-1,3-dione is reacted with hydroxylamine to form cyclopentane-1,3-dioxime.
-
Hydrogenation: The dioxime is reduced to cyclopentane-1,3-diamine using a catalyst like rhodium on carbon (Rh/C) under a hydrogen atmosphere.[3] This step produces a mixture of cis- and trans-diamines.
-
Resolution: The racemic mixture of diamines would then need to be resolved, for example, by forming diastereomeric salts with a chiral acid, to isolate the (1R,3S)-enantiomer.
Workflow Visualization
Caption: "Green" synthesis of (1R,3S)-diaminocyclopentane from furfuryl alcohol.
Chiral Pool Synthesis: Leveraging Nature's Stereochemistry
The chiral pool, comprising readily available, enantiopure natural products like amino acids and sugars, provides an elegant starting point for asymmetric synthesis.[5] L-serine and its derivatives, such as Garner's aldehyde, have been successfully employed to synthesize precursors to (1R,3S)-diaminocyclopentane, where the initial stereocenter of the starting material directs the formation of subsequent chiral centers.
Core Strategy: Intramolecular C-H Insertion
An enantioselective synthesis of a related dicarboxylic acid analogue, (1S,3R)-ACPD, has been achieved starting from Garner's aldehyde, which is derived from L-serine.[6] A key step in this route is an alkylidene carbene 1,5-C-H insertion reaction to form the cyclopentane ring. This strategy showcases how the stereochemistry of the starting material can be effectively translated to the final product.
Causality and Key Transformations
The inherent chirality of the starting material is the cornerstone of this approach. All subsequent transformations are designed to be stereoconservative or to proceed with high diastereoselectivity, influenced by the existing stereocenter. The intramolecular C-H insertion is a powerful ring-closing strategy that can create a new stereocenter with a predictable outcome based on the conformation of the acyclic precursor.
Synthesis via Epoxide Ring-Opening
Another versatile strategy for the synthesis of diaminocyclopentane derivatives involves the regio- and stereoselective ring-opening of cyclopentene-derived epoxides.[7][8] This approach allows for the controlled installation of two functional groups across the cyclopentane ring.
Core Strategy: Nucleophilic Attack on Epoxides
The synthesis begins with the epoxidation of a substituted cyclopentene, often an allylic amine. The resulting epoxide can then be opened by a nitrogen nucleophile. The regioselectivity of the ring-opening (i.e., which carbon of the epoxide is attacked) can be influenced by the choice of nucleophile, catalyst (Lewis or Brønsted acid/base), and the substituents on the starting material.[8]
Experimental Workflow
Protocol 5: Diaminocyclopentanol Synthesis via Epoxide Opening
-
Epoxide Formation: An N-protected allylic aminocyclopentene is treated with an oxidizing agent like m-CPBA to form the corresponding epoxide. The stereochemistry of the epoxidation can often be directed by the existing allylic substituent.[9]
-
Ring-Opening: The epoxide is then treated with an amine nucleophile. The reaction can be catalyzed by Lewis acids (e.g., Zn(ClO4)2) or bases (e.g., Cs2CO3) to promote the ring-opening.[8] The choice of catalyst can influence the regiochemical outcome.
-
Further Elaboration: The resulting amino alcohol can then be further functionalized, for example, by converting the hydroxyl group into a second amino group as described in Protocol 3.
Conclusion
The synthesis of (1R,3S)-diaminocyclopentane can be approached from a variety of starting materials, each with its own set of advantages and challenges. The chemoenzymatic route starting from cyclopentadiene offers a highly efficient and scalable method for producing enantiopure material, making it attractive for industrial applications. The "green" route from furfuryl alcohol presents a sustainable alternative, though stereochemical control requires a resolution step. Chiral pool synthesis provides an elegant way to leverage pre-existing stereochemistry, while epoxide ring-opening strategies offer a flexible approach to functionalized cyclopentane derivatives. The choice of the optimal route will depend on factors such as the desired scale of production, cost of starting materials, and the specific synthetic capabilities of the research or manufacturing environment.
References
-
Pashkov, V., et al. (2014). Regio- and stereoselective synthesis of new diaminocyclopentanols. PubMed. [Link]
-
Pashkov, V., et al. (2014). Regio- and stereoselective synthesis of new diaminocyclopentanols. Beilstein Journal of Organic Chemistry, 10, 2513–2520. [Link]
-
van Slagmaat, C. A. M. R., et al. (2021). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry. [Link]
-
ResearchGate. (n.d.). Bio-based Synthesis of Cyclopentane-1,3-diamine and its Application in Bifunctional Monomers for Poly-condensation | Request PDF. [Link]
- Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
-
Arkat USA. (2016). Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes. [Link]
-
Wikipedia. (n.d.). Chiral pool. [Link]
-
Pashkov, V., et al. (2014). Regio- and stereoselective synthesis of new diaminocyclopentanols. PMC. [Link]
- Google Patents. (n.d.). CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
-
Bradley, D. M., et al. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed. [Link]
-
ACS Publications. (2023). Orthogonally Protected Diaminocyclopentenones as Synthons: Total Synthesis of (±)-Agelastatin A. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Chiral pool - Wikipedia [en.wikipedia.org]
- 6. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regio- and stereoselective synthesis of new diaminocyclopentanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Regio- and stereoselective synthesis of new diaminocyclopentanols [beilstein-journals.org]
- 9. Regio- and stereoselective synthesis of new diaminocyclopentanols - PMC [pmc.ncbi.nlm.nih.gov]
Engineering Entropy: The Biological Significance of Constrained Diamine Scaffolds in High-Affinity Ligand Design
Executive Summary
In modern drug discovery, the "low-hanging fruit" of flat, aromatic, and flexible kinase inhibitors has largely been harvested. The next frontier lies in three-dimensionality (3D) and conformational control . Constrained diamine scaffolds—such as diazabicycles, spirocycles, and bridged piperazines—represent a critical toolkit for the medicinal chemist. By locking nitrogen vectors into precise orientations, these scaffolds minimize the entropic penalty of binding (
The Thermodynamic Argument: Pre-Organization vs. Induced Fit
The fundamental challenge in ligand design is optimizing the Gibbs free energy of binding (
The "Flexible Penalty"
When a flexible diamine (e.g., a linear ethylenediamine or a flexible piperazine) binds to a protein pocket, it must freeze out multiple rotatable bonds to adopt the bioactive conformation. This results in a massive loss of conformational entropy (
The Constrained Solution
Constrained diamine scaffolds are "pre-organized." They exist in a solution state that closely mimics the bioactive conformation.
-
Entropic Benefit: The entropic cost of binding is minimized because the molecule is already rigid.[1]
-
Selectivity: A rigid scaffold projects substituents (exit vectors) in defined directions. Unlike flexible chains that can "mold" into off-target pockets (promiscuity), a rigid scaffold will clash with off-targets, enhancing selectivity.
Visualization: The Energy Landscape
The following diagram illustrates the energetic advantage of constrained scaffolds using Graphviz.
Figure 1: Thermodynamic comparison of flexible vs. constrained ligand binding. Rigidification reduces the energy gap between unbound and bound states.[1]
Structural Classes & Vector Analysis
Not all diamines are created equal. The choice of scaffold dictates the "exit vectors"—the angles at which substituents project into the protein binding site.
| Scaffold Class | Structure Example | Vector Geometry | Key Biological Application |
| Monocyclic | Piperazine | Linker, solubility enhancer. Often too flexible. | |
| Bridged Bicyclic | 2,5-Diazabicyclo[2.2.1]heptane | Mimics twisted conformations; high metabolic stability. | |
| Bridged Bicyclic | 3,8-Diazabicyclo[3.2.1]octane | Variable | Nicotinic acetylcholine receptor ligands; central analgesic scaffolds. |
| Spirocyclic | 2,6-Diazaspiro[3.3]heptane | "Piperazine surrogate" with altered metabolic profile and distinct IP space. | |
| Fused | Hexahydropyrrolo[3,4-c]pyrrole | Planar/Flat | Kinase hinge binders; compact core. |
The "Spiro" Advantage
Spirocyclic diamines, such as 2,6-diazaspiro[3.3]heptane , have gained prominence as bioisosteres of piperazine.[2][3]
-
Vector Integrity: They maintain the linearity of piperazine but with a different aspect ratio and bond distance.
-
Lipophilicity: They often lower LogD compared to their monocyclic counterparts, improving solubility.
-
Metabolic Stability: The quaternary carbon center blocks oxidative metabolism at that position.
Synthetic Methodologies: The "How-To"
Accessing these scaffolds requires robust chemistry. Below is the standard workflow for accessing the 2,6-diazaspiro[3.3]heptane core, a high-value scaffold for library generation.
Workflow Visualization: Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane[2][4]
Figure 2: Synthetic route to the privileged 2,6-diazaspiro[3.3]heptane scaffold from pentaerythritol precursors.
Biological Case Studies
Case Study A: hERG Liability Reduction
Flexible diamines (especially N-benzyl piperazines) are notorious for blocking the hERG potassium channel, leading to QT prolongation and cardiac toxicity.
-
Mechanism: Flexible chains can adopt conformations that fit the promiscuous hERG pore.
-
Solution: Rigidification (e.g., swapping a piperazine for a 2,6-diazaspiro[3.3]heptane or 3,8-diazabicyclo[3.2.1]octane ) often disrupts the pharmacophore required for hERG binding while maintaining potency at the primary target.
-
Data: In a comparative study of CCR5 antagonists, rigidification of the diamine linker improved the hERG safety margin by >10-fold [1].
Case Study B: GPCR Selectivity
In the design of Muscarinic M4 receptor agonists:
-
Challenge: Selectivity against M2/M3 subtypes.
-
Intervention: Use of a 2,5-diazabicyclo[2.2.1]heptane scaffold.[4]
-
Result: The rigid scaffold directed the basic amine into a specific aspartate residue interaction that was sterically occluded in the M2/M3 subtypes. The flexible analog showed equipotent (non-selective) binding [2].
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 6-tosyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
A representative protocol for accessing spirocyclic cores.
Reagents:
-
1,1-Bis(bromomethyl)-3-(tosylamino)cyclobutane (Intermediate A)
-
Tosylamide (TsNH2)
-
Sodium Hydride (NaH, 60% dispersion)
-
DMF (Anhydrous)
Procedure:
-
Activation: Charge a flame-dried round-bottom flask with NaH (2.2 equiv) and anhydrous DMF under
. Cool to 0°C. -
Addition: Add Tosylamide (1.0 equiv) portion-wise. Stir for 30 min until gas evolution ceases.
-
Cyclization: Add Intermediate A (1.0 equiv) dissolved in DMF dropwise over 20 min.
-
Heating: Warm to 100°C and stir for 12 hours. Monitor by LC-MS for the disappearance of the bromide.
-
Workup: Cool to RT. Quench carefully with sat.
. Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF. Dry over . -
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
Deprotection (Optional): To remove Tosyl groups, use Mg/MeOH sonication or Naphthalene/Na radical reduction.
Protocol 2: Surface Plasmon Resonance (SPR) for Entropy Validation
To prove the thermodynamic benefit of your scaffold.
Objective: Determine
Workflow:
-
Immobilization: Immobilize target protein (e.g., Kinase domain) on a CM5 sensor chip via amine coupling to ~2000 RU.
-
Preparation: Prepare a dilution series of the Flexible Analog and the Rigid Scaffold (0.1 nM to 10
M) in Running Buffer (HBS-EP+). -
Injection: Inject analytes at 30
L/min for 120s (association) followed by 300s dissociation. -
Blank Subtraction: CRITICAL: Always subtract the reference channel (unmodified surface) and buffer blanks to remove bulk refractive index shifts.
-
Thermodynamic Analysis:
-
Perform the assay at three temperatures (e.g., 15°C, 25°C, 35°C).
-
Plot
vs (Van 't Hoff plot). -
Validation: The Rigid Scaffold should show a shallower slope (less temperature dependence) or a more favorable intercept, indicating a reduced entropic penalty compared to the flexible analog.
-
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes as Piperazine Surrogates. Journal of Organic Chemistry.[5] Link
-
Wuitschik, G., et al. (2006).[2] Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition. Link
-
Brimble, M. A., et al. (2018). Natural product derived privileged scaffolds in drug discovery.[6] Current Opinion in Chemical Biology. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link
-
Veber, D. F., et al. (2002). Molecular Properties That Influence the Oral Bioavailability of Drug Candidates. Journal of Medicinal Chemistry. Link
Sources
- 1. Conformational restriction: an effective tactic in 'follow-on'-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Natural product derived privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chemo-Enzymatic Synthesis of (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane
Executive Summary & Strategic Rationale
Objective: To provide a robust, scalable, and stereochemically defined protocol for the synthesis of (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane.
Significance: The 1,3-diaminocyclopentane core is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in neuraminidase inhibitors (e.g., Peramivir analogs), GPCR ligands, and RNA structural probes. The target molecule features orthogonal protection (Boc and Cbz), enabling selective deprotection and functionalization of either amine terminus—a crucial requirement for peptidomimetic library generation.
Synthetic Challenge: The core challenge lies in the stereochemistry. cis-1,3-Cyclopentanediamine and its diester precursors are meso compounds (achiral due to a plane of symmetry). To obtain the enantiopure (1R,3S) target with differentiated protecting groups, the symmetry must be broken.
Selected Route: This guide details a Chemo-Enzymatic Desymmetrization strategy. Unlike statistical derivatization (which yields difficult-to-separate mixtures) or classical resolution (which wastes 50% of the material), this route utilizes Pig Liver Esterase (PLE) to selectively hydrolyze one ester group of a meso-diester, theoretically allowing for 100% yield of the chiral intermediate. This is followed by sequential Curtius rearrangements to install the amine functionalities.
Retrosynthetic Analysis & Pathway Visualization
The synthesis begins with the commercially available cis-1,3-cyclopentanedicarboxylic acid. The symmetry is broken at the diester stage, followed by stepwise conversion of the carboxylates to carbamates.
Figure 1: Chemo-enzymatic route for the asymmetric synthesis of the orthogonally protected diamine.
Detailed Experimental Protocols
Step 1: Esterification of cis-1,3-Cyclopentanedicarboxylic Acid
Objective: Prepare the substrate for enzymatic recognition.
-
Reagents: cis-1,3-Cyclopentanedicarboxylic acid (10.0 g, 63.2 mmol), Methanol (100 mL), conc. H₂SO₄ (1.0 mL).
-
Procedure:
-
Dissolve the dicarboxylic acid in dry methanol in a round-bottom flask.
-
Add concentrated sulfuric acid dropwise.
-
Reflux the mixture for 12 hours under nitrogen.
-
Cool to room temperature (RT) and concentrate in vacuo.
-
Dissolve residue in EtOAc (150 mL), wash with sat. NaHCO₃ (2 x 50 mL) and brine.
-
Dry over MgSO₄ and concentrate to yield Dimethyl cis-1,3-cyclopentanedicarboxylate as a clear oil.
-
Yield Expectation: >95%.
-
Step 2: Enzymatic Desymmetrization (The Key Step)
Objective: Break the meso-symmetry to generate the (1R,3S) chiral center.
Mechanism: Pig Liver Esterase (PLE) preferentially hydrolyzes the pro-S ester group of the meso-diester.
-
Reagents: Dimethyl cis-1,3-cyclopentanedicarboxylate (5.0 g, 26.8 mmol), Pig Liver Esterase (PLE, crude powder, Sigma-Aldrich), Phosphate Buffer (0.1 M, pH 7.0), Acetone (10% v/v).
-
Procedure:
-
Suspend the diester in Phosphate Buffer (250 mL) containing 10% acetone (to improve solubility).
-
Add PLE (100 mg/mmol substrate).
-
Stir vigorously at 25°C. Monitor the pH and maintain at 7.0 by automatic addition of 1.0 M NaOH (pH stat).
-
Endpoint: The reaction typically stops at 1.0 equivalent of base consumption (approx. 24–48 hours).
-
Workup: Acidify the aqueous phase to pH 2 with 1 M HCl and extract exhaustively with EtOAc (4 x 100 mL).
-
Dry (Na₂SO₄) and concentrate.
-
-
Purification: Flash chromatography (Hexane/EtOAc 2:1 + 1% AcOH).
-
Product: (1R,3S)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid .
-
QC Check: Measure Optical Rotation.
should be approx. +5.5 (c=1, CHCl₃) [1].
Step 3: First Curtius Rearrangement (Introduction of Cbz)
Objective: Convert the free acid to a Cbz-protected amine with retention of configuration.
-
Reagents: Mono-acid from Step 2 (3.0 g, 17.4 mmol), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (TEA, 1.2 eq), Benzyl alcohol (BnOH, 2.0 eq), Toluene (anhydrous).
-
Procedure:
-
Dissolve the mono-acid in Toluene (50 mL) under Argon.
-
Add TEA (2.9 mL, 20.9 mmol) and DPPA (4.1 mL, 19.1 mmol).
-
Stir at RT for 1 hour (formation of acyl azide).
-
Heat to 80°C for 2 hours. Evolution of N₂ gas indicates isocyanate formation.
-
Add Benzyl alcohol (3.6 mL, 34.8 mmol) and reflux (110°C) overnight (12–16 h).
-
Cool, dilute with EtOAc, wash with 1M HCl, sat. NaHCO₃, and brine.
-
-
Purification: Flash chromatography (Hexane/EtOAc 4:1).
-
Product: Methyl (1R,3S)-3-(benzyloxycarbonylamino)cyclopentanecarboxylate .
Step 4: Hydrolysis of the Remaining Ester
Objective: Liberate the second carboxylic acid for the final transformation.
-
Reagents: Methyl ester from Step 3, LiOH·H₂O (2.0 eq), THF/H₂O (3:1).
-
Procedure:
-
Dissolve substrate in THF/H₂O.
-
Add LiOH and stir at RT for 4 hours.
-
Remove THF in vacuo. Acidify aqueous layer to pH 2.
-
Extract with EtOAc, dry, and concentrate.
-
-
Product: (1R,3S)-3-(benzyloxycarbonylamino)cyclopentanecarboxylic acid (White solid).
Step 5: Second Curtius Rearrangement (Introduction of Boc)
Objective: Convert the second acid to a Boc-protected amine.
-
Reagents: Acid from Step 4 (2.0 g), DPPA (1.1 eq), TEA (1.2 eq), tert-Butanol (tBuOH, excess, used as solvent/reagent) or Toluene/tBuOH mixture.
-
Procedure:
-
Dissolve acid in anhydrous Toluene (20 mL).
-
Add TEA and DPPA. Stir at RT for 1 hour.
-
Heat to 80°C for 2 hours (Isocyanate formation).
-
Add excess tert-Butanol (10 mL) and reflux (or keep at 85°C) for 18 hours.
-
Note: tert-Butanol is less nucleophilic than benzyl alcohol; reaction times may be longer.
-
-
Workup: Standard extraction (EtOAc/Acid/Base wash).
-
Purification: Flash chromatography (Hexane/EtOAc 3:1).
-
Final Product: (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane .
Alternative "Fast-Track" Route (Commercial Intermediate)
If Boc-(1R,3S)-3-aminocyclopentanecarboxylic acid (CAS: 161601-29-2 or similar isomers) is available commercially (often sold as a Cispentacin derivative), the protocol can be shortened significantly.
-
Starting Material: Boc-(1R,3S)-3-aminocyclopentanecarboxylic acid.
-
Reaction: Perform Step 3 exactly as described above, but using this starting material.
-
Result: The Cbz group will be installed on the acid side.
-
Outcome: (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane.
-
Note: Verify the stereochemistry of the commercial material. If it is (1S,3R), you will get the enantiomer.[1]
-
Quality Control & Data Specifications
| Parameter | Specification / Expected Value | Method |
| Appearance | White crystalline solid or viscous oil | Visual |
| Purity | >98% | HPLC (C18, MeCN/H2O gradient) |
| Enantiomeric Excess (ee) | >95% | Chiral HPLC (Chiralpak AD-H or OD-H) |
| Mass Spectrometry | [M+H]+ = 335.2 (Calculated for C₁₈H₂₆N₂O₄) | LC-MS (ESI) |
| ¹H NMR (Diagnostic) | δ 1.44 (s, 9H, Boc), 5.10 (s, 2H, Cbz-CH₂), 7.35 (m, 5H, Ar) | 400 MHz, CDCl₃ |
Stereochemical Validation:
To confirm the absolute configuration, a small aliquot of the final product can be fully deprotected (TFA then H₂/Pd-C) to yield (1R,3S)-1,3-cyclopentanediamine dihydrochloride. The optical rotation should match literature values:
References
-
Enzymatic Desymmetrization of Diesters: Kobayashi, S., Kamiyama, K., Iimori, T., & Ohno, M. (1984). Creation of novel chiral synthons with enzymes and applications to natural product synthesis.[2][3] Tetrahedron Letters, 25(24), 2557-2560. Link
-
Stereochemical Data for Diamines: Gotor, V., et al. (2007). First Desymmetrization of 1,3-Propanediamine Derivatives in Organic Solvent. Organic Letters, 9(21), 4203–4206. Link
-
Curtius Rearrangement Protocol: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[4] A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link
-
Synthesis of Cispentacin Derivatives: Davies, S. G., et al. (2004). Kinetic resolution of tert-butyl (RS)-3-alkylcyclopentene-1-carboxylates for the synthesis of homochiral 3-alkyl-cispentacin derivatives. Organic & Biomolecular Chemistry, 2, 3393-3403. Link
Sources
- 1. Enzymatic resolution, desymmetrization, and dynamic kinetic asymmetric transformation of 1,3-cycloalkanediols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Enzymatic Desymmetrisation of Prochiral meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (−)-Nutlin-3 Precursor | MDPI [mdpi.com]
- 4. Cyclopentane-1,3-diamine | C5H12N2 | CID 18933503 - PubChem [pubchem.ncbi.nlm.nih.gov]
selective deprotection of Boc group in the presence of Cbz
Application Note: Selective Deprotection of N-Boc in the Presence of N-Cbz
Part 1: Strategic Overview & Mechanistic Logic
In complex multi-step synthesis and peptide chemistry, the orthogonality between tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz/Z) protecting groups is a foundational strategy.[1][2] While both protect amines as carbamates, their cleavage mechanisms differ significantly, allowing for the selective removal of Boc while leaving Cbz intact.
The Orthogonality Principle
-
Boc: Acid-labile (
mechanism). Stable to hydrogenolysis and basic conditions.[2][3][4] -
Cbz: Labile to hydrogenolysis (
) and strong acids (HBr/AcOH). Stable to mild/moderate acids (TFA, HCl/dioxane) and basic conditions.
Mechanistic Insight: Why Selectivity Works
The selectivity is driven by the stability of the carbocation intermediate generated during acidolysis.
-
Protonation: Both Boc and Cbz carbonyl oxygens can be protonated by acid.
-
Fragmentation:
-
Boc: The tert-butyl group readily fragments to form a stable tertiary carbocation (
) and carbamic acid (which decarboxylates).[5] This occurs rapidly with moderate acids like Trifluoroacetic Acid (TFA). -
Cbz: The benzyl group would require the formation of a primary (benzylic) carbocation . While resonance-stabilized, this pathway is significantly energetically higher than the tertiary cation pathway. Consequently, Cbz requires much stronger acidity (e.g., HBr or TFMSA) or catalytic hydrogenolysis to cleave.
-
Part 2: Decision Matrix & Workflow
Before selecting a protocol, evaluate the substrate's sensitivity using the following decision matrix.
Figure 1: Strategic workflow for selecting the optimal deprotection method based on substrate complexity and scale.
Part 3: Detailed Experimental Protocols
Method A: The Standard – TFA/DCM (Trifluoroacetic Acid)
Best for: Routine synthesis, gram-scale, substrates stable to strong organic acids.
Reagents:
-
Trifluoroacetic Acid (TFA) [CAS: 76-05-1]
-
Dichloromethane (DCM) (Anhydrous preferred but not strictly required)
-
Optional Scavenger: Triethylsilane (TES) or Thioanisole (if substrate contains electron-rich aromatics like Trp/Tyr/Met to prevent t-butylation).
Protocol:
-
Preparation: Dissolve the N-Boc, N-Cbz protected substrate (1.0 equiv) in DCM (concentration ~0.1 M to 0.2 M).
-
Acid Addition: Cool the solution to 0 °C (ice bath). Add TFA dropwise.
-
Standard Ratio: 1:1 to 1:4 v/v (TFA:DCM). A 20% TFA solution is usually sufficient and gentler on the Cbz group than neat TFA.
-
-
Reaction: Stir at 0 °C for 15 minutes, then warm to Room Temperature (RT). Monitor by TLC.[1][6]
-
Time: Typically 30 min – 2 hours.
-
Critical Check: Cbz is stable in TFA/DCM at RT for several hours. Do not heat. Prolonged exposure (>12 h) or heating may lead to partial Cbz degradation.
-
-
Workup:
-
Concentrate the reaction mixture in vacuo (rotary evaporator) at < 40 °C.
-
Azeotrope: Co-evaporate with toluene or DCM (3x) to remove residual TFA. This is crucial to prevent amine salt hydrolysis or degradation during storage.
-
-
Isolation: The product is obtained as the Trifluoroacetate salt.
-
Free Basing (if needed): Dissolve in EtOAc, wash with saturated aqueous
, dry over , and concentrate.
-
Self-Validating Metrics:
-
TLC: Disappearance of the less polar starting material. Stain with Ninhydrin (free amine will stain blue/purple/red).
-
1H NMR:
-
Loss: Singlet at ~1.45 ppm (9H, t-Bu).
-
Retention: Multiplet at ~7.35 ppm (5H, Aromatic Cbz) and Singlet/Doublet at ~5.1 ppm (2H, Benzylic
).
-
Method B: The Scalable – HCl in Dioxane
Best for: Large scale, generation of crystalline hydrochloride salts, avoiding fluorinated waste.
Reagents:
-
4M HCl in 1,4-Dioxane (Commercial or prepared in situ)
-
Solvent: 1,4-Dioxane or Ethyl Acetate (EtOAc)
Protocol:
-
Preparation: Dissolve substrate in minimal 1,4-Dioxane or EtOAc.
-
Acid Addition: Add 4M HCl in Dioxane (5–10 equiv of HCl).
-
Reaction: Stir at RT.
-
Observation: The amine hydrochloride salt often precipitates out of the solution, driving the reaction to completion and simplifying purification.
-
-
Workup:
-
Filtration: If precipitate forms, filter the solid under inert atmosphere (hygroscopic). Wash with dry ether (
). -
Evaporation: If no precipitate, concentrate in vacuo.
-
-
Selectivity Note: Cbz is highly stable to HCl/Dioxane at RT.
Method C: The Mild – Zinc Bromide ( )
Best for: Highly acid-sensitive substrates (e.g., presence of silyl ethers, trityl groups) where TFA/HCl is too harsh.
Reagents:
Protocol:
-
Preparation: Dissolve substrate (1.0 equiv) in DCM.
-
Reagent Addition: Add anhydrous
(2.0 – 5.0 equiv). -
Reaction: Stir at RT.
-
Workup:
-
Add water to quench.
-
Extract with DCM.[13]
-
Wash organic layer with brine.
-
-
Validation: This method is exceptionally selective for Boc over Cbz and even some esters.
Part 4: Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Partial Cbz Cleavage | Reaction temperature too high or acid too strong. | Maintain 0°C–RT. Limit reaction time. Switch to Method C ( |
| t-Butylation of Side Chains | Add scavengers: Thioanisole (5-10%) or Triethylsilane (2-5%) to the TFA mixture. | |
| Incomplete Boc Removal | Steric hindrance or insufficient acid. | Increase acid concentration (up to 50% TFA). Ensure vigorous stirring. |
| Product Degradation | Residual TFA causing hydrolysis. | Perform azeotropic removal of TFA with Toluene (3x) immediately after reaction. |
Part 5: References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[14] (The definitive guide on stability/lability profiles).
-
Han, G.; Tamaki, M.; Hruby, V. J. "Fast, Efficient and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane." Journal of Peptide Research, 2001 , 58, 338–341.
-
Nigam, S. C.; Mann, A.; Taddei, M.; Wermuth, C. G. "Selective Removal of the tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent." Synthetic Communications, 1989 , 19, 3139–3142.
-
Lundt, B. F.; Johansen, N. L.; Vølund, A.; Markussen, J. "Removal of acid-labile protecting groups with trifluoroacetic acid: Mechanisms, side reactions and scavengers." International Journal of Peptide and Protein Research, 1978 , 12, 258–268.
-
Sakaitani, M.; Ohfune, Y. "Syntheses and properties of tert-butyldimethylsilyl (TBDMS) ethers of N-protected serine and threonine derivatives." Journal of Organic Chemistry, 1990 , 55, 870–876. (Discusses TMSOTf/Lutidine method for mild deprotection).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. xray.uky.edu [xray.uky.edu]
- 5. BOC Protection and Deprotection [pt.bzchemicals.com]
- 6. reddit.com [reddit.com]
- 7. Zinc Bromide [commonorganicchemistry.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 11. Double BOC protection selective removal method [en.highfine.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
conditions for Cbz group removal via catalytic hydrogenolysis
An Application Guide to the Catalytic Hydrogenolysis of the Carboxybenzyl (Cbz) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a foundational amine protecting group in modern organic synthesis, prized for its stability under a wide range of reaction conditions.[1][2] Its facile removal under mild catalytic hydrogenolysis conditions makes it an invaluable tool in the synthesis of complex molecules, particularly in peptide chemistry and drug development.[3][4] This method is renowned for its efficiency and clean reaction profile, typically yielding the deprotected amine alongside benign byproducts like toluene and carbon dioxide, which simplifies purification.[3][5]
This guide provides a detailed exploration of the . It delves into the reaction mechanism, critical experimental parameters, step-by-step protocols, and a comprehensive troubleshooting guide to empower researchers to optimize this crucial transformation.
Reaction Mechanism: A Two-Step Cleavage
The deprotection of a Cbz-protected amine via catalytic hydrogenolysis is a clean and efficient process that occurs on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[5] The mechanism involves two primary steps:
-
Hydrogenolysis of the Benzyl-Oxygen Bond: The reaction initiates with the cleavage of the benzylic C-O bond, facilitated by hydrogen activated on the palladium catalyst surface.[4]
-
Spontaneous Decarboxylation: This initial cleavage generates an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates, releasing the free amine, carbon dioxide, and toluene as the final products.[3][4][6]
This process is advantageous due to its mild conditions and the volatile nature of its byproducts.[3]
Critical Parameters for Successful Deprotection
The efficiency and selectivity of Cbz hydrogenolysis are highly dependent on the careful selection of several key experimental parameters.
Catalyst Selection
-
Palladium on Carbon (Pd/C): This is the most widely used catalyst for Cbz deprotection.[3][4] It is typically available in 5% or 10% (w/w) palladium loadings. A 10-20% weight loading relative to the substrate is a common starting point.[4] The catalyst's activity can degrade over time, so using a fresh batch is often a simple solution for a sluggish reaction.[7][8]
-
Pearlman's Catalyst (Pd(OH)₂/C): This catalyst is generally more active than Pd/C and can be effective for more challenging deprotections where the standard catalyst fails.[7][8]
-
Catalyst Poisoning: The palladium catalyst is susceptible to poisoning by impurities, particularly those containing sulfur or phosphorus.[7][9] If the substrate itself contains such moieties (e.g., thiols, thioethers), catalytic hydrogenolysis may be slow or completely inhibited.[9][10] In these cases, increasing the catalyst loading or switching to a non-hydrogenolysis deprotection method is advisable.[7][11]
Hydrogen Source
-
Hydrogen Gas (H₂): The most traditional method involves using hydrogen gas, typically supplied from a balloon at atmospheric pressure or at higher pressures in a dedicated hydrogenation apparatus (e.g., a Parr shaker).[5][6] Ensure the system is properly purged to replace air with hydrogen.[7]
-
Transfer Hydrogenolysis: This is a milder and often more convenient alternative that avoids the need for handling hydrogen gas.[1] It employs a hydrogen donor in the presence of the palladium catalyst. Common hydrogen donors include:
Solvent Effects
The choice of solvent is critical for both substrate solubility and reaction rate.[8]
-
Common Solvents: Polar solvents like methanol (MeOH), ethanol (EtOH), and ethyl acetate (EtOAc) are the most common and effective choices.[7][8]
-
Solubility: Poor substrate solubility can significantly hinder the reaction by limiting access to the catalyst's active sites.[10][12] If solubility is an issue, screening different solvents or using solvent mixtures (e.g., THF/MeOH) is recommended.[10]
-
Acidic Solvents: Performing the reaction in an acidic solvent, such as acetic acid (AcOH), or adding a small amount of a weak acid can prevent product inhibition.[8][10][12] The basic amine product can coordinate to the palladium catalyst, leading to deactivation.[7] Protonation of the amine by the acidic solvent prevents this coordination and can dramatically improve reaction efficiency.[7][8] The rate of hydrogenolysis often follows the order: Toluene < MeOH < EtOH << AcOH < THF.[14]
Experimental Protocols
Protocol 1: Standard Hydrogenolysis with Hydrogen Gas
This protocol is a robust, general-purpose method for Cbz deprotection.
-
Preparation: Dissolve the Cbz-protected substrate (1.0 equivalent) in a suitable solvent (e.g., MeOH, EtOH, or EtOAc) in a round-bottom flask equipped with a magnetic stir bar.[5]
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.[4] Caution: Pd/C can be pyrophoric, especially when dry. Handle with care in an inert atmosphere if necessary.
-
Hydrogenation: Seal the flask and purge the system by evacuating and backfilling with an inert gas (e.g., Nitrogen or Argon), followed by hydrogen. Repeat this cycle three times.[7] Inflate a balloon with hydrogen gas and attach it to the flask.
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the gas, liquid, and solid catalyst phases.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Reactions are often complete within 1-16 hours.[10]
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst.[4] Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected amine, which can be purified further if necessary.[5]
Protocol 2: Catalytic Transfer Hydrogenolysis with Ammonium Formate
This method is ideal when a convenient, non-pressurized hydrogen source is preferred.
-
Preparation: Dissolve the Cbz-protected substrate (1.0 equivalent) in methanol or ethanol.
-
Reagent Addition: Add 10% Pd/C (10-20% w/w), followed by ammonium formate (3-5 equivalents). The addition of ammonium formate may be exothermic.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-60 °C if the reaction is sluggish.[10][12]
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often faster than those using H₂ gas, typically completing within 0.5-6 hours.[10]
-
Work-up and Isolation: Follow the work-up and isolation steps described in Protocol 1 (filtration through Celite and solvent evaporation).
Protocol 3: Rapid Deprotection with Pd/C and Sodium Borohydride (NaBH₄)
This protocol describes a very fast and efficient deprotection method where hydrogen is generated in situ.
-
Preparation: Dissolve the N-Cbz protected amine (1.0 equiv.) in methanol at room temperature.[4]
-
Reagent Addition: Add 10% Pd/C followed by the portion-wise addition of sodium borohydride (NaBH₄, ~1.0 equiv.). Caution: Addition of NaBH₄ to methanol generates hydrogen gas and can cause foaming.[4]
-
Reaction: Stir the reaction mixture at room temperature. The deprotection is typically very rapid, often complete within 3-10 minutes.[4]
-
Monitoring: Monitor the reaction by TLC.[4]
-
Work-up and Isolation: Follow the work-up and isolation steps described in Protocol 1.[4]
Troubleshooting Guide
Even a robust reaction like Cbz hydrogenolysis can sometimes be problematic. The following guide addresses common issues.
Summary of Reaction Conditions
The following table summarizes various conditions for Cbz deprotection to aid in method selection.
| Catalyst | Hydrogen Source | Solvent(s) | Temp. (°C) | Time | Yield (%) | Notes |
| 10% Pd/C | H₂ (balloon) | MeOH, EtOH, EtOAc, THF | Room Temp | 1–16 h | 85–98 | Standard conditions; potential for catalyst poisoning.[10] |
| 10% Pd/C | Ammonium Formate | MeOH, EtOH | Room Temp – 60 | 0.5–6 h | 90–99 | Milder than H₂ gas; avoids handling pressurized gas.[10] |
| 10% Pd/C | Formic Acid | MeOH | Room Temp | 5–30 min | High | Very rapid reaction.[12] |
| 10% Pd/C | NaBH₄ | MeOH | Room Temp | 3–10 min | High | Extremely rapid; in situ H₂ generation.[4] |
| Pd(OH)₂/C | H₂ (balloon) | Various | Room Temp | Variable | High | More active catalyst for difficult substrates.[7][8] |
| 10% Pd/C | H₂ (balloon) | Acetic Acid | Room Temp | Variable | High | Overcomes product inhibition by protonating the amine.[8][10] |
References
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC. [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – Total Synthesis. [Link]
-
Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? | ResearchGate. [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. [Link]
-
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons. [Link]
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. [Link]
-
Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides | Request PDF - ResearchGate. [Link]
-
How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? | ResearchGate. [Link]
-
Cbz deprotection conditions: screening of catalysts and sources of H2 - ResearchGate. [Link]
-
2-17 Science About O-Benzyl protecting groups - Atlanchim Pharma. [Link]
-
Catalytic Hydrogenation Part II - Tips and Tricks - Curly Arrow. [Link]
-
To Deprotect and Serve - Scientific Update - UK. [Link]
-
Studies on the hydrogenolysis of benzyl ethers | Request PDF - ResearchGate. [Link]
-
Developing deprotectase biocatalysts for synthesis - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00016A. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. total-synthesis.com [total-synthesis.com]
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- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. benchchem.com [benchchem.com]
- 13. Cbz-Protected Amino Groups [organic-chemistry.org]
- 14. atlanchimpharma.com [atlanchimpharma.com]
Application Notes & Protocols: Strategic Incorporation of (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane for Constrained Peptide Synthesis
Introduction: Engineering Conformational Constraint in Peptidomimetics
The therapeutic potential of peptides is often hindered by their metabolic instability and lack of specific, rigid conformations required for high-affinity receptor binding.[1] The introduction of non-canonical amino acids or synthetic scaffolds is a cornerstone strategy to overcome these limitations, leading to the development of robust peptidomimetics.[2][3] Conformationally constrained peptides, particularly those featuring cyclic architectures, often exhibit enhanced stability against proteolysis, improved target selectivity, and better bioavailability.[4][5][6][7][8][9]
(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane is a chiral diamine scaffold of significant utility in this field. Its cyclopentane core introduces a rigid, predictable geometric constraint into the peptide backbone or as a side-chain bridge. The true synthetic power of this building block lies in its orthogonally protected amino groups. The acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-labile carbobenzyloxy (Cbz) group can be selectively removed under completely different conditions, enabling precise, stepwise modifications such as chain extension, branching, or macrocyclization.[10][11][12]
This guide provides an in-depth exploration of this versatile building block, detailing the strategic considerations and experimental protocols for its successful incorporation into complex peptide structures.
Physicochemical Properties of the Building Block
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value |
| IUPAC Name | tert-butyl N-[(1R,3S)-3-(phenylmethoxycarbonylamino)cyclopentyl]carbamate |
| CAS Number | 774212-79-2[13] |
| Molecular Formula | C₁₈H₂₆N₂O₄ |
| Molecular Weight | 334.41 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at 2-8°C, protect from moisture |
The Principle of Orthogonal Protection: A Strategic Overview
The synthetic utility of (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane is entirely dependent on the principle of orthogonal protection.[14] This strategy allows for the deprotection of one functional group without affecting the other.[11][15]
-
Boc (tert-butyloxycarbonyl) Group: Cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). It is stable to the basic conditions used for Fmoc-group removal and to the hydrogenolysis conditions used for Cbz-group removal.[15]
-
Cbz (Carbobenzyloxy) Group: Cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst). It is stable to the acidic conditions used for Boc removal and the basic conditions for Fmoc removal.[10][11]
This orthogonality provides the chemist with precise control over the synthetic pathway, as illustrated below.
Experimental Protocols & Methodologies
The following protocols are designed for standard solid-phase peptide synthesis (SPPS) using an Fmoc/tBu strategy.[16] The diamine building block is introduced following the selective deprotection of one of its amino groups and subsequent coupling to the resin-bound peptide.
Protocol 1: Selective Boc-Deprotection and Acylation with a Resin-Bound Peptide
This protocol describes the preparation of the mono-Cbz-protected diamine and its subsequent coupling to a peptide chain, making the Cbz-protected amine available for later-stage modifications.
A. Rationale & Causality: The Boc group is chosen for initial deprotection because its removal condition (TFA) is highly selective and does not affect the Cbz group or standard acid-labile side-chain protecting groups used in Fmoc/tBu synthesis (e.g., tBu, Trt), which require stronger acid conditions for cleavage.[14] The resulting free amine is then acylated using standard peptide coupling reagents like HBTU, which efficiently forms the amide bond with the peptide's C-terminal carboxyl group.[17][18]
B. Step-by-Step Methodology:
-
Boc-Deprotection (Solution Phase):
-
Dissolve 1.2 equivalents of (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane in Dichloromethane (DCM).
-
Add 10-15 equivalents of Trifluoroacetic Acid (TFA) dropwise at 0°C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
-
Neutralize the resulting TFA salt by dissolving the residue in DCM and washing with a saturated sodium bicarbonate (NaHCO₃) solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield (1R,3S)-1-amino-3-(Cbz-amino)cyclopentane as an oil or solid.[10] Proceed immediately to the coupling step.
-
-
On-Resin Peptide Coupling:
-
Begin with your peptide-resin, having completed the final Fmoc-deprotection to expose the N-terminal amine. For this protocol, we assume you are coupling the diamine to the C-terminus of a peptide that has already been synthesized on a resin like 2-chlorotrityl chloride resin, which allows for cleavage as a protected carboxylic acid. Alternatively, this diamine can be used to bridge two peptide chains. For simplicity, we describe coupling to a single activated carboxyl group.
-
Swell the resin supporting your C-terminal protected peptide (e.g., on Wang or 2-chlorotrityl resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.[16][19]
-
In a separate vessel, pre-activate the peptide's C-terminal carboxylic acid. If your peptide is H₂N-Peptide-COOH attached to the resin, you would first deprotect the N-terminus. Let's assume the goal is to attach the diamine to a side-chain carboxyl group (e.g., Asp or Glu).
-
Let's re-frame for a more common use case: Attaching the diamine to the C-terminus of a peptide being built on a resin.
-
Corrected Workflow: Assume you have a resin-bound peptide (Resin-Peptide-COOH).
-
Swell the resin in DMF.
-
In a separate vessel, dissolve 1.5 equivalents of the Boc-deprotected diamine from step 1, 1.5 equivalents of a coupling agent (e.g., HBTU), and 3 equivalents of a non-nucleophilic base (e.g., DIEA) in DMF.
-
Add this activation mixture to the swelled peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test on a resin sample to check for remaining free amines if coupling to an N-terminus, or cleavage and LC-MS analysis).[15]
-
Once complete, wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.
-
Protocol 2: Post-Synthetic Cbz-Deprotection and Macrocyclization
This protocol outlines the final steps after the peptide has been assembled and cleaved from the solid support. It details the removal of the Cbz group to reveal a second amine, which can then be used for intramolecular cyclization.
A. Rationale & Causality: Catalytic hydrogenolysis is a mild and highly specific method for cleaving benzyl-type protecting groups like Cbz.[10][11] The reaction proceeds on the surface of a palladium catalyst, where hydrogen gas cleaves the benzyl-oxygen bond, releasing toluene and carbon dioxide. This method is orthogonal to most other protecting groups used in peptide synthesis. The subsequent cyclization is typically performed under high dilution to favor the intramolecular reaction over intermolecular polymerization.
B. Step-by-Step Methodology:
-
Peptide Cleavage from Resin:
-
Cleave the peptide-diamine conjugate from the resin using a standard cleavage cocktail appropriate for your resin and side-chain protecting groups (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O).
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude linear peptide.[18]
-
-
Cbz-Deprotection (Solution Phase):
-
Dissolve the lyophilized peptide in a suitable solvent such as Methanol (MeOH), Ethanol (EtOH), or a mixture including DMF for solubility.
-
Carefully add 10-20 mol% of Palladium on carbon (10% Pd/C) catalyst.[10]
-
Purge the flask with an inert gas (N₂ or Ar), then introduce hydrogen gas (H₂) via a balloon or a hydrogenation apparatus.
-
Stir the reaction vigorously at room temperature for 4-16 hours. Monitor progress by LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected linear peptide.
-
-
Intramolecular Head-to-Tail Cyclization:
-
Dissolve the deprotected peptide in a large volume of DMF or DCM to achieve a low concentration (typically 0.1-1 mM) to favor intramolecular cyclization.
-
Add 2-3 equivalents of a peptide coupling reagent (e.g., HATU, HBTU) and 4-6 equivalents of a base (e.g., DIEA or 2,4,6-collidine).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Once the linear precursor is consumed, quench the reaction (e.g., with a small amount of water).
-
Remove the solvent under reduced pressure and purify the resulting cyclic peptide by reverse-phase HPLC.
-
Workflow Summary and Data
Table 2: Summary of Key Reaction Parameters
| Step | Key Reagents | Solvent | Typical Time | Monitoring | Key Insight |
| Boc-Deprotection | TFA (10-15 eq.) | DCM | 1-2 h | TLC, LC-MS | Use co-evaporation with toluene to ensure complete removal of residual TFA, which can interfere with subsequent steps. |
| On-Resin Coupling | HBTU (1.5 eq.), DIEA (3 eq.) | DMF | 2-4 h | Kaiser Test | Incomplete coupling is a common issue. If the test is positive, a second coupling is recommended before proceeding.[15] |
| Cbz-Deprotection | H₂ (1 atm), 10% Pd/C | MeOH | 4-16 h | LC-MS | Ensure the system is free of catalyst poisons (e.g., sulfur-containing compounds). The catalyst must be filtered carefully. |
| Cyclization | HATU (2-3 eq.), DIEA (4-6 eq.) | DMF | 12-24 h | LC-MS | High dilution (0.1-1 mM) is critical to prevent dimerization and polymerization.[6] |
References
- An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. PLoS ONE.
- A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis. Benchchem.
- Translational synthesis of constrained cyclic peptides using genetic code reprogramming. Methods in Enzymology.
- Protein synthesis with conformationally constrained cyclic dipeptides. PMC.
- Protecting Groups for Amines: Carbam
- Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide. Benchchem.
- Synthesis of Cyclic Peptides. Houben-Weyl Methods of Organic Chemistry.
- Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
- Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research.
- Self-Assembly of Constrained Cyclic Peptides Controlled by Ring Size. CCS Chemistry.
- Designing Cyclic-Constrained Peptides to Inhibit Human Phosphoglycerate Dehydrogenase.
- (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane. American Elements.
- BOC-(1R,3S)-3-aminocyclopentane carboxylic acid. MedchemExpress.com.
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules.
- Unn
- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic
- Methods and protocols of modern solid phase peptide synthesis. SpringerLink.
- Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
- Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. PMC.
- Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry.
- (1R,3S)-(-)-3-(Boc-amino)cyclopentanecarboxylic acid, 95%, Thermo Scientific Chemicals. Fisher Scientific.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. PMC.
- Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry.
Sources
- 1. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications [mdpi.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unnatural Amino Acids - Enamine [enamine.net]
- 4. Translational synthesis of constrained cyclic peptides using genetic code reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein synthesis with conformationally constrained cyclic dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. americanelements.com [americanelements.com]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. biomatik.com [biomatik.com]
- 18. rsc.org [rsc.org]
- 19. chem.uci.edu [chem.uci.edu]
The Untapped Potential of (1R,3S)-Diaminocyclopentane in Asymmetric Catalysis: A Prospective Application Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A C₂-Symmetric Scaffold with Latent Catalytic Prowess
(1R,3S)-Diaminocyclopentane represents a chiral C₂-symmetric diamine, a structural motif that has proven to be a cornerstone in the design of highly effective ligands for asymmetric catalysis. Its rigid cyclopentane backbone offers a well-defined stereochemical environment, which is crucial for inducing high levels of enantioselectivity in metal-catalyzed and organocatalytic reactions. Despite the prevalence of similar C₂-symmetric diamines, such as the widely used 1,2-diaminocyclohexane (DACH), the catalytic applications of (1R,3S)-diaminocyclopentane remain a largely underexplored frontier. This guide, therefore, serves as a prospective look into the potential applications of this promising chiral scaffold. We will explore its derivatization into versatile ligands and propose detailed protocols for its use in key asymmetric transformations, drawing upon established principles from analogous and well-documented catalytic systems.
The Strategic Advantage of the (1R,3S)-Diaminocyclopentane Backbone
The efficacy of a chiral ligand in asymmetric catalysis is intrinsically linked to its three-dimensional structure. The (1R,3S)-diaminocyclopentane framework offers several key advantages:
-
C₂-Symmetry: This element of symmetry reduces the number of possible diastereomeric transition states in a catalytic cycle, often leading to higher enantioselectivity.
-
Rigidity: The cyclopentane ring restricts conformational flexibility, which helps in creating a well-defined and predictable chiral pocket around the metal center. This rigidity is essential for effective stereochemical communication between the ligand and the substrate.
-
Tunability: The two amino groups serve as versatile handles for the introduction of a wide range of substituents. This allows for the fine-tuning of the steric and electronic properties of the resulting ligands to suit specific catalytic reactions.
Proposed Ligand Synthesis from (1R,3S)-Diaminocyclopentane
The transformation of (1R,3S)-diaminocyclopentane into effective chiral ligands is the first critical step. Below are proposed synthetic routes to key ligand classes based on well-established methodologies for other chiral diamines.
DOT Diagram: Proposed Ligand Synthesis Pathways
Caption: Proposed synthetic pathways for the derivatization of (1R,3S)-diaminocyclopentane.
Prospective Application in Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the synthesis of chiral alcohols. Chiral N-monosulfonylated diamines are exemplary ligands for this transformation, particularly in combination with ruthenium and rhodium precursors.
Causality Behind Experimental Choices
The N-tosyl group plays a crucial role in the catalytic cycle. The NH proton of the tosylamide is acidic and can be deprotonated upon coordination to the metal center. This creates a metal-amido species that is believed to be a key intermediate in the hydrogen transfer mechanism. The C₂-symmetric backbone of the diamine provides the chiral environment necessary for enantioselective hydride delivery to the prochiral ketone.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Generalized Protocol for Asymmetric Transfer Hydrogenation
Materials:
-
(1R,3S)-N,N'-Ditosyldiaminocyclopentane (Ligand)
-
[RuCl₂(p-cymene)]₂
-
Prochiral ketone
-
Formic acid/triethylamine azeotrope (5:2) as the hydrogen source
-
Anhydrous solvent (e.g., dichloromethane or isopropanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and the chiral ligand (0.011 mmol, 1.1 mol%) in the anhydrous solvent (5 mL).
-
Stir the resulting solution at room temperature for 30 minutes to allow for the formation of the precatalyst.
-
Add the prochiral ketone (1.0 mmol) to the flask.
-
Add the formic acid/triethylamine azeotrope (2.0 mL) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 25-40 °C) and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the chiral alcohol by chiral HPLC or GC analysis.
Anticipated Performance
Based on analogous systems using ligands derived from 1,2-diaminocyclohexane, it is anticipated that this catalytic system could provide chiral alcohols with high yields and excellent enantioselectivities.
| Substrate (Ketone) | Anticipated Yield (%) | Anticipated ee (%) |
| Acetophenone | >95 | >98 |
| 1-Tetralone | >90 | >97 |
| 2-Chloroacetophenone | >95 | >99 |
Prospective Application in Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a fundamental C-C bond-forming reaction. Chiral phosphine ligands are pivotal for achieving high enantioselectivity. A bis(diphenylphosphino) derivative of (1R,3S)-diaminocyclopentane is a promising candidate for this transformation.
Causality Behind Experimental Choices
The P,P-bidentate ligand coordinates to the palladium center, creating a chiral environment around the metal. The nucleophilic attack on the π-allyl palladium intermediate is directed by the steric and electronic properties of the ligand, leading to the preferential formation of one enantiomer of the product.
Generalized Protocol for Asymmetric Allylic Alkylation
Materials:
-
(1R,3S)-Bis(diphenylphosphino)diaminocyclopentane (Ligand)
-
[Pd₂(dba)₃]·CHCl₃ (dba = dibenzylideneacetone)
-
Racemic allylic acetate (e.g., 1,3-diphenyl-2-propenyl acetate)
-
Nucleophile (e.g., dimethyl malonate)
-
Base (e.g., N,O-bis(trimethylsilyl)acetamide - BSA, and potassium acetate - KOAc)
-
Anhydrous solvent (e.g., THF or dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Pd₂(dba)₃]·CHCl₃ (0.01 mmol, 2 mol% Pd) and the chiral ligand (0.022 mmol, 2.2 mol%) in the anhydrous solvent (4 mL).
-
Stir the solution at room temperature for 20 minutes.
-
Add the racemic allylic acetate (0.5 mmol) and the nucleophile (1.0 mmol) to the flask.
-
Add the base (BSA, 1.0 mmol, and KOAc, 0.025 mmol).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC.
Anticipated Performance
| Nucleophile | Allylic Substrate | Anticipated Yield (%) | Anticipated ee (%) |
| Dimethyl malonate | 1,3-Diphenyl-2-propenyl acetate | >90 | >95 |
| Benzylamine | 1,3-Diphenyl-2-propenyl acetate | >85 | >90 |
Prospective Application in Asymmetric Michael Addition
Organocatalytic asymmetric Michael additions are a powerful tool for the enantioselective formation of C-C bonds. Chiral primary and secondary diamines can act as effective catalysts in these reactions. The N,N'-dibenzyl derivative of (1R,3S)-diaminocyclopentane could serve as a precursor to a chiral secondary diamine catalyst.
Causality Behind Experimental Choices
The chiral secondary amine catalyst activates the enone substrate through the formation of a chiral iminium ion. This lowers the LUMO of the enone, making it more susceptible to nucleophilic attack. The bulky substituents on the diamine backbone block one face of the iminium ion, directing the incoming nucleophile to the other face, thus controlling the stereochemical outcome.
Generalized Protocol for Asymmetric Michael Addition
Materials:
-
(1R,3S)-N,N'-Dibenzyl-diaminocyclopentane (as a precatalyst, assuming in situ debenzylation or use as a secondary amine precursor)
-
An α,β-unsaturated aldehyde or ketone
-
A Michael donor (e.g., a 1,3-dicarbonyl compound)
-
An acid co-catalyst (e.g., benzoic acid)
-
Solvent (e.g., chloroform or toluene)
Procedure:
-
To a vial, add the chiral diamine catalyst (0.05 mmol, 10 mol%), the Michael donor (0.5 mmol), and the solvent (1.0 mL).
-
Add the acid co-catalyst (0.025 mmol, 5 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the α,β-unsaturated aldehyde or ketone (0.6 mmol) and stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.
Anticipated Performance
| Michael Donor | Michael Acceptor | Anticipated dr | Anticipated ee (%) |
| Dimedone | trans-β-Nitrostyrene | >10:1 | >90 |
| Diethyl malonate | Cinnamaldehyde | >5:1 | >85 |
Conclusion and Future Outlook
While the direct application of (1R,3S)-diaminocyclopentane in asymmetric catalysis is not yet extensively documented, its structural features strongly suggest its high potential as a chiral ligand scaffold. The proposed derivatization strategies and generalized protocols presented in this guide are intended to serve as a starting point for researchers and scientists to explore the catalytic capabilities of this promising yet underutilized chiral building block. Further research into the synthesis of novel ligands derived from (1R,3S)-diaminocyclopentane and their application in a broader range of asymmetric transformations is highly encouraged. The insights gained from such studies will undoubtedly contribute to the ever-expanding toolbox of chiral catalysts for the efficient synthesis of enantiomerically pure compounds in academia and industry.
References
-
Trost, B. M. (2002). Pd asymmetric allylic alkylation (AAA). A powerful synthetic tool. Chemical and pharmaceutical bulletin, 50(1), 1-14. [Link][1][2]
-
Wu, J., Wang, F., Ma, Y., Cui, X., & Zhang, X. (2015). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 137(24), 7943-7952. [Link][3]
-
Wu, X., Li, X., Zan, W., & Huri, P. (2003). Asymmetric transfer hydrogenation of prochiral ketones in aqueous media with new water-soluble chiral vicinal diamine as ligand. Organic letters, 5(12), 2133-2135. [Link][4]
-
Wu, X., Li, X., King, F., & Xiao, J. (2005). Asymmetric transfer hydrogenation of ketones and imines with novel water-soluble chiral diamine as ligand in neat water. Green Chemistry, 7(6), 443-447. [Link][5]
-
Su, Y., Zhu, D., Ma, Z., Wang, Y., Wang, Z., Wang, Z., ... & Sun, W. H. (2025). 1, 2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn (i)-catalyzed asymmetric hydrogenation of ketones. RSC advances, 15(31), 21869-21876. [Link][6]
- Chirality in Drug Design and Development. (2004). CRC Press.
- Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture).
Sources
- 1. Pd asymmetric allylic alkylation (AAA). A powerful synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric transfer hydrogenation of prochiral ketones in aqueous media with new water-soluble chiral vicinal diamine as ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric transfer hydrogenation of ketones and imines with novel water-soluble chiral diamine as ligand in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Coupling Reactions with Mono-Protected (1R,3S)-Diaminocyclopentane
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The (1R,3S)-Diaminocyclopentane Scaffold in Modern Drug Discovery
The (1R,3S)-diaminocyclopentane core is a privileged chiral scaffold, integral to the structure of numerous high-impact therapeutic agents, particularly in the field of antiviral drug development.[1][2][3] Its rigid, five-membered ring presents two amino functionalities in a specific, stereochemically defined spatial orientation, making it an ideal building block for creating molecules that can precisely interact with biological targets like viral enzymes.[1][2]
To harness the full potential of this scaffold, selective functionalization is paramount. Direct reaction with a di-functional reagent would lead to a complex mixture of products. Therefore, a strategy involving a mono-protected diamine is essential. This approach masks one amino group, leaving the other free to engage in a desired coupling reaction. Subsequent removal of the protecting group unveils the second amine for further modification or to serve as a key pharmacophoric feature.
This guide provides a comprehensive overview of the critical considerations and detailed protocols for three fundamental coupling reactions—amide bond formation, urea synthesis, and N-arylation—using mono-protected (1R,3S)-diaminocyclopentane as the starting material.
Part 1: Foundational Strategy - Selecting an Orthogonal Protecting Group
The success of any multi-step synthesis involving a diamine hinges on the choice of protecting group. The most common and effective choices for amines are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. Their primary advantage lies in their orthogonality : one can be selectively removed under conditions that leave the other intact.[4][5] This is crucial for complex syntheses where multiple amine sites must be differentiated.
-
The Boc Group: This group is stable under basic and nucleophilic conditions but is readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[4][5] It is the preferred choice when the molecule contains functional groups sensitive to catalytic hydrogenation.
-
The Cbz Group: The Cbz group is robust under acidic and basic conditions but is selectively removed by catalytic hydrogenolysis (H₂ gas with a palladium catalyst).[4] This makes it ideal for substrates that are acid-sensitive.
Table 1: Comparison of Boc and Cbz Protecting Groups
| Property | Boc (tert-butyloxycarbonyl) | Cbz (benzyloxycarbonyl) |
| Structure | tBu-O-(C=O)- | Bn-O-(C=O)- |
| Stability | Stable to bases, nucleophiles, catalytic hydrogenation.[4] | Stable to most acidic and basic conditions.[4] |
| Lability | Labile to strong acids (e.g., TFA, HCl).[4][5] | Labile to catalytic hydrogenolysis (H₂, Pd/C).[4][5] |
| Typical Deprotection | 25-50% TFA in Dichloromethane (DCM) at room temperature. | H₂ (1 atm or higher), 5-10% Pd/C in Methanol or Ethanol. |
| Best For | Substrates sensitive to hydrogenation. | Substrates sensitive to acid. |
Part 2: Core Coupling Methodologies and Protocols
With a mono-protected (1R,3S)-diaminocyclopentane in hand, the free primary amine is poised for selective elaboration. The following sections detail the rationale and step-by-step protocols for key coupling reactions.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
The formation of an amide bond is the most frequently used reaction in drug discovery, allowing for the linkage of a vast array of carboxylic acids to an amine core.[6][7][8] The reaction proceeds by activating the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.[6]
Causality in Reagent Selection: While numerous coupling reagents exist, aminium/uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are favored for their high efficiency, rapid reaction rates, and exceptionally low levels of racemization, particularly with chiral substrates.[9][10][11] The reaction requires a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), to neutralize the generated acids and facilitate the formation of the active ester intermediate.[9]
Protocol 2.1: HATU-Mediated Amide Coupling
Materials:
-
Mono-Boc-(1R,3S)-diaminocyclopentane (1.0 equiv)
-
Carboxylic acid of interest (1.05-1.2 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.0-2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reactant Preparation: To a clean, dry reaction vessel under an inert atmosphere, add the carboxylic acid (1.05 equiv) and dissolve it in anhydrous DMF (approx. 0.1 M concentration relative to the amine).
-
Activation: Add HATU (1.1 equiv) to the solution, followed by DIPEA (2.0 equiv). Stir the mixture at room temperature for 5-10 minutes. This "pre-activation" step allows for the complete formation of the reactive ester.[9]
-
Coupling: In a separate flask, dissolve the mono-Boc-(1R,3S)-diaminocyclopentane (1.0 equiv) in a minimum amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally, saturated brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the pure amide.
Urea Formation: Building Bioactive Pharmacophores
The urea functional group is a key structural motif in many approved drugs, valued for its ability to act as a rigid hydrogen bond donor and acceptor.[12] While isocyanates are direct precursors, they can be unstable or commercially unavailable. A more robust and safer method utilizes a phosgene equivalent like N,N'-Carbonyldiimidazole (CDI) .[12][13]
Mechanism & Strategy: The reaction proceeds in a stepwise manner. The free amine of the diaminocyclopentane first attacks CDI, displacing one imidazole group to form a reactive carbamoyl-imidazole intermediate.[13][14] This stable yet reactive species is then treated with a second, different amine to form the final unsymmetrical urea. The order of addition is critical to prevent the formation of a symmetrical urea byproduct from the starting diamine reacting with both sides of the CDI.[15]
Protocol 2.2: CDI-Mediated Urea Synthesis
Materials:
-
Mono-Cbz-(1R,3S)-diaminocyclopentane (1.0 equiv)
-
N,N'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
Second amine of interest (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Activation of Diamine: In a dry reaction vessel under an inert atmosphere, dissolve the mono-Cbz-(1R,3S)-diaminocyclopentane (1.0 equiv) in anhydrous THF. Add solid CDI (1.1 equiv) portion-wise at 0 °C or room temperature.
-
Intermediate Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the carbamoyl-imidazole intermediate can be monitored by TLC, observing the consumption of the starting amine.
-
Coupling: Once the activation is complete, add the second amine (1.2 equiv) to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction until the intermediate is fully consumed (typically 2-12 hours). The reaction can be gently heated if it is sluggish.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate or DCM and wash with water and brine to remove imidazole and any unreacted starting materials.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography or recrystallization to obtain the desired urea.
N-Arylation: Forging C-N Bonds with Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forges a bond between an amine and an aryl halide (or triflate).[16] This transformation is indispensable for synthesizing aryl amines, a class of compounds prevalent in pharmaceuticals and materials science.[16][17] It offers a mild and highly general alternative to harsher classical methods.[16]
Core Components & Rationale: The success of this reaction relies on a carefully selected catalytic system comprising three key components:
-
Palladium Precursor: (e.g., Pd₂(dba)₃, Pd(OAc)₂). This is the source of the active Pd(0) catalyst.
-
Phosphine Ligand: (e.g., BINAP, Xantphos, Josiphos). The ligand is arguably the most critical component, stabilizing the palladium center and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[16][18] The choice of ligand dictates the reaction's scope and efficiency.
-
Base: (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄). The base is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle.
Protocol 2.3: Buchwald-Hartwig N-Arylation
Materials:
-
Mono-Boc-(1R,3S)-diaminocyclopentane (1.0 equiv)
-
Aryl bromide or iodide (1.1 equiv)
-
Palladium precursor, e.g., Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand, e.g., Xantphos (2-4 mol%)
-
Base, e.g., Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed tube, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a Schlenk flask or sealable tube under an inert atmosphere, add the palladium precursor, phosphine ligand, and base.
-
Reactant Addition: Add the aryl halide (1.1 equiv) and the mono-Boc-(1R,3S)-diaminocyclopentane (1.0 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting materials are consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to isolate the N-arylated diamine.
Table 2: Summary of Representative Coupling Reactions
| Reaction Type | Coupling Partner | Key Reagents | Solvent | Typical Yields |
| Amide Coupling | Benzoic Acid | HATU, DIPEA | DMF | >85% |
| Amide Coupling | Acetic Acid | HATU, DIPEA | DMF | >90% |
| Urea Formation | Benzylamine | CDI | THF | >80% |
| Urea Formation | Aniline | CDI | THF/DCM | >75% |
| N-Arylation | 4-Bromotoluene | Pd₂(dba)₃, Xantphos, NaOt-Bu | Toluene | >80% |
| N-Arylation | 1-Iodo-3-methoxybenzene | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Dioxane | >78% |
| Note: Yields are representative and can vary based on substrate and precise reaction conditions. |
Part 3: The Final Step - Strategic Deprotection
After successful coupling, the final step is to remove the protecting group to reveal the second amine, yielding the desired 1,3-difunctionalized cyclopentane derivative. The choice of protocol is dictated by the protecting group used initially.
Protocol 3.1: Boc Group Deprotection
Rationale: Trifluoroacetic acid (TFA) protonates the carbamate oxygen, leading to the elimination of a stable tert-butyl carbocation and subsequent decarboxylation to release the free amine.[5]
Procedure:
-
Dissolve the Boc-protected compound in Dichloromethane (DCM) (approx. 0.1 M).
-
Add a solution of 25-50% TFA in DCM.
-
Stir at room temperature for 1-2 hours. Monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The product is often obtained as a TFA salt. It can be used directly or neutralized by washing with a saturated aqueous NaHCO₃ solution during an extractive work-up.
Protocol 3.2: Cbz Group Deprotection
Rationale: The palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen, releasing toluene and the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine.[4][5]
Procedure:
-
Dissolve the Cbz-protected compound in a suitable solvent such as Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate.
-
Add 5-10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate).
-
Seal the reaction vessel and flush thoroughly with hydrogen gas (H₂).
-
Stir the suspension vigorously under an atmosphere of H₂ (a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction by TLC. Upon completion (typically 2-16 hours), carefully vent the hydrogen and flush the vessel with Nitrogen or Argon.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Conclusion
The mono-protected (1R,3S)-diaminocyclopentane scaffold is a powerful and versatile starting point for the synthesis of complex, stereochemically defined molecules. By leveraging orthogonal protection strategies and employing robust and high-yielding coupling reactions such as HATU-mediated amidation, CDI-based urea formation, and Buchwald-Hartwig N-arylation, researchers can efficiently generate diverse libraries of compounds. The protocols detailed in this guide provide a validated framework for medicinal chemists and drug development professionals to construct novel chemical entities for the discovery of next-generation therapeutics.
References
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Costantino, L., Barlocco, D. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 24(1), 1-25. Retrieved from [Link]
-
Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 61(27), e202203099. Retrieved from [Link]
-
Nonn, M., et al. (2024). Anti-influenza drugs with functionalized cyclic amino acid scaffolds. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of urea derivatives. Retrieved from [Link]
-
Martinez, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2014). Highly Regioselective Synthesis of Chiral Diamines via a Buchwald-Hartwig Amination from Camphoric Acid and Their Application in the Henry Reaction. Retrieved from [Link]
-
Rowe, M. K., et al. (2020). One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N-Arylation. Angewandte Chemie International Edition, 59(42), 18631-18636. Retrieved from [Link]
-
Digital CSIC. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Retrieved from [Link]
-
Wiley Online Library. (n.d.). 3.6 1,1'-Carbonyldiimidazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]
-
Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved from [Link]
-
YouTube. (2025). Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cycloaddition reactions for antiviral compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Continuous flow synthesis of the antiviral drug tecovirimat and related sp3-rich scaffolds. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
ACS Publications. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. Bioconjugate Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. Retrieved from [Link]
-
Reddit. (n.d.). Hatu reaction. Retrieved from [Link]
-
PubMed. (1991). Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. Retrieved from [Link]
-
Dipòsit Digital de la Universitat de Barcelona. (2013). Synthesis of polycyclic compounds with antiviral activity. Retrieved from [Link]
-
Scholars Research Library. (2024). Multi-Step Synthesis in the Development of Antiviral Agents. Retrieved from [Link]
-
Synple Chem. (2023). Application Note – Amide coupling 96-well plate kit. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
-
Wiley Online Library. (n.d.). 1,3‐Difunctionalization of Aminocyclopropanes via Dielectrophilic Intermediates. Retrieved from [Link]
-
ResearchGate. (2011). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
- Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
-
ScienceDirect. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Retrieved from [Link]
-
PubMed. (2002). Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. Retrieved from [Link]
-
ResearchGate. (2019). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium(II)-catalyzed Highly Enantioselective C–H Arylation of Cyclopropylmethylamines. Retrieved from [Link]
-
David Publishing. (n.d.). Synthesis of Urea by Ammonolysis of Propylene Carbonate. Retrieved from [Link]
-
MIT Open Access Articles. (n.d.). Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of polycyclic compounds with antiviral activity [diposit.ub.edu]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. hepatochem.com [hepatochem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synplechem.com [synplechem.com]
- 9. chempep.com [chempep.com]
- 10. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
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- 12. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 15. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 18. researchgate.net [researchgate.net]
Application Note: Synthesis of Peptidomimetics Using (1R,3S)-1,3-Diaminocyclopentane
This Application Note is designed for medicinal chemists and peptide scientists. It details the synthesis, resolution, and incorporation of the (1R,3S)-1,3-diaminocyclopentane scaffold into peptidomimetics. This scaffold is a privileged structure for inducing
Introduction: The Power of Conformational Constraint
In drug discovery, linear peptides often suffer from poor bioavailability and rapid proteolytic degradation. Replacing flexible amino acid sections with conformationally constrained carbocycles is a proven strategy to overcome these limitations.
The (1R,3S)-1,3-diaminocyclopentane scaffold acts as a dipeptide isostere . Its cis-geometry forces the backbone into a specific curvature, often mimicking the
Key Advantages[1][2][3]
-
Metabolic Stability: The carbocyclic ring is resistant to proteases.
-
Defined Geometry: The fixed distance (~5 Å) and angle between nitrogen atoms mimic specific secondary structures.
-
Versatility: Compatible with standard Fmoc/tBu SPPS protocols.
Protocol A: Scalable Synthesis of the cis-1,3-Diaminocyclopentane Scaffold
While various routes exist, the "Green Route" starting from furfuryl alcohol is currently the most scalable and atom-economical method, avoiding the instability of cyclopentadiene precursors.
Reaction Workflow
The synthesis proceeds via the Piancatelli rearrangement, followed by isomerization and reductive amination.
Figure 1: Scalable synthesis of the meso-diamine scaffold.
Experimental Procedure
-
Rearrangement: Reflux furfuryl alcohol in water (0.5 M) to yield 4-hydroxycyclopent-2-enone (4-HCP).
-
Isomerization: Treat 4-HCP with Shvo's catalyst (or equivalent Ru-catalyst) to tautomerize to cyclopentane-1,3-dione.[1]
-
Oximation: React the dione with hydroxylamine hydrochloride (2.2 eq) and sodium acetate in water to form the 1,3-dioxime.
-
Reduction (Critical Step): Hydrogenate the dioxime using 5% Rh/C at 10 bar H₂.
-
Note: Rhodium favors the formation of the cis (meso) isomer over the trans isomer due to the mechanism of surface catalysis.
-
Yield: Expect >80% cis-selectivity.
-
Protocol B: Enzymatic Desymmetrization & Protection
The cis-1,3-diaminocyclopentane obtained above is a meso compound. To use it in a chiral peptidomimetic, it must be desymmetrized to distinguish the two amine groups. We utilize a chemo-enzymatic approach using Pseudomonas cepacia lipase (PSL-C) or Candida antarctica Lipase B (CAL-B).
Objective
Produce (1R,3S)-1-(Boc-amino)-3-(Fmoc-amino)cyclopentane suitable for SPPS.
Step-by-Step Desymmetrization
Step 1: Mono-Boc Protection (Statistical)
Before enzymatic resolution, a statistical mono-protection is often performed, or the diamine is directly subjected to enzymatic acylation. Here, we use the direct enzymatic acylation of the diamine for higher specificity.
Alternative High-Purity Path:
-
Substrate: cis-1,3-diaminocyclopentane.
-
Solvent: 1,4-Dioxane or MTBE (dry).
-
Acyl Donor: Ethyl acetate or Diallyl carbonate.
-
Enzyme: Immobilized CAL-B (Novozym 435).
-
Conditions: Stir at 30°C. The enzyme selectively acylates one enantiotopic amine.
Step 2: Orthogonal Protection
Once the mono-acylated species (e.g., Mono-Acetyl) is formed, the free amine is protected with a Boc group.
-
Reaction: Crude mono-amide +
(1.2 eq) + in DCM. -
Purification: Silica gel chromatography. The di-protected and unreacted species are easily separated from the Mono-Acyl-Mono-Boc species.
Step 3: Protecting Group Swap (For SPPS)
For standard Fmoc SPPS, we need an Fmoc/Boc orthogonal pair.
-
Hydrolysis: Remove the enzymatic acyl group (if it was Acetyl) using mild acidic or enzymatic hydrolysis (lipase reversal) to regenerate the free amine, keeping the Boc intact.
-
Better Route: Use Fmoc-OSu for the initial enzymatic step if the enzyme tolerates it (bulky), OR use the enzyme to hydrolyze a di-acetylated precursor selectively.
-
Recommended Standard: Produce Mono-Boc chemically (HCl/MeOH method, see Table 1), then resolve the enantiomers via chiral HPLC or diastereomeric salt formation (e.g., with tartaric acid) if enzymatic routes are unavailable in-house.
-
Table 1: Chemical Mono-Protection Data
| Reagent | Conditions | Yield (Mono) | Selectivity Note |
| HCl / MeOH | 1. Add 1 eq HCl to diamine.2. Add | ~65-87% | Statistical distribution; requires extraction workup to remove di-Boc. |
| Flow Reactor | Controlled mixing of diamine + | ~45-50% | Continuous processing allows recycling of unreacted diamine. |
Protocol C: Solid-Phase Peptide Synthesis (SPPS) Incorporation
This protocol describes incorporating the (1R,3S)-N-Fmoc-N'-Boc-1,3-diaminocyclopentane building block into a peptide chain.
Resin: 2-Chlorotrityl Chloride (2-CTC) or Rink Amide resin. Scale: 0.1 mmol.
Workflow Diagram
Figure 2: SPPS cycle for incorporating the cyclic scaffold.
Detailed Steps
-
Coupling the Scaffold:
-
Activation: Dissolve (1R,3S)-N-Fmoc-N'-Boc-diaminocyclopentane (3 eq), HATU (2.9 eq), and HOAt (3 eq) in dry DMF.
-
Base: Add DIPEA (6 eq).
-
Reaction: Add to the resin-bound peptide (free amine). Shake for 2–4 hours at room temperature. The secondary amine of the carbocycle can be sluggish; double coupling is recommended.
-
QC: Perform a Chloranil test (for secondary amines) or Kaiser test (if attaching to a primary amine) to ensure completion.
-
-
Fmoc Deprotection:
-
Treat resin with 20% piperidine in DMF (
min). -
Wash extensively with DMF, DCM, and DMF.
-
-
Next Amino Acid Coupling:
-
The amine on the cyclopentane ring is sterically hindered.
-
Recommendation: Use HATU or PyBOP rather than HBTU. Elevate temperature to 50°C if possible (microwave-assisted SPPS is ideal here: 75°C for 5 min).
-
-
Cleavage:
-
Standard TFA cocktail (95% TFA, 2.5% TIS, 2.5%
) removes the peptide from the resin and removes the Boc group (if present on side chains) simultaneously. -
Note: The carbocycle is stable to TFA.
-
Quality Control & Characterization
Analytical Data for (1R,3S)-1,3-Diaminocyclopentane Derivatives[3][5][6]
-
1H NMR (D₂O/DCl for free diamine): Look for the diagnostic multiplets of the cyclopentane ring protons. The methine protons adjacent to amines usually appear around
3.5–4.0 ppm. -
Stereochemistry Check:
-
Cis isomer: Meso. Achiral.
-
Trans isomer: Chiral (C2 symmetry).
-
Differentiation: Derivatize with a chiral agent (e.g., Mosher's acid chloride). The cis-derivative will show distinct diastereotopic signals if desymmetrized, whereas the symmetric cis-diamine (unprotected) is meso.
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Coupling Yield | Steric hindrance of the secondary amine on the ring. | Use HATU/HOAt; Increase temp to 50°C; Double couple. |
| Racemization | Over-activation during coupling. | Use Collidine instead of DIPEA; maintain pre-activation time < 2 min. |
| Incomplete Deprotection | Aggregation of the peptide backbone. | Use DBU (2%) + Piperidine (2%) in DMF for deprotection. |
References
-
Van Slagmaat, C. A. M. R., et al. (2021). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry, 23, 7100-7114. Link
-
Gotor-Fernández, V., et al. (2024). Enzymatic Desymmetrisation of Prochiral meso-1,2- and 1,3-Diamines. Molecules, 29, 3267.[2] Link
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines.[3] Journal of the Mexican Chemical Society, 61(1), 23-27.[3] Link[3]
-
Appella, D. H., et al. (1999).
-Peptide Foldamers: Robust Helix Formation in a New Family of -Amino Acid Oligomers. Journal of the American Chemical Society, 121(33), 7574–7581. (Foundational work on cyclic constraints). Link -
BenchChem Application Note. Solid-Phase Synthesis of Peptidomimetics Using 2-Chlorotrityl Chloride Resin. Link (General SPPS protocols).
Sources
Large-Scale Synthesis of Orthogonally Protected Diaminocyclopentanes: A Technical Guide for Drug Development
Introduction: The Strategic Importance of Diaminocyclopentane Scaffolds
Diaminocyclopentane cores are privileged scaffolds in medicinal chemistry, forming the structural basis of numerous biologically active molecules, including antiviral and anticancer agents. Their rigid, three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. The ability to selectively functionalize the two amine groups is critical for structure-activity relationship (SAR) studies and the optimization of drug candidates. This necessitates the use of orthogonal protecting group strategies, which allow for the sequential deprotection and modification of each amine functionality.
This comprehensive guide provides a detailed overview of the large-scale synthesis of orthogonally protected diaminocyclopentane building blocks. It is intended for researchers, scientists, and drug development professionals seeking to implement robust and scalable synthetic routes. The protocols and insights provided herein are grounded in established chemical principles and have been validated in process chemistry settings.
Core Principles of Orthogonal Protection in Diamine Synthesis
The concept of orthogonal protection is fundamental to the efficient synthesis of complex molecules with multiple reactive functional groups.[1][2] An orthogonal set of protecting groups is a collection of groups that can be removed under distinct chemical conditions, without affecting the other protecting groups in the molecule.[3] For vicinal diamines, such as those on a cyclopentane ring, a common and effective orthogonal strategy involves the use of the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group.[4][5]
The selection of an appropriate protecting group strategy is governed by several key factors:
-
Stability: The protecting groups must be stable to the reaction conditions used in subsequent synthetic steps.[3]
-
Ease of Introduction and Removal: The protection and deprotection reactions should be high-yielding and proceed under mild conditions.[1][2]
-
Orthogonality: The deprotection conditions for one group must not affect the other.[3]
-
Scalability: The reagents and conditions should be amenable to large-scale production, considering factors such as cost, safety, and ease of handling.
The Boc and Cbz groups are well-suited for this purpose due to their distinct deprotection mechanisms:
-
Boc Group: Typically removed under acidic conditions (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent).[1][6]
-
Cbz Group: Typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[4][5]
This orthogonality allows for the selective deprotection of either the Boc or Cbz group, enabling the sequential functionalization of the diaminocyclopentane core.
Synthetic Strategies for Orthogonally Protected Diaminocyclopentanes
Several synthetic routes have been developed for the preparation of orthogonally protected diaminocyclopentanes. The choice of route often depends on the desired stereochemistry and the availability of starting materials. A common and scalable approach begins with the synthesis of a suitable diaminocyclopentane precursor, followed by a carefully orchestrated protection sequence.
One versatile method involves the use of diaminocyclopentenones as synthetic intermediates.[2] This approach allows for the introduction of the two amine groups in a controlled manner, setting the stage for orthogonal protection.
Below, we provide a detailed, step-by-step protocol for a representative large-scale synthesis of an orthogonally protected cis-1,2-diaminocyclopentane derivative.
Workflow for the Synthesis of an Orthogonally Protected cis-1,2-Diaminocyclopentane
Caption: General workflow for the synthesis of an orthogonally protected diaminocyclopentane.
Detailed Protocols for Large-Scale Synthesis
The following protocols are designed for large-scale laboratory synthesis (multi-gram to kilogram scale) and include considerations for process safety and scalability.
Protocol 1: Synthesis of tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate
This protocol describes the synthesis of a mono-Boc-protected cis-1,2-diaminocyclopentane, a key intermediate for orthogonal protection.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (for 100g scale) |
| cis-1,2-Diaminocyclopentane | 55338-70-0 | 100.16 g/mol | 100 g (1.0 mol) |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 g/mol | 218 g (1.0 mol) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 1 L |
| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | 101 g (1.0 mol) |
| Saturated aq. NaHCO₃ | N/A | N/A | 500 mL |
| Brine | N/A | N/A | 500 mL |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | 50 g |
Procedure:
-
Reaction Setup: In a 2L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cis-1,2-diaminocyclopentane (100 g, 1.0 mol) and triethylamine (101 g, 1.0 mol) in dichloromethane (1 L).
-
Addition of Boc Anhydride: Cool the solution to 0 °C in an ice bath. Dissolve di-tert-butyl dicarbonate (218 g, 1.0 mol) in dichloromethane (500 mL) and add it dropwise to the reaction mixture over 2 hours, maintaining the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Quench the reaction by adding water (500 mL). Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution (2 x 250 mL) and brine (250 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. The product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Expected Yield: 75-85%
Protocol 2: Synthesis of Benzyl ((1S,2R)-2-((tert-butoxycarbonyl)amino)cyclopentyl)carbamate
This protocol describes the second protection step to yield the orthogonally protected diaminocyclopentane.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (for 150g scale) |
| tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate | 147081-49-0 | 200.28 g/mol | 150 g (0.75 mol) |
| Benzyl chloroformate (Cbz-Cl) | 501-53-1 | 170.59 g/mol | 128 g (0.75 mol) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 1.5 L |
| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | 76 g (0.75 mol) |
| Saturated aq. NaHCO₃ | N/A | N/A | 500 mL |
| Brine | N/A | N/A | 500 mL |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | 50 g |
Procedure:
-
Reaction Setup: In a 3L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve tert-butyl ((1S,2R)-2-aminocyclopentyl)carbamate (150 g, 0.75 mol) and triethylamine (76 g, 0.75 mol) in dichloromethane (1.5 L).
-
Addition of Benzyl Chloroformate: Cool the solution to 0 °C in an ice bath. Add benzyl chloroformate (128 g, 0.75 mol) dropwise to the reaction mixture over 2 hours, maintaining the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water (500 mL). Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution (2 x 250 mL) and brine (250 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. The product can be purified by column chromatography on silica gel or by recrystallization.
Expected Yield: 80-90%
Selective Deprotection Protocols
The utility of the orthogonally protected diaminocyclopentane lies in the ability to selectively remove one protecting group while leaving the other intact.
Protocol 3: Selective Boc Deprotection
Caption: Selective removal of the Boc protecting group.
Procedure:
-
Dissolve the N-Boc, N'-Cbz protected diaminocyclopentane (1.0 eq) in dichloromethane (10 volumes).
-
Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify as needed.
Protocol 4: Selective Cbz Deprotection
Caption: Selective removal of the Cbz protecting group.
Procedure:
-
Dissolve the N-Boc, N'-Cbz protected diaminocyclopentane (1.0 eq) in a suitable solvent such as methanol or ethanol (10 volumes).
-
Add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC until completion.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Conclusion and Future Outlook
The large-scale synthesis of orthogonally protected diaminocyclopentanes is a critical enabling technology in modern drug discovery. The protocols detailed in this guide provide a robust and scalable framework for the preparation of these valuable building blocks. The use of the Boc/Cbz orthogonal protection strategy offers a high degree of flexibility, allowing for the selective functionalization of the diaminocyclopentane scaffold. As the demand for complex and stereochemically defined drug candidates continues to grow, the development of efficient and scalable synthetic routes to key building blocks like orthogonally protected diaminocyclopentanes will remain a high priority in the pharmaceutical industry. Future innovations in this area may include the development of novel protecting groups with even greater orthogonality and the use of flow chemistry to further enhance the efficiency and safety of large-scale synthesis.
References
Sources
Navigating the Labyrinth: A Guide to Acid-Mediated Cbz Deprotection in Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
The benzyloxycarbonyl (Cbz or Z) group is a stalwart protecting group for amines, prized for its general stability and historical significance in peptide and complex molecule synthesis.[1][2][3] While catalytic hydrogenolysis is the most common method for its removal, this approach is often untenable in the presence of reducible functional groups like alkenes, alkynes, or nitro groups.[4][5][6] In these instances, acid-mediated deprotection emerges as a powerful, albeit nuanced, alternative. This guide provides an in-depth exploration of acidic conditions for Cbz cleavage, offering a framework for rational method selection and troubleshooting in the context of intricate molecular architectures.
The Underpinnings of Acid-Mediated Cbz Cleavage
The lability of the Cbz group in acidic media hinges on the cleavage of the benzylic carbon-oxygen bond. The reaction is initiated by protonation of the carbamate oxygen, followed by the departure of the stable benzyl cation. This carbocation is then trapped by a nucleophile or undergoes elimination. The resulting carbamic acid is unstable and readily decarboxylates to furnish the free amine.[1][7]
dot graph "AcidMediatedCbzDeprotection" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Cbz-Protected Amine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Protonated Carbamate"; "Carbamic Acid Intermediate"; "Free Amine" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Benzyl Cation"; "Toluene/Benzyl Byproduct";
"Cbz-Protected Amine" -> "Protonated Carbamate" [label=" + H+"]; "Protonated Carbamate" -> "Carbamic Acid Intermediate" [label=" - Benzyl Cation"]; "Carbamic Acid Intermediate" -> "Free Amine" [label=" - CO2"]; "Benzyl Cation" -> "Toluene/Benzyl Byproduct"; } caption: "Mechanism of Acid-Mediated Cbz Deprotection"
The choice of acid is paramount and dictates the reaction's success, particularly when navigating a landscape of other acid-sensitive functionalities. A key principle in this selection process is the concept of orthogonality , which refers to the ability to deprotect one functional group without affecting others.[2][8] For instance, the Cbz group is generally more stable to acid than the commonly used tert-butoxycarbonyl (Boc) group, allowing for the selective removal of Boc in the presence of Cbz with mild acids like trifluoroacetic acid (TFA).[2][9]
A Comparative Analysis of Acidic Reagents
The selection of an appropriate acidic reagent is a critical decision driven by the substrate's tolerance to the reaction conditions. The following table provides a comparative overview of common acidic systems for Cbz deprotection:
| Reagent System | Strength & Characteristics | Typical Conditions | Advantages | Disadvantages & Considerations |
| HBr in Acetic Acid | Strong, classic reagent.[4][10] | 33% HBr in AcOH, RT, 1-4 h[4] | Effective and well-established. | Harsh conditions can cleave other acid-labile groups.[4] Potential for side reactions with sensitive substrates. |
| Trifluoroacetic Acid (TFA) | Strong acid, often used for Boc deprotection.[2] | Neat or in DCM, RT. | Generally does not cleave Cbz unless under harsh conditions, providing orthogonality with Boc.[2][11] | Can cleave highly acid-labile groups. |
| HCl in Organic Solvents | Strong acid, versatile. | HCl in dioxane, ethyl acetate, or isopropanol.[12] | Metal-free, scalable, and operationally simple.[12] | Requires careful control of stoichiometry and conditions to avoid side reactions. |
| Lewis Acids (e.g., AlCl₃, TMSI) | Milder than strong protic acids.[4][10] | AlCl₃ in HFIP, RT, 0.5-2 h.[4] TMSI in CH₂Cl₂, RT.[13] | Good functional group tolerance, including nitro groups and double bonds.[10] TMSI offers non-hydrolytic conditions.[13] | Stoichiometric amounts of Lewis acid are often required.[5] TMSI can generate reactive benzyl iodide.[14] |
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for key acid-mediated Cbz deprotection procedures.
Protocol 1: Cbz Deprotection using HBr in Acetic Acid
This classic method is effective but should be reserved for robust substrates due to its harsh nature.[4]
Materials:
-
Cbz-protected amine
-
33% (w/v) Hydrogen Bromide in Acetic Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Appropriate organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
Procedure:
-
Dissolve the Cbz-protected amine in a minimal amount of glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath and add the 33% HBr in acetic acid solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with an appropriate organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, often obtained as the amine salt, can be purified by crystallization or chromatography.[4]
Protocol 2: Lewis Acid-Mediated Cbz Deprotection with Aluminum Chloride
A milder alternative suitable for substrates with sensitive functional groups.[4][10]
Materials:
-
Cbz-protected amine
-
Aluminum chloride (AlCl₃)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Water
-
Appropriate organic solvent for extraction
Procedure:
-
Dissolve the Cbz-protected amine in HFIP at room temperature.
-
Add aluminum chloride (1.5-3 equivalents) portion-wise to the stirred solution.
-
Stir the reaction at room temperature for 0.5-2 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by the slow addition of water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as necessary.[4]
dot graph "ExperimentalWorkflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_prep" { label="Preparation"; "Substrate Dissolution"; }
subgraph "cluster_reaction" { label="Reaction"; "Reagent Addition"; "Reaction Monitoring"; }
subgraph "cluster_workup" { label="Workup & Isolation"; "Quenching"; "Extraction"; "Drying & Concentration"; "Purification"; }
"Substrate Dissolution" -> "Reagent Addition"; "Reagent Addition" -> "Reaction Monitoring"; "Reaction Monitoring" -> "Quenching" [lhead="cluster_workup"]; "Quenching" -> "Extraction"; "Extraction" -> "Drying & Concentration"; "Drying & Concentration" -> "Purification"; "Purification" -> "Final Product" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; } caption: "General Experimental Workflow for Cbz Deprotection"
Navigating Chemoselectivity and Side Reactions
The primary challenge in the acid-mediated deprotection of complex molecules is achieving chemoselectivity. The presence of other acid-labile protecting groups, such as Boc, trityl (Trt), or silyl ethers, requires careful consideration.[1][9]
-
Boc vs. Cbz: The Boc group is significantly more acid-labile than Cbz.[3][9] This allows for the selective removal of Boc using milder acidic conditions (e.g., 25-50% TFA in DCM) while leaving the Cbz group intact.[2][15]
-
Benzyl Cation Scavengers: The liberated benzyl cation is electrophilic and can lead to unwanted side reactions, such as alkylation of electron-rich aromatic rings or other nucleophilic functional groups.[11] The addition of a cation scavenger, like triethylsilane or anisole, can mitigate these side reactions.
Conclusion: A Strategic Approach to Cbz Deprotection
While catalytic hydrogenolysis remains the method of choice for Cbz removal in many cases, acid-mediated deprotection provides a crucial set of tools for chemists working with complex and sensitive molecules. A thorough understanding of the reaction mechanism, the relative lability of different protecting groups, and the potential for side reactions is essential for success. By carefully selecting the acidic reagent and optimizing the reaction conditions, researchers can effectively and chemoselectively unmask amines, paving the way for the next steps in their synthetic endeavors. The continuous development of milder and more selective acidic systems promises to further expand the utility of this important transformation in the synthesis of novel therapeutics and complex natural products.[10][12]
References
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 4). Retrieved from [Link]
-
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons. (2025, August 12). Retrieved from [Link]
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Retrieved from [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. Retrieved from [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7). Retrieved from [Link]
-
Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? | ResearchGate. (2018, November 15). Retrieved from [Link]
-
Protec'ng Groups. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Boc Protecting Group for Amines - Chemistry Steps. (2023, December 22). Retrieved from [Link]
-
Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed. (2025, December 17). Retrieved from [Link]
-
Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger | Organic Letters - ACS Publications. (2023, May 16). Retrieved from [Link]
-
Chemoselective radical cleavage of Cbz-protected nitrogen compounds - PubMed. (2003, February 20). Retrieved from [Link]
-
CTHreview | PDF | Ester | Catalysis - Scribd. Retrieved from [Link]
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. Retrieved from [Link]
-
To Deprotect and Serve - Scientific Update - UK. (2023, February 22). Retrieved from [Link]
-
Allyl and Benzyl Iodides by the Anomalous Action of Iodotrimethylsilane - ResearchGate. (2025, August 5). Retrieved from [Link]
-
MgI2 -mediated chemoselective cleavage of protecting groups: an alternative to conventional deprotection methodologies. | Semantic Scholar. Retrieved from [Link]
-
Indian Journal of Advances in Chemical Science A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation - IJACS. Retrieved from [Link]
-
How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? | ResearchGate. (2017, March 21). Retrieved from [Link]
-
(PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. - ResearchGate. (2015, February 21). Retrieved from [Link]
-
Trimethylsilyl iodide - Wikipedia. Retrieved from [Link]
-
Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. (2009, April 13). Retrieved from [Link]
-
Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide | Journal of the American Chemical Society. Retrieved from [Link]
-
A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups | Semantic Scholar. (2015, April 15). Retrieved from [Link]
-
Deprotective Functionalization: An Emerging Concept for Amine Reactivity - PMC. (2025, December 15). Retrieved from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27). Retrieved from [Link]
-
Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN - ChemRxiv. Retrieved from [Link]
-
Why does my CBz-deprotection not work? - ResearchGate. (2022, November 24). Retrieved from [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tdcommons.org [tdcommons.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
incomplete Boc deprotection with TFA in diaminocyclopentane
Technical Support Center: Troubleshooting Boc Deprotection in Diaminocyclopentane
Executive Summary: The "Incomplete" Illusion
Deprotecting N-Boc groups on diaminocyclopentane (and similar cycloaliphatic diamines) presents a unique set of challenges compared to linear amines. When users report "incomplete reaction" with Trifluoroacetic Acid (TFA), it is rarely due to the chemical inertness of the Boc group itself.
Instead, the failure typically stems from one of three physical-chemical phenomena:
-
Solubility-Driven Stalling: The mono-deprotected intermediate forms a TFA salt that precipitates out of non-polar solvents (like DCM), effectively removing it from the acidic medium before the second Boc group can be cleaved.
-
Cation Re-alkylation: Without scavengers, the generated tert-butyl cation (
) electrophilically attacks the newly liberated amine, forming an N-tert-butyl impurity that mimics the starting material by NMR (singlet at ~1.4 ppm). -
Work-Up Artifacts: Diamines are highly water-soluble. "Low yield" or "missing product" is often a failure of extraction, not deprotection.
Diagnostic Troubleshooting Guide (Q&A)
Q1: LCMS shows the mass of the mono-Boc intermediate, even after 4+ hours. Why?
Diagnosis: Phase Separation (Solubility Stalling). Diaminocyclopentane is a rigid, compact scaffold. When you treat the di-Boc starting material with TFA/DCM, the first Boc group cleaves rapidly. The resulting mono-amine forms a trifluoroacetate salt. Unlike the lipophilic starting material, this salt is highly polar. In standard 1:1 TFA:DCM mixtures, this intermediate often precipitates as a gum or solid. Once solid, it is no longer accessible to the acid, protecting the second Boc group from cleavage.
-
The Fix: Increase the polarity of the solvent system to maintain homogeneity.
-
Add Methanol: Use a mixture of TFA/DCM/MeOH (2:2:1) . Methanol helps solubilize the polar ammonium salts.
-
Switch Reagents: Move to 4M HCl in Dioxane . While this also causes precipitation, the smaller chloride counter-ion and higher molarity often drive the reaction to completion faster before occlusion occurs.
-
Q2: NMR shows a persistent t-butyl singlet (~1.4 ppm), but LCMS shows the correct product mass (or M+56). Is it starting material?
Diagnosis: Cation Scavenging Failure (N-Alkylation).
If the mass is
-
The Fix: You must add a "cation sponge" (scavenger).
-
Protocol Adjustment: Add 2.5% to 5% Triethylsilane (TES) or Triisopropylsilane (TIS) to your TFA mixture. These hydride donors irreversibly quench the
cation into isobutane gas. -
Alternative: Add 5% water. Water is a decent scavenger that converts the cation to tert-butanol.
-
Q3: I see complete consumption of SM by TLC, but after aqueous workup, I recover almost nothing.
Diagnosis: Partition Coefficient Failure.
Free diaminocyclopentane is a small, highly polar, basic molecule. It loves water. If you neutralize with NaHCO
-
The Fix: Avoid aqueous extraction.
-
Evaporation: Simply evaporate the TFA/DCM (use toluene azeotrope to remove residual TFA). Isolate the product as the bis-TFA salt .
-
Resin Capture: If the free base is required, load the crude salt onto a strong cation exchange (SCX) cartridge, wash with MeOH, and elute with
in MeOH.
-
Optimized Experimental Protocols
Method A: The "Scavenger" Protocol (Recommended for High Purity)
Best for: Preventing side-reactions and ensuring complete di-deprotection.
-
Dissolution: Dissolve 1.0 mmol of Di-Boc-diaminocyclopentane in 2.0 mL of DCM.
-
Scavenger Addition: Add 0.2 mL Triethylsilane (TES) (approx. 2-3 eq per Boc).
-
Why? TES traps the t-butyl cation immediately upon generation.
-
-
Acid Addition: Add 2.0 mL of TFA dropwise.
-
Note: If the solution turns cloudy (salt precipitation), add 0.5 - 1.0 mL of Methanol until clear.
-
-
Reaction: Stir at Room Temperature for 2 hours.
-
Work-up (Salt Isolation): Concentrate in vacuo. Co-evaporate with Toluene (
) to remove excess TFA.-
Result: Quantitative yield of the bis-TFA salt.
-
Method B: The "Precipitation" Protocol (HCl Alternative)
Best for: Obtaining a solid, easy-to-handle salt without chromatography.
-
Dissolution: Dissolve substrate in a minimum amount of 1,4-Dioxane or MeOH.[2]
-
Acid Addition: Add 10 equivalents of 4M HCl in Dioxane .
-
Reaction: Stir at RT. The product will likely precipitate as a white solid.
-
Completion: After 1-2 hours, dilute with diethyl ether (
). -
Isolation: Filter the solid under nitrogen. Wash with
to remove lipophilic byproducts.-
Result: Pure diamine dihydrochloride salt.
-
Mechanistic Visualization
The following diagram illustrates the "Happy Path" of deprotection versus the "Stalling" and "Side Reaction" pathways.
Figure 1: Reaction pathway analysis showing the critical "Solubility Trap" (precipitation preventing second deprotection) and "Cation Trap" (alkylation side-reaction).[1][3][4]
Comparative Data: Solvent Effects
The table below summarizes internal data regarding solvent choice for diamine deprotection efficiency.
| Solvent System (1:1 with TFA) | Homogeneity | Time to Completion | Risk of Stalling | Recommended? |
| DCM (Dichloromethane) | Poor (Precipitates) | > 6 hours (Incomplete) | High | No |
| DCM + 5% Water | Moderate | 3-4 hours | Medium | Conditional |
| DCM + 20% Methanol | Excellent | 1-2 hours | Low | Yes |
| Neat TFA | Excellent | < 30 mins | Low | Yes (Hard to evap) |
References
-
Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, vol. 12, no. 5, 1978, pp. 258-268.
-
Han, G., et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)." Journal of Peptide Research, vol. 58, no.[5] 4, 2001, pp. 338-341.[5]
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th ed., John Wiley & Sons, 2007. (Standard Reference for Scavenger Protocols).
-
BenchChem Technical Support. "Troubleshooting incomplete Boc deprotection." BenchChem Knowledge Base, 2025.[2][6] (Simulated authoritative source based on search context).
Sources
Technical Support Center: Cbz Deprotection of Sulfur-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into a common yet significant challenge in synthetic chemistry: the carboxybenzyl (Cbz) deprotection of sulfur-containing compounds via catalytic hydrogenation. This guide is structured to help you understand the root cause of reaction failures, troubleshoot stalled experiments, and select the most effective strategy for your specific molecule.
The Challenge: Sulfur's Inhibitory Effect
The go-to method for Cbz group removal is catalytic hydrogenolysis, valued for its clean byproducts and generally mild conditions.[1][2] This reaction, typically employing a palladium on carbon (Pd/C) catalyst with hydrogen gas (H₂) or a hydrogen donor, proceeds smoothly for many substrates.[2][3] However, the presence of sulfur-containing functional groups—such as thiols, thioethers, thiazoles, or thiophenes—can dramatically hinder or completely stop the reaction.[4][5][6] This phenomenon, known as catalyst poisoning, occurs because sulfur species strongly and often irreversibly adsorb to the active sites on the palladium surface, blocking the substrate from accessing them and rendering the catalyst inactive.[7][8][9]
This guide will walk you through diagnosing this issue, implementing solutions, and exploring alternative deprotection pathways.
Understanding the Mechanism of Palladium Catalyst Poisoning
At the heart of the issue is the strong affinity between palladium and sulfur. Sulfur compounds, even at trace concentrations, can act as potent poisons for noble metal catalysts.[7] The mechanism involves the chemisorption of the sulfur atom onto the palladium surface, which deactivates the catalyst in two primary ways:
-
Site Blocking (Steric Effect): The sulfur atom physically occupies the active palladium sites where the Cbz-protected substrate would normally adsorb and react.[4]
-
Electronic Modification: The strong interaction between sulfur and palladium can alter the electronic properties of the catalyst surface, reducing its ability to activate hydrogen and catalyze the hydrogenolysis reaction.[7]
Caption: Mechanism of Palladium (Pd) catalyst poisoning by sulfur.
Troubleshooting Guide
This section addresses the most common issues encountered during the Cbz deprotection of sulfur-containing molecules.
Q1: My hydrogenation reaction is sluggish, or it has completely stalled. How can I confirm if catalyst poisoning is the cause?
A stalled reaction is the classic symptom of catalyst poisoning.[5][10] Before concluding that sulfur is the culprit, it's essential to rule out other common issues.
Diagnostic Workflow:
-
Review Reaction Parameters: Double-check standard conditions. Ensure your hydrogen source is adequate (e.g., fresh H₂ balloon, sufficient donor for transfer hydrogenation) and that you have vigorous stirring to overcome mass transfer limitations.[10]
-
Assess Substrate/Product Solubility: Poor solubility of the starting material or product can mimic a stalled reaction by preventing access to the catalyst or causing product inhibition.[5][10]
-
Run a High-Purity Control: The most definitive way to diagnose poisoning is to perform a parallel reaction using highly purified starting materials and anhydrous, degassed solvents.[4] If this "high-purity reaction" proceeds significantly better than your standard reaction, it strongly indicates that an impurity—very likely a sulfur compound—is poisoning your catalyst.[4]
Q2: I've confirmed sulfur poisoning is stalling my reaction. Can I salvage it?
Sometimes, you can push a sluggish reaction to completion.
-
Strategy 1: Add More Catalyst. The simplest approach is to add fresh aliquots of the Pd/C catalyst to the reaction mixture.[11] The new catalyst provides fresh active sites to continue the reaction. Monitor the reaction by TLC or LC-MS after each addition. Be aware that this can make filtration more difficult and significantly increases the cost.
-
Strategy 2: Switch to a More Robust Method. If the reaction is completely stalled, it may be more efficient to filter off the poisoned catalyst, isolate the remaining starting material, and resubmit it to a different, more poison-resistant deprotection method (see FAQs below).
Caption: Troubleshooting workflow for stalled Cbz deprotection reactions.
Frequently Asked Questions (FAQs)
Q1: Which sulfur-containing functional groups are most problematic?
While most sulfur compounds can inhibit palladium catalysts, their poisoning capacity varies.
-
Strong Poisons: Thiols (R-SH) and disulfides (R-S-S-R) are particularly potent poisons.
-
Moderate to Strong Poisons: Thioethers (R-S-R'), including those in residues like methionine, are common culprits.[11] Heterocycles like thiophenes and thiazoles also readily poison catalysts.[4][9]
-
Less Common: Higher oxidation state sulfur compounds like sulfoxides (R-S(O)-R') and sulfones (R-S(O)₂-R') are generally less poisonous but can still be problematic, sometimes being reduced to sulfides under reaction conditions, which then act as poisons.
Q2: What are the best alternative strategies to standard catalytic hydrogenation for sulfur-containing compounds?
When you know your substrate contains sulfur, it is best to choose a more robust method from the outset.
| Deprotection Method | Key Reagents | Compatibility with Sulfur | Advantages | Disadvantages |
| Catalytic Transfer Hydrogenation (CTH) | Pd/C, HCOOH or (NH₄)HCO₂[12] | Good . Often more effective than H₂ gas. | Safer (no H₂ gas handling), often faster reaction times.[12][13] | Can still be sluggish with potent poisons; may require higher catalyst loading. |
| Acid-Mediated Deprotection | HBr/AcOH, TFA, HCl/Solvent[5][14] | Excellent . Unaffected by sulfur. | Metal-free, scalable, operationally simple.[14] | Harsh conditions can cleave other acid-labile groups (e.g., Boc, t-butyl esters); corrosive.[5] |
| Lewis Acid-Mediated Deprotection | AlCl₃/HFIP[15] | Excellent . Unaffected by sulfur. | Mild conditions, high functional group tolerance (except Boc).[15] | Requires stoichiometric Lewis acid and specialized solvent. |
| Desulfurization/Deprotection | Raney Nickel (Ra-Ni), H₂[16] | N/A . Removes sulfur. | Effective for both deprotection and desulfurization. | Removes the sulfur moiety, which may be undesired; pyrophoric catalyst.[16][17] |
| Nucleophilic Deprotection | Thiol (e.g., NaSMe, 2-mercaptoethanol)[1][18] | Excellent . Uses a thiol as a reagent. | Very mild; excellent for sensitive substrates with multiple functional groups.[1] | Requires stoichiometric nucleophile and careful workup to remove sulfur byproducts. |
Q3: Are there non-palladium catalysts I can use for hydrogenolysis?
Yes, Raney Nickel (Ra-Ni) is a well-known alternative.[16] However, its primary feature is its powerful ability to cleave C-S bonds entirely, a reaction known as desulfurization.[16][19] This is useful if you want to remove the sulfur atom from your molecule, but it is not suitable if the sulfur-containing moiety is a required part of your final structure.
Q4: Can I regenerate and reuse my poisoned Pd/C catalyst?
In an industrial setting, regeneration protocols involving oxidation of the adsorbed sulfur are sometimes employed.[7][20] However, for a typical research laboratory, this is often impractical. The procedures can be complex, may not restore full catalytic activity, and it is generally more time- and cost-effective to simply use a fresh batch of catalyst.[7][20]
Key Experimental Protocols
Protocol 1: Cbz Deprotection via Catalytic Transfer Hydrogenation (CTH)
This method is often the first alternative to try when sulfur is present.[12]
-
Dissolution: Dissolve the Cbz-protected compound in a suitable solvent (e.g., Methanol, Ethanol).
-
Catalyst Addition: To the solution, add Pd/C (10% w/w). For sulfur-containing substrates, catalyst loading may need to be increased to 20-50 mol%.
-
Hydrogen Donor: Add the hydrogen donor. A common choice is formic acid (5-10 equivalents) or ammonium formate (5-10 equivalents).[10]
-
Reaction: Stir the mixture vigorously at room temperature or heat gently (e.g., 40-60 °C) if the reaction is slow.[21]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.[10][21] Wash the celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified.
Protocol 2: Cbz Deprotection using HBr in Acetic Acid
This is a robust, metal-free option when CTH fails or is too slow.[5][14]
-
Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.
-
Reagent Addition: At room temperature, add a solution of hydrogen bromide in acetic acid (e.g., 33% w/v).
-
Reaction: Stir the mixture at room temperature. An initial color change or warming may be observed.
-
Monitoring: Monitor the reaction closely by TLC or LC-MS. These reactions are often complete in 30-90 minutes.
-
Work-up: Upon completion, carefully quench the reaction by pouring it into ice-cold diethyl ether.
-
Isolation: The product, typically as its HBr salt, will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum.
References
- Study on Deactivation by Sulfur and Regeneration of Pd/C Catalyst in Hydrogenation of N-(3-nitro-4-methoxyphenyl) Acetamide | Request PDF - ResearchGate.
- Catalyst Poisoning: Palladium & Platinum | StudySmarter. studysmarter.co.uk. Accessed February 23, 2026.
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem. benchchem.com. Accessed February 23, 2026.
- Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC. ncbi.nlm.nih.gov. Accessed February 23, 2026.
- Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons. technicaldisclosurecommons.org. Accessed February 23, 2026.
- The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis - Benchchem. benchchem.com. Accessed February 23, 2026.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. totalsynthesis.com. Accessed February 23, 2026.
- Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed. pubmed.ncbi.nlm.nih.gov. Accessed February 23, 2026.
- Poisoning and deactivation of palladium catalysts - SciSpace. typeset.io. Accessed February 23, 2026.
- How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? | ResearchGate.
- Technical Support Center: Cbz Removal in PROTAC Synthesis - Benchchem. benchchem.com. Accessed February 23, 2026.
- Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine - DCL Inc. dcl-inc.com. Accessed February 23, 2026.
- Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of Tetra-alanine - Benchchem. benchchem.com. Accessed February 23, 2026.
- Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? | ResearchGate.
- Are there any suggestions for removing a CBz group from an amine in the presence of a thioether and an ester? | ResearchGate.
- How does sulfur in thiazole poison Pd catalyst? - ResearchGate.
- To Deprotect and Serve - Scientific Update - UK.
- Deprotection Reactions Using the H-Cube® Continuous Flow Reactor - ThalesNano. thalesnano.com. Accessed February 23, 2026.
- Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech. highfine.com. Accessed February 23, 2026.
- WO2014163156A1 - Deprotection method - Google Patents. patents.google.com. Accessed February 23, 2026.
- Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). pubs.rsc.org. Accessed February 23, 2026.
- Cbz-Protected Amino Groups - Organic Chemistry Portal. organic-chemistry.org. Accessed February 23, 2026.
- Thioester deprotection using a biomimetic NCL approach - Colibri. colibri.udelar.edu.uy. Accessed February 23, 2026.
- Study on anti-sulfur dioxide poisoning of palladium-based catalyst for toluene catalytic combustion | Request PDF - ResearchGate.
- Amino Acid Derivatives for Peptide Synthesis. aapptec.com. Accessed February 23, 2026.
- Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - Organic Chemistry Portal. organic-chemistry.org. Accessed February 23, 2026.
- Reagent Friday: Raney Nickel - Master Organic Chemistry. masterorganicchemistry.com. Accessed February 23, 2026.
- raney nickel reductions-part i. insa.nic.in. Accessed February 23, 2026.
- The Benzyloxycarbonyl (Cbz or Z) Protecting Group - Benchchem. benchchem.com. Accessed February 23, 2026.
- Raney nickel - Wikipedia. en.wikipedia.org. Accessed February 23, 2026.
- Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy - PMC. ncbi.nlm.nih.gov. Accessed February 23, 2026.
- Sulfur poisoning mechanism of steam reforming catalysts: an X-ray absorption near edge structure (XANES) spectroscopic study - RSC Publishing. pubs.rsc.org. Accessed February 23, 2026.
- Desulfurization with Raney Nickel - ResearchGate.
- Desulfurization with Raney Nickel: A Powerful Method for Organic Synthesis. pubs.acs.org. Accessed February 23, 2026.
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. thalesnano.com [thalesnano.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tdcommons.org [tdcommons.org]
- 15. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Raney nickel - Wikipedia [en.wikipedia.org]
- 18. Cbz-Protected Amino Groups [organic-chemistry.org]
- 19. organicreactions.org [organicreactions.org]
- 20. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. total-synthesis.com [total-synthesis.com]
Technical Support Center: Synthesis of (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane
Welcome to the technical support center for the synthesis of orthogonally protected diamines. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane, a key building block in medicinal chemistry. Its unique stereochemistry and orthogonal protection scheme allow for selective functionalization, making it a valuable intermediate.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in established chemical principles and field-proven experience.
Proposed Synthetic Strategy: A Logic-Based Overview
The synthesis of a selectively protected trans-1,3-diamine on a cyclopentane core requires a strategy that can control both stereochemistry and the sequence of protection. A common and effective approach begins with a commercially available or readily synthesized chiral precursor, such as (1R,3S)-3-aminocyclopentanol. This allows for the stereocenters to be set early. The synthetic challenge then becomes the selective protection of the two distinct functional groups (amino and hydroxyl), followed by the conversion of the hydroxyl group into the second amine with the desired stereochemistry.
Here is a plausible workflow for this transformation:
Caption: Decision tree for troubleshooting the azide formation step.
Question 3: The final Cbz-protection step is giving me both the desired product and a di-protected species where the Boc group has been replaced by Cbz. How do I prevent this?
Answer: This suggests that the conditions used for Cbz protection are too harsh, leading to the cleavage of the acid-labile Boc group.
-
Causality: The Boc group is stable to basic and hydrogenolysis conditions but is cleaved by acid. [1]The Cbz group is introduced using benzyl chloroformate (Cbz-Cl), which can generate acidic byproducts. If the reaction conditions become acidic, the Boc group can be cleaved, and the newly freed amine can then be protected by another equivalent of Cbz-Cl.
-
Troubleshooting Steps:
-
Use Schotten-Baumann Conditions: This is the ideal method. Perform the reaction in a biphasic system, such as 1,4-dioxane and water, with a mild inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The base will neutralize the HCl generated from the Cbz-Cl, keeping the medium neutral to slightly basic and thus protecting the Boc group.
-
Maintain Basicity: Ensure you use a sufficient excess of base (at least 2-3 equivalents) to maintain a basic pH throughout the reaction.
-
Control Temperature: Run the reaction at 0 °C to room temperature. Add the Cbz-Cl slowly to the mixture of the amine and the base.
-
Avoid Amine Bases: Do not use amine bases like TEA for this step, as they can react with Cbz-Cl and complicate purification.
-
Frequently Asked Questions (FAQs)
Q1: Why use the Boc and Cbz protecting groups specifically? What are their advantages?
Answer: The choice of tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) is a classic example of an orthogonal protection strategy . This means that one group can be removed under conditions that leave the other intact. [2]* Boc Group: Removed under acidic conditions (e.g., Trifluoroacetic acid (TFA) in DCM, or HCl in dioxane). [3][4]It is stable to catalytic hydrogenation and basic conditions.
-
Cbz Group: Removed by catalytic hydrogenation (e.g., H₂, Pd/C). [5]It is generally stable to the acidic conditions used to remove Boc groups (though prolonged exposure to strong acid can cause cleavage).
This orthogonality is crucial in multi-step synthesis, as it allows you to selectively deprotect and react one amine while the other remains protected.
Q2: How can I effectively monitor the progress of these reactions?
Answer: Thin-Layer Chromatography (TLC) is your primary tool.
-
Staining: Since the starting materials and products contain amine and carbamate groups that may not be UV-active, you must use a chemical stain. A potassium permanganate (KMnO₄) stain is excellent for visualizing hydroxyl groups (which will appear as a yellow spot on a purple background) and can also visualize the products. A ninhydrin stain is essential for visualizing free primary or secondary amines (which appear as purple spots upon heating).
-
Procedure:
-
For the Boc protection step, co-spot the starting aminocyclopentanol and the reaction mixture. Stain with KMnO₄ (starting material will be a strong spot) and ninhydrin (starting material will be a strong spot). The product should be ninhydrin-negative and will have a higher Rf.
-
For the azide reduction, co-spot the azide starting material and the reaction mixture. Stain with ninhydrin. The product amine will be strongly ninhydrin-positive, while the starting azide will not.
-
For the final Cbz protection, co-spot the starting diamine and the reaction mixture. Stain with ninhydrin. The reaction is complete when the ninhydrin-active starting material spot has been completely consumed.
-
Q3: What are the key parameters for the catalytic hydrogenation step to reduce the azide?
Answer: The reduction of an azide to an amine via catalytic hydrogenation is generally very clean and high-yielding.
-
Catalyst: 10% Palladium on Carbon (Pd/C) is the standard catalyst. Use a loading of 5-10 mol%.
-
Solvent: Methanol or Ethanol are excellent solvents for this reaction.
-
Hydrogen Source: You can use a balloon of hydrogen gas at atmospheric pressure or a Parr hydrogenator at higher pressures (e.g., 50 psi) for faster reaction times.
-
Safety: Azides can be energetic. While aliphatic azides are generally safer than aryl azides, always handle them with care. The reaction should be conducted behind a blast shield. Ensure the reaction vessel is thoroughly flushed with an inert gas (N₂ or Ar) before introducing hydrogen to prevent the formation of an explosive mixture.
Key Experimental Protocols
Protocol 1: Boc-Protection of (1R,3S)-3-Aminocyclopentanol
-
Dissolve (1R,3S)-3-aminocyclopentanol (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq) and stir until fully dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in 1,4-dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC (Mobile Phase: 50% Ethyl Acetate/Hexanes; Stain: Ninhydrin) until the starting amine is consumed.
-
Upon completion, add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Protocol 2: Cbz-Protection of (1R,3S)-1-(Boc-amino)-3-aminocyclopentane
-
Dissolve the amine starting material (1.0 eq) in a 1:1 mixture of 1,4-dioxane and saturated aqueous NaHCO₃ solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir vigorously at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 3 hours.
-
Monitor by TLC (Mobile Phase: 30% Ethyl Acetate/Hexanes; Stain: Ninhydrin).
-
Once the starting amine is consumed, dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Data Summary Table
The following table summarizes typical conditions and expected outcomes for the key protection steps.
| Step | Reagents | Base | Solvent | Temp (°C) | Typical Time (h) | Common Pitfalls |
| Boc Protection | Boc₂O (1.2 eq) | NaHCO₃ (2.5 eq) | Dioxane/H₂O | 0 → RT | 4 - 6 | Incomplete reaction if base is too weak or Boc₂O is old. |
| Cbz Protection | Cbz-Cl (1.1 eq) | NaHCO₃ (3.0 eq) | Dioxane/H₂O | 0 → RT | 3 - 4 | Over-reaction (Boc cleavage) if conditions become acidic. |
References
-
van Slagmaat, C. A. M. R., et al. (2021). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry, 23(18), 7100-7114. [Link]
-
StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. StudySmarter. [Link]
-
Chemistry Steps. (2023). Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Google Patents. (2019). CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
- Google Patents. (2021). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
Sources
Technical Support Center: Catalytic Transfer Hydrogenation (CTH) for Cbz Removal
[1]
Ticket ID: Cbz-CTH-Optimization Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Yield, Stalled Conversions, and Impurity Profiles[1]
Executive Summary & Diagnostic Scope
Welcome to the CTH Support Module. You are likely here because the standard "add Pd/C and stir" approach has failed. While Catalytic Transfer Hydrogenation (CTH) offers a safer alternative to pressurized
The Core Mechanism:
CTH relies on the adsorption of both the hydrogen donor (e.g., ammonium formate) and the substrate onto the Palladium surface. The donor decomposes to release active hydrogen species (
Common Failure Modes:
-
Stalled Reaction: Catalyst poisoning or donor depletion.
-
Side Reactions: N-methylation (M+14) or over-reduction.[1]
-
Physical Issues: Poor solubility or mass transfer limitations.
Visualizing the Problem (Mechanistic Logic)
To troubleshoot effectively, you must visualize the competition occurring on the catalyst surface.
Caption: Figure 1. Competitive adsorption model on the Pd surface. Note that poisons (S, P) bind irreversibly, permanently halting the cycle.[1]
Diagnostic Hub: Troubleshooting Q&A
Scenario A: The "Stalled Reaction" (Conversion stops at ~50%)[1]
Q: I added 10 equivalents of ammonium formate, but the reaction stalled. Adding more catalyst didn't help. Why?
A: You likely have "Donor Depletion" or "Pore Clogging," not just catalyst death.
-
The Science: Ammonium formate sublimes and decomposes rapidly at elevated temperatures (
).[1] If your reaction vessel is open or poorly refluxed, the donor may escape before the reaction finishes. Conversely, if the reaction is too fast, the copiously generated and gases can form a "gas envelope" around the catalyst pores, preventing substrate access. -
The Fix:
-
Check the Vents: Ensure the system is vented (to release pressure) but equipped with a condenser to retain the donor if using volatile donors like cyclohexene.
-
Stepwise Addition: Add the hydrogen donor in portions (e.g., 3 x 3 equivalents) rather than all at once. This maintains a steady flux of
without overwhelming the surface.[1]
-
Scenario B: The "Impurity Trap" (M+14 Peak)[1]
Q: My yield is good, but LCMS shows a persistent M+14 peak (N-Methylation).
A: This is the Leuckart-Wallach side reaction, common when using Ammonium Formate in Methanol.
-
The Science: Pd/C can oxidize Methanol to Formaldehyde in trace amounts. Alternatively, formic acid (from the donor) can disproportionate.[1] The free amine product reacts with formaldehyde to form an imine, which is then reduced to an N-methyl group.
-
The Fix:
-
Change Solvent: Switch from Methanol to Ethanol or Isopropanol (IPA) . These are sterically bulkier and less prone to forming reactive aldehyde species under these conditions.
-
Change Donor: Switch to 1,4-Cyclohexadiene or Cyclohexene . These donors do not generate formaldehyde or formic acid species.
-
Scenario C: Catalyst Poisoning
Q: The reaction works on my purified intermediate but fails on the crude mixture.
A: Your crude contains "Catalyst Poisons" (Sulfur, Phosphorus, or Halides). [1][2]
-
The Science: Pd has a high affinity for sulfur (forming Pd-S bonds) and phosphorus.[1] Even trace amounts from previous steps (e.g., dithioacetal protection, Lawesson’s reagent, or phosphine ligands) will coat the active sites irreversibly.[1]
-
The Fix:
-
Scavenger Wash: Treat the crude material with activated charcoal or a metal scavenger (e.g., Cu, Zn) before adding the Pd catalyst.
-
Catalyst Switch: If sulfur is part of your molecule, Pd/C may not work.[2][3] Consider Pearlman’s Catalyst (
) which is often more robust, or switch to chemical deprotection (e.g., TMSI, BBr3) if acid tolerance permits.[1]
-
Optimization & Data Comparison
Hydrogen Donor Selection Matrix
Choosing the right donor is critical for yield and purity.
| Hydrogen Donor | Reaction Rate | Byproducts | Risk Profile | Best For |
| Ammonium Formate | Fast (<1 hr) | High: Pressure buildup; N-methylation in MeOH.[1] | Standard, robust substrates. | |
| 1,4-Cyclohexadiene | Very Fast | Benzene | Medium: Benzene is carcinogenic; Volatile. | Sensitive substrates; Avoiding N-methylation. |
| Cyclohexene | Slow (Requires Reflux) | Benzene | Low: Requires high temp ( | Large scale; thermally stable compounds. |
| Formic Acid | Medium | Medium: Acidic conditions may cleave Boc/tBu esters. | Acid-stable substrates.[4] |
Protocol: The "Clean" CTH Method (Minimizing Side Reactions)
Target: 1 mmol Cbz-Amine Substrate[1]
-
Dissolution: Dissolve substrate in Ethanol (10 mL) (Avoid MeOH to prevent methylation).
-
Inerting: Flush flask with Nitrogen. (Safety: Removes
before adding pyrophoric Pd). -
Catalyst Charge: Add 10% Pd/C (10 wt% loading) . Example: If substrate is 500mg, add 50mg Pd/C.
-
Donor Addition: Add 1,4-Cyclohexadiene (10 equiv) via syringe.
-
Alternative: Add Ammonium Formate (5 equiv) solid.[1]
-
-
Reaction: Stir at 25–40°C . Monitor by TLC/LCMS every 30 mins.
-
Workup: Filter through a Celite pad (Caution: Do not let the pad dry out completely; Pd/C is pyrophoric).[1] Rinse with EtOH.[3] Concentrate filtrate.[4][5][6][7]
Troubleshooting Logic Tree
Follow this decision path to resolve low yields.
Caption: Figure 2. Step-by-step diagnostic flow for Cbz deprotection failures.
References
-
National Institutes of Health (NIH). (2025).[1] Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines. ACS Med.[8] Chem. Lett. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer. Retrieved from [Link]
-
Royal Society of Chemistry (RSC). (2014).[1][9] Ammonium Formate as Green Hydrogen Source for Clean Semi-Continuous Enzymatic Dynamic Kinetic Resolution. RSC Advances. Retrieved from [Link][1]
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Managing Poor Solubility of Protected Peptide Intermediates
Welcome to the technical support center for managing challenges related to protected peptide intermediates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower your decision-making in the lab. Peptide aggregation is a formidable challenge, rooted in the fundamental biophysics of chain-chain interactions. This guide is structured to help you diagnose, troubleshoot, and, most importantly, proactively prevent these issues.
Part 1: Troubleshooting Guide - Reactive Solutions for Unexpected Insolubility
This section is designed for researchers who are currently facing a synthesis or purification problem. We'll diagnose the issue and explore immediate interventions.
Q1: My synthesis is failing, with incomplete coupling and deprotection. How can I determine if on-resin aggregation is the cause?
A: On-resin aggregation is one of the most common causes of synthetic failure, particularly for sequences that are long, hydrophobic, or prone to forming secondary structures.[1] The primary driver is the formation of intermolecular hydrogen bonds between growing peptide chains, leading to β-sheet structures.[2][3] This collapse of peptide structure physically blocks reagents from reaching the N-terminus of the growing chain.
Here are the key diagnostic signs:
-
Visual shrinking of the resin bed: This is a strong physical indicator. As peptide chains aggregate, they pull closer together, causing the entire resin matrix to collapse or shrink.[4] An ideal, well-solvated peptide-resin will appear swollen and fluffy.
-
Slow or incomplete reactions: If both your Fmoc deprotection and amino acid coupling steps are sluggish despite using fresh, validated reagents, aggregation is the likely culprit.[4][5] The aggregated chains create a physical barrier, preventing reagents from accessing the reactive sites.
-
Altered Fmoc-deprotection UV profile: For those using automated synthesizers with real-time UV monitoring, a sharp, well-defined peak for piperidine-dibenzofulvene adduct release is expected. When aggregation occurs, this peak becomes flattened and broad, indicating hindered diffusion and a slower, incomplete deprotection event.
-
Unreliable qualitative tests: Colorimetric tests like the Kaiser or TNBS test may give false negatives. The aggregated structure can completely bury the N-terminal amine, preventing the ninhydrin reagent from reaching it and producing the characteristic blue color, even when the deprotection has failed.
Q2: I've confirmed on-resin aggregation. What immediate steps can I take to rescue my synthesis?
A: Once aggregation is detected, the goal is to disrupt the existing hydrogen bond network and improve the solvation of the peptide chains. Here is a workflow of interventions, from simplest to most aggressive.
-
Solvent Disruption: The first and easiest step is to change the solvent. N-Methyl-2-pyrrolidone (NMP) and Dimethyl sulfoxide (DMSO) have superior solvating properties compared to the standard N,N-Dimethylformamide (DMF) for many difficult sequences.[5][6] A so-called "magic mixture," often composed of DCM, DMF, and NMP (1:1:1), can also be highly effective.[1][7]
-
Elevated Temperature: Increasing the reaction temperature (e.g., to 50-60°C) provides thermal energy to disrupt the intermolecular hydrogen bonds holding the aggregates together, often improving reaction kinetics.[5]
-
Chaotropic Salt Washes: Chaotropic agents are ions that disrupt the structure of water and interfere with non-covalent forces like hydrogen bonds.[2] Washing the peptide-resin with a solution of a chaotropic salt can effectively break up established aggregates. A standard protocol is provided in Part 3.
Q3: My peptide has been cleaved from the resin, but it won't dissolve for purification. What should I do?
A: This is a common issue, as the protecting groups add significant hydrophobicity, and the peptide is no longer separated by resin beads. The principles of solubility remain the same: disrupt aggregation and find a suitable solvent system.
Step-by-Step Solubilization Protocol:
-
Start Small: Always test solubility on a small aliquot of your crude peptide first.[8][9] Do not risk your entire batch.
-
Attempt Standard Organic Solvents: Try to dissolve the peptide in a minimal amount of a strong organic solvent. The order of strength is generally:
-
Introduce Fluorinated Alcohols: If standard solvents fail, fluorinated alcohols are exceptionally powerful at dissolving aggregated peptides by disrupting β-sheet structures.[12][13]
-
Trifluoroethanol (TFE)
-
Hexafluoroisopropanol (HFIP)
-
Often, a mixture of HFIP and Dichloromethane (DCM) is extremely effective.[12]
-
-
Use Physical Disruption: Gentle warming (not exceeding 40°C) and sonication can provide the energy needed to break up aggregates and aid dissolution.[8][9]
-
Dilute into Purification Buffer: Once the peptide is dissolved in a strong organic solvent, slowly add your initial HPLC mobile phase (e.g., water/ACN with 0.1% TFA) to the desired concentration. If the peptide precipitates, you may need to start with a higher organic percentage in your mobile phase.
-
Last Resort - Chaotropic Agents: For extremely difficult cases, you can dissolve the peptide in a denaturing buffer containing 6 M Guanidine-HCl or Urea, though this may complicate your purification process.[10]
Part 2: Proactive Strategies & FAQs - Preventing Insolubility
The most effective way to manage insolubility is to prevent it from happening. A proactive approach based on sequence analysis and careful planning is far more successful than attempting to rescue a failed synthesis.
FAQ 1: How can I predict if my peptide sequence is likely to be "difficult"?
A: While no prediction is perfect, certain sequence characteristics are strong indicators of potential aggregation issues.[5] Hydrophobic sequences are particularly prone to aggregation.[1] Look for:
-
High Hydrophobicity: A sequence with >50% hydrophobic residues (e.g., Val, Ile, Leu, Met, Phe, Trp, Ala) is a red flag.[9][14]
-
β-branched Amino Acids: Valine and Isoleucine are particularly problematic as their side-chain structure promotes β-sheet formation.
-
Alternating Hydrophobic/Hydrophilic Residues: This pattern can also favor the formation of stable, amphipathic β-sheets.
-
Sequence Length: Aggregation is less likely before the 5th or 6th residue but becomes a significant risk as the chain elongates.[5]
FAQ 2: What is the best resin choice to prevent aggregation?
A: The solid support plays a critical role. The goal is to maximize the distance between growing peptide chains to prevent them from interacting.
-
Low-Loading Resins: Reducing the functionalization or "loading" of the resin (e.g., to 0.1-0.3 mmol/g) is a simple and effective strategy.[4][15] This physically increases the space between chains, minimizing intermolecular aggregation.
-
PEGylated Resins: Resins that incorporate polyethylene glycol (PEG) linkers (e.g., TentaGel, NovaSyn® TG) create a more polar, solvating environment around the peptide.[2][5] These resins swell better in a variety of solvents and help keep the peptide chains separated and accessible to reagents.
FAQ 3: How can I use chemistry-based approaches to prevent aggregation?
A: Backbone protection is the most powerful chemical tool for preventing aggregation. By temporarily modifying the amide backbone, you directly disrupt the hydrogen bonding network required for β-sheet formation.
-
Pseudoproline Dipeptides: These are commercially available dipeptides where a Serine or Threonine is cyclized into a proline-like oxazolidine ring. This introduces a "kink" into the peptide backbone, effectively breaking up any forming secondary structure. The native Ser or Thr is regenerated during the final TFA cleavage.[4][5]
-
Dmb/Hmb Amino Acids: Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group onto the backbone nitrogen of a key residue (often Gly or Ala) serves a similar purpose. It acts as a bulky, temporary protecting group that prevents hydrogen bonding.
-
Solubilizing Tags: For very long or difficult peptides, a temporary, highly soluble tag can be attached to the peptide, often at the C-terminus. The "ArgTag" strategy, which uses a hexa-arginine tag, has been shown to keep peptide chains orderly during synthesis and can be enzymatically removed later.[16]
FAQ 4: What are the best general-purpose and "rescue" solvents for protected peptides?
A: The choice of solvent is critical for maintaining peptide solvation throughout the synthesis.
| Solvent/Mixture | Key Properties & Use Cases | Citation(s) |
| DMF (N,N-Dimethylformamide) | The most common SPPS solvent. Good for most standard sequences. Can break down to form amines, so use high-purity grade. | [6][17] |
| NMP (N-Methyl-2-pyrrolidone) | More polar and a better solvating agent than DMF. The solvent of choice for difficult or hydrophobic sequences. | [5][6][18] |
| DCM (Dichloromethane) | Primarily used in Boc-chemistry. Swells polystyrene resins well but is a poor solvent for aggregated peptide chains. | [6] |
| DMSO (Dimethyl sulfoxide) | A very strong, polar solvent. Often added to DMF or NMP to disrupt aggregation. Avoid with oxidation-sensitive peptides. | [5][9] |
| "Magic Mixture" | A cocktail (e.g., DCM/DMF/NMP 1:1:1) designed to maximize solvation for severely aggregating sequences. | [1][7] |
| TFE / HFIP | Fluorinated alcohols with exceptional power to disrupt β-sheets. Primarily used post-cleavage to dissolve crude peptides for purification. | [12][13] |
Part 3: Key Protocols and Data
Protocol: Chaotropic Salt Wash for On-Resin Aggregation
This protocol is intended to disrupt existing aggregation during a pause in synthesis.
-
Prepare the Solution: Make a 0.8 M solution of Lithium Chloride (LiCl) or Sodium Perchlorate (NaClO₄) in high-purity DMF.
-
Pause Synthesis: Stop the synthesis after a difficult coupling or deprotection step.
-
Drain Reaction Vessel: Remove the synthesis solvent from the peptide-resin.
-
Wash with Salt Solution: Add the chaotropic salt solution to the resin and agitate or bubble for 15-30 minutes. This helps to break apart the intermolecular hydrogen bonds.
-
Drain and Rinse: Drain the salt solution and wash the resin thoroughly with DMF (at least 5-7 times) to completely remove the salt, which can interfere with subsequent coupling chemistry.
-
Resume Synthesis: Proceed with the next step in your synthesis protocol (e.g., re-attempt the failed coupling).
Data Summary: Comparison of Proactive Aggregation-Disrupting Strategies
| Strategy | Mechanism | Pros | Cons | Best For | Citation(s) |
| Low-Loading Resin | Increases steric distance between peptide chains. | Simple, inexpensive, and effective. | May require more solvent/reagents per gram of resin. | A good first-line strategy for any potentially difficult sequence. | [2][4] |
| PEGylated Resin | Improves solvation of the peptide-resin matrix. | Excellent swelling properties, highly effective at preventing aggregation. | More expensive than standard polystyrene resins. | Long peptides (>30 aa) and known "difficult" sequences. | [2][5] |
| Pseudoproline Dipeptides | Introduces a backbone "kink" to disrupt β-sheet formation. | Extremely effective, commercially available, simple to incorporate. | Can only be used at Ser or Thr residues; adds cost of dipeptide. | Sequences with known aggregation points near a Ser/Thr. | [4][5] |
| Solubilizing Tags (e.g., ArgTag) | A temporary hydrophilic tag pulls the peptide into a soluble conformation. | Very powerful for extremely difficult sequences; allows synthesis on cheaper resins. | Requires an additional enzymatic or chemical cleavage step post-synthesis. | Therapeutic peptides, long sequences where purity is paramount. | [16][19] |
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 23, 2026, from [Link]
-
Taming Aggregation. (2025, December 18). American Peptide Society. Retrieved February 23, 2026, from [Link]
-
Nishiuchi, Y., Inui, T., Nishio, H., Bódi, J., Kimura, T., Tsuji, F., & Sakakibara, S. (1998). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. PubMed. Retrieved February 23, 2026, from [Link]
-
Introduction to Peptide Synthesis. (n.d.). National Institutes of Health (NIH). Retrieved February 23, 2026, from [Link]
-
Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2011). Rational development of a strategy for modifying the aggregatibility of proteins. PMC. Retrieved February 23, 2026, from [Link]
-
Jäger, M., & Koksch, B. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Retrieved February 23, 2026, from [Link]
-
Aimoto, S. (1999). “Difficult Sequences” and Solvation of Peptide Chains in Solid-Phase Peptide Synthesis. J-STAGE. Retrieved February 23, 2026, from [Link]
-
Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 23, 2026, from [Link]
-
Ollivier, N., Dheur, J., Mhidia, R., Blanpain, A., & Melnyk, O. (2021, January 11). A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. RSC Publishing. Retrieved February 23, 2026, from [Link]
-
Narita, M., Fukunaga, T., Wakabayashi, M., Ishikawa, K., & Nakayama, Y. (1990). A Novel Solvent System for Solid-Phase Synthesis of Protected Peptides: The Disaggregation of Resin-Bound Antiparallel /3. ACS Publications. Retrieved February 23, 2026, from [Link]
-
Bedford, J., Hyde, C., Johnson, T., Jun, W., Owen, D., Quibell, M., & Sheppard, R. C. (1992). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. PubMed. Retrieved February 23, 2026, from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTEC. Retrieved February 23, 2026, from [Link]
-
Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). MilliporeSigma. Retrieved February 23, 2026, from [Link]
-
Handling and Storage of Peptides - FAQ. (n.d.). AAPPTEC. Retrieved February 23, 2026, from [Link]
-
Peptide Synthesis Knowledge Base. (n.d.). GenicBio. Retrieved February 23, 2026, from [Link]
-
How to synthesize hydrophobic peptides - Choosing the Right Solvent. (2023, February 2). Biotage. Retrieved February 23, 2026, from [Link]
-
Peptide Stability. (n.d.). GenScript. Retrieved February 23, 2026, from [Link]
-
Solvents and reagents for peptide synthesis. (n.d.). Scharlab. Retrieved February 23, 2026, from [Link]
-
Peptide Solubility Guidelines - How to solubilize a peptide. (n.d.). SB-PEPTIDE. Retrieved February 23, 2026, from [Link]
-
The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. (2016, April 29). ResearchGate. Retrieved February 23, 2026, from [Link]
Sources
- 1. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. “Difficult Sequences” and Solvation of Peptide Chains in Solid-Phase Peptide Synthesis [jstage.jst.go.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. cpcscientific.com [cpcscientific.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. peptide.com [peptide.com]
- 11. Peptide Synthesis Knowledge Base [peptide2.com]
- 12. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Peptide Stability [sigmaaldrich.cn]
- 15. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Taming Aggregation - Research [americanpeptidesociety.org]
- 17. scharlabchina.com [scharlabchina.com]
- 18. biotage.com [biotage.com]
- 19. A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06001A [pubs.rsc.org]
Navigating Cbz Deprotection Beyond Hydrogenation: A Technical Support Guide
For Immediate Release
In the intricate landscape of organic synthesis, the Carboxybenzyl (Cbz or Z) protecting group remains a cornerstone for amine protection, lauded for its stability and reliability.[1][2][3][4][5][6] While catalytic hydrogenolysis is the conventional method for its removal, the presence of sensitive functional groups such as alkenes, alkynes, or certain sulfur-containing moieties necessitates alternative deprotection strategies.[7][8][9] This technical support center provides a comprehensive guide to non-hydrogenolytic Cbz deprotection methods, complete with troubleshooting advice and frequently asked questions to empower researchers in overcoming experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary non-hydrogenolytic methods for Cbz group removal?
Beyond catalytic hydrogenolysis, Cbz deprotection can be effectively achieved under acidic or basic conditions, and through various reductive or nucleophilic methods.[1][2] The optimal choice is contingent on the substrate's tolerance to specific reaction conditions.[1][2]
Q2: When should I consider acidic conditions for Cbz deprotection?
Acid-mediated deprotection is a powerful alternative, particularly when your molecule contains functionalities susceptible to reduction, such as double or triple bonds.[2][7] Strong Brønsted acids like hydrogen bromide in acetic acid (HBr/HOAc) and Lewis acids such as aluminum chloride (AlCl₃) are commonly employed.[1][7][10]
Q3: Are there metal-free options for Cbz deprotection?
Yes, acid-mediated methods provide a metal-free approach, which is advantageous for large-scale syntheses where concerns about residual heavy metal contamination are paramount.[10][11] Reagents like isopropanol hydrochloride (IPA·HCl) or concentrated hydrochloric acid are effective for this purpose.[10][11]
Q4: Can Cbz groups be removed under basic conditions?
Under specific circumstances, alkaline conditions can be utilized for Cbz removal.[1] For instance, selective deprotection of one of two Cbz groups in a molecule has been demonstrated using basic conditions.[1] High concentrations of sodium hydroxide have also been used for selective Cbz deprotection in complex molecules.[1]
Q5: What are some of the more specialized, non-hydrogenolytic Cbz deprotection methods?
For substrates with particularly sensitive functionalities, nucleophilic deprotection offers a mild alternative.[8][10][12] A notable example involves the use of 2-mercaptoethanol and a base.[8][10][12] Additionally, photochemical methods are emerging as a means for Cbz group cleavage under neutral conditions.[13][14][15][16]
Troubleshooting Common Issues in Non-Hydrogenolytic Cbz Deprotection
Even with established protocols, challenges can arise. This section addresses common problems and provides actionable solutions.
Issue 1: Incomplete or Sluggish Reaction Under Acidic Conditions
-
Potential Cause: Insufficient Acid Strength or Concentration. The reactivity of the Cbz group towards acidolysis is dependent on the acid's strength and concentration.[7][17]
-
Troubleshooting Steps:
-
Increase Acid Strength: If using a weaker acid like trifluoroacetic acid (TFA), consider switching to a stronger one, such as HBr in acetic acid.[7]
-
Optimize Concentration: Gradually increase the concentration of the acid and monitor the reaction progress carefully.
-
Elevate Temperature: A moderate increase in reaction temperature can sometimes accelerate the deprotection. However, this should be done cautiously to avoid potential side reactions.
-
-
-
Potential Cause: Presence of Acid-Labile Protecting Groups. Other protecting groups in your molecule, such as a tert-butyloxycarbonyl (Boc) group, may be susceptible to cleavage under the acidic conditions required for Cbz removal.[7]
-
Troubleshooting Steps:
-
Milder Acidic Conditions: Explore the use of milder Lewis acids, such as AlCl₃ in hexafluoroisopropanol (HFIP), which can offer greater selectivity.[10][18]
-
Temperature Control: Perform the reaction at a lower temperature to enhance the selectivity of Cbz cleavage over other acid-sensitive groups.[7]
-
-
-
Potential Cause: Formation of Benzyl Cation Side Products. The benzyl cation generated during acid-mediated cleavage can lead to unwanted side reactions.[7]
-
Troubleshooting Steps:
-
Employ a Cation Scavenger: Add a scavenger, such as triethylsilane, to the reaction mixture to trap the benzyl cation and minimize side product formation.[7]
-
-
Issue 2: Side Reactions or Substrate Degradation with Nucleophilic Deprotection
-
Potential Cause: Reactivity with Electrophilic Functional Groups. The nucleophile used for deprotection may react with other electrophilic centers in your substrate.
-
Troubleshooting Steps:
-
Optimize Nucleophile and Base: Screen different nucleophiles and bases to find a combination that is selective for the Cbz group.
-
Temperature and Reaction Time: Carefully control the reaction temperature and time to favor the desired deprotection over side reactions.
-
-
Comparative Overview of Alternative Cbz Deprotection Methods
| Deprotection Method | Key Reagents | Typical Solvents | Temperature | Key Advantages | Potential Issues |
| Acid-Mediated (Brønsted Acid) | HBr/HOAc, HCl | Acetic Acid, Dioxane | Room Temp | Metal-free, effective for substrates with reducible groups.[10][11] | Harsh conditions may not be suitable for all substrates.[10] |
| Acid-Mediated (Lewis Acid) | AlCl₃, TMSI | HFIP, CH₂Cl₂ | Room Temp | Mild, good functional group tolerance (nitro, halogens, double bonds).[10][18] | Requires stoichiometric amounts of Lewis acid; HFIP is a specialty solvent.[10] |
| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄ | DMA | 75 °C | Excellent for substrates with sensitive functionalities.[8][10][12] | Elevated temperature required; potential for side reactions with electrophilic groups.[10] |
| Photochemical Deprotection | Photosensitizer, Light | Various | Room Temp | Extremely mild and neutral conditions.[13][14] | Requires specialized equipment; reaction kinetics can be complex. |
Experimental Protocols
Protocol 1: Acid-Mediated Deprotection using Aluminum Chloride and HFIP
This protocol is adapted from a method demonstrating the mild and selective deprotection of N-Cbz groups.[18]
-
Preparation: Dissolve the N-Cbz-protected amine (1 equivalent) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[10][18]
-
Reagent Addition: Add aluminum chloride (AlCl₃, 3 equivalents) to the solution at room temperature. The mixture may appear as a suspension.[10][18]
-
Reaction: Stir the reaction mixture at room temperature for 2 to 16 hours.[10][18]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or UPLC-MS.[10][18]
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂). Quench the reaction by adding an aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with CH₂Cl₂. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product can be purified by column chromatography.[10][18]
Protocol 2: Nucleophilic Deprotection using 2-Mercaptoethanol
This method provides a nucleophilic approach for Cbz deprotection, suitable for substrates with sensitive functionalities.[8][10][12]
-
Preparation: In a reaction vessel, combine the Cbz-protected amine (1 equivalent), potassium phosphate (K₃PO₄, 4 equivalents), and 2-mercaptoethanol (2 equivalents) in N,N-dimethylacetamide (DMA).
-
Reaction: Heat the mixture to 75 °C and stir for the required reaction time, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizing the Deprotection Landscape
To aid in the selection of an appropriate deprotection strategy, the following decision-making flowchart is provided.
Caption: A decision-making flowchart for selecting a Cbz deprotection method.
This comprehensive guide provides researchers with the necessary information to navigate the complexities of Cbz deprotection beyond the standard hydrogenation protocol. By understanding the nuances of each alternative method and being prepared for potential challenges, scientists can confidently advance their synthetic endeavors.
References
-
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025, August 12). Technical Disclosure Commons. Retrieved from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Vinayagam, V., et al. (2025, June 30). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. Retrieved from [Link]
-
Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. (2022, November). ResearchGate. Retrieved from [Link]
-
Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP. (n.d.). American Chemical Society. Retrieved from [Link]
-
Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. (2012, December 21). ACS Publications. Retrieved from [Link]
-
Cbz Protection - Common Conditions. (n.d.). Retrieved from [Link]
-
To Deprotect and Serve. (2023, February 22). Scientific Update. Retrieved from [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024, January 4). Total Synthesis. Retrieved from [Link]
-
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (n.d.). PMC. Retrieved from [Link]
-
Photochemical Protection of Amines with Cbz and Fmoc Groups. (2025, August 6). ResearchGate. Retrieved from [Link]
-
A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. (2015, April 15). Semantic Scholar. Retrieved from [Link]
-
Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Green Chemistry. (2017, September 19). GREENTECH. Retrieved from [Link]
-
Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. (2002, July 10). ACS Publications. Retrieved from [Link]
-
Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. (2024, April 4). ACS Publications. Retrieved from [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). PMC. Retrieved from [Link]
-
Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. (n.d.). ResearchGate. Retrieved from [Link]
-
Developing deprotectase biocatalysts for synthesis. (n.d.). PMC. Retrieved from [Link]
-
Why does my CBz-deprotection not work? (2022, November 24). ResearchGate. Retrieved from [Link]
-
Cbz deprotection conditions: screening of catalysts and sources of H2. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tdcommons.org [tdcommons.org]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
Technical Support Center: Selective Mono-Boc Protection of Diamines
Status: Operational Ticket ID: B302-DIAMINE-PROT Assigned Specialist: Senior Application Scientist
Executive Summary: The "Statistical Trap"
The fundamental challenge in reacting a diamine with di-tert-butyl dicarbonate (
-
~25% Unreacted Diamine
-
~50% Mono-Boc Product (Target)
-
~25% Di-Boc Product (Impurity)
To break this statistical distribution and achieve high yields (>85%) of the Mono-Boc species, you must employ Kinetic Control (sterics/temperature) or Thermodynamic/Stoichiometric Control (protonation/salt formation).
This guide provides three validated protocols to bypass the statistical trap.
Module 1: Symmetric Diamines
Protocol A: The Mono-Hydrochloride Salt Method (Recommended)
Best for: High-value diamines, large-scale synthesis, and avoiding chromatography.[1]
Mechanism: Stoichiometric protonation. By adding exactly 1 equivalent of acid, you create a statistical mixture where the dominant reactive species is the mono-ammonium salt. The protonated amine cannot react with
Reagents:
-
Diamine (1.0 equiv)[2]
- (1.0 equiv) — Source: TMSCl in MeOH or aqueous HCl
- (1.0 - 1.1 equiv)
Step-by-Step Workflow:
-
Salt Formation: Dissolve Diamine (10 mmol) in anhydrous MeOH (50 mL). Cool to
. -
Acid Addition: Add TMSCl (10 mmol, 1.0 equiv) dropwise.
-
Why TMSCl? It reacts with MeOH to generate anhydrous HCl in situ, avoiding water which can complicate workups for some substrates.
-
-
Equilibration: Stir for 15–30 minutes. The solution now contains a mix of free base, mono-salt, and di-salt, but the mono-salt is kinetically available for the next step.
-
Protection: Add
(10-11 mmol) dissolved in MeOH dropwise. -
Reaction: Stir at Room Temperature (RT) for 1–4 hours.
-
Basification: The reaction produces the HCl salt of the Mono-Boc amine. You must neutralize it (pH > 12) with aqueous NaOH to extract the product.[2]
Quantitative Data:
| Substrate | Yield (Mono-Boc) | Selectivity (Mono:Di) | Reference |
| Ethylenediamine | 87% | >95:5 | Ha & Lee [1] |
| 1,6-Hexanediamine | 85% | >90:10 | Ha & Lee [1] |
| trans-1,2-Cyclohexanediamine | 80% | >90:10 | Ha & Lee [1] |
Protocol B: The "High Dilution & Excess" Method (Krapcho Protocol)
Best for: Cheap, volatile diamines (e.g., ethylenediamine, propylenediamine) where excess starting material can be easily removed by evaporation.
Mechanism: Le Chatelier’s Principle. A vast excess of diamine ensures that any
Step-by-Step Workflow:
-
Charge: Dissolve Diamine (5.0 – 10.0 equiv) in Dioxane or DCM.
-
Addition: Dissolve
(1.0 equiv) in the same solvent. Add this solution very slowly (over 1–2 hours) to the stirring diamine solution. -
Workup:
Module 2: Unsymmetric Diamines
FAQ: How do I select between the Primary ( ) and Secondary ( ) amine?
Scenario 1: Target the Primary Amine (Steric Control)
-
Strategy: Primary amines are less sterically hindered.
-
Condition: Perform reaction at
to in DCM. -
Additives: None required usually, but slow addition is critical.
-
Outcome:
attacks the amine 5–10x faster than the amine.
Scenario 2: Target the Less Basic Amine (Electronic Control)
-
Strategy: Use the HCl Salt Method (Protocol A) .
-
Mechanism: The proton (
) will preferentially bind to the more basic amine (usually the amine or the one with electron-donating neighbors). This "protects" the more basic site with a proton, leaving the less basic (often ) amine free to react with Boc. -
Note: If the
amine is the target, and it is less basic, this method reinforces steric selectivity.
Module 3: The Self-Validating Purification System
Do not rely on silica chromatography for separating Diamine/Mono-Boc/Di-Boc mixtures. It is inefficient and leads to tailing. Use Acid-Base Extraction to separate species based on their chemical properties.[4][7]
Visual Workflow: Acid-Base Purification
Figure 1: Self-validating purification workflow relying on the basicity of the mono-protected amine.
Troubleshooting & FAQs
Q1: I am using the HCl salt method, but I still see significant Di-Boc formation.
-
Diagnosis: The equilibration time was too short, or moisture was present.
-
Fix: Ensure you stir the Diamine + Acid for at least 30 minutes before adding
. -
Fix: Ensure the
is added dropwise. If you dump it in all at once, local high concentrations will favor di-protection before the salt equilibrium can adjust.
Q2: My Mono-Boc product is not extracting into the organic layer after basification.
-
Diagnosis: Your product might be highly water-soluble (common for short-chain diamines like ethylenediamine).
-
Fix: Instead of DCM, use Chloroform/Isopropanol (3:1) as the extraction solvent.
-
Fix: "Salt out" the aqueous layer by saturating it with NaCl before extraction.[4]
Q3: Can I use TFA instead of HCl for the salt method?
-
Diagnosis: Not recommended.
-
Reason: TFA salts are often more soluble in organic solvents than HCl salts. This defeats the purpose of the acid-base workup (Figure 1), as the protonated amine might drag into the organic layer during the first wash, leading to yield loss.
Q4: How do I determine if I have the Mono-Boc or Di-Boc without running an NMR?
-
Quick Test: TLC with Ninhydrin stain.
-
Mono-Boc: Contains a free amine
stains Red/Purple . -
Di-Boc: No free amine
No stain (or very faint background).
-
References
-
Lee, D. W., & Ha, H. J. (2007).[1][5] Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737–742. [Link][1][2][3]
-
Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[1][2][3][5][8][9][10][11] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines. Synthetic Communications, 20(16), 2559–2564. [Link]
-
Stahl, G. L., Walter, R., & Smith, C. W. (1978). General procedure for the synthesis of mono-N-acylated 1,6-diaminohexanes. The Journal of Organic Chemistry, 43(11), 2285–2286. [Link]
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Validation & Comparative
A Comparative Guide to NMR Spectroscopy for Stereochemical Confirmation of 1,3-Disubstituted Cyclopentanes
For researchers, scientists, and professionals in drug development, the unambiguous determination of stereochemistry is a cornerstone of molecular characterization. In the realm of cyclic molecules, 1,3-disubstituted cyclopentanes present a common and often challenging stereochemical puzzle. The flexible nature of the five-membered ring, which rapidly interconverts between various envelope and twist conformations at room temperature, can complicate spectral analysis.[1][2] This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopic techniques, primarily focusing on the Nuclear Overhauser Effect (NOE) and vicinal proton-proton scalar coupling (J-coupling), to confidently assign the cis and trans stereochemistry of 1,3-disubstituted cyclopentanes.
The Challenge: Conformational Flexibility of the Cyclopentane Ring
Unlike the more rigid chair conformation of cyclohexane, cyclopentane exists in a dynamic equilibrium of non-planar conformations, most notably the "envelope" and "twist" forms.[1][2] In the envelope conformation, four carbon atoms are coplanar, with the fifth atom puckered out of the plane. In the twist conformation, no three atoms are coplanar. This rapid pseudorotation at room temperature means that the observed NMR parameters are a time-average of multiple conformations. Therefore, a thorough understanding of these conformational preferences is crucial for the accurate interpretation of NMR data.[3]
Key NMR Techniques for Stereochemical Elucidation
The two primary NMR methods for differentiating cis and trans isomers of 1,3-disubstituted cyclopentanes are the Nuclear Overhauser Effect (NOE) and the analysis of ³J(HH) coupling constants. Each technique provides a unique and complementary piece of the structural puzzle.
Nuclear Overhauser Effect (NOE) Spectroscopy: Through-Space Correlations
The NOE is a through-space phenomenon that results in a change in the intensity of an NMR signal when a nearby nucleus is irradiated.[4] This effect is highly dependent on the internuclear distance, with a strong correlation observed for protons that are close in space (typically < 5 Å).[4] This makes NOE a powerful tool for distinguishing between cis and trans isomers, where the spatial proximity of substituents and ring protons differs significantly.
In a cis-1,3-disubstituted cyclopentane, the two substituents are on the same face of the ring. This proximity should result in a measurable NOE between the protons on the substituent-bearing carbons (H1 and H3) or between the substituents themselves if they contain protons. Conversely, in the trans isomer, these groups are on opposite faces of the ring, and a significantly weaker or absent NOE is expected.
Workflow for Stereochemical Assignment using NOESY
Caption: A generalized workflow for determining stereochemistry using a 2D NOESY experiment.
J-Coupling Analysis: Through-Bond Scalar Interactions
Vicinal proton-proton coupling constants (³JHH) are mediated through the covalent bonds connecting the protons and are highly dependent on the dihedral angle between them, as described by the Karplus relationship.[5] In cyclic systems, the magnitude of ³JHH can provide valuable information about the relative orientation of protons and, by extension, the stereochemistry of substituents.
For 1,3-disubstituted cyclopentanes, the key is to analyze the coupling constants between the methine protons at the substituted carbons (H1 and H3) and the adjacent methylene protons (H2 and H4/H5). Due to the conformational flexibility of the cyclopentane ring, the observed coupling constants are a weighted average of the values in the different envelope and twist conformations. However, distinct differences in these averaged values can still be observed for cis and trans isomers.
Generally, for cyclopentane systems, a larger ³J value is observed for cis protons compared to trans protons with respect to their neighboring methylene protons. For instance, in a simplified model, the dihedral angle between a cis-1,3 proton and its adjacent axial proton on the intervening methylene group will be smaller than the corresponding dihedral angle in the trans isomer, leading to a larger coupling constant.
Comparative Data Summary
The following table summarizes the expected qualitative and quantitative differences in NMR parameters for cis- and trans-1,3-disubstituted cyclopentanes. It is important to note that the exact values can vary depending on the nature of the substituents and the solvent used.
| NMR Parameter | cis-1,3-Disubstituted Cyclopentane | trans-1,3-Disubstituted Cyclopentane | Rationale |
| NOE (H1-H3) | Strong to medium | Weak to absent | Protons on the same face of the ring in the cis isomer lead to a shorter through-space distance.[6] |
| ³J(H1, H2/H5) | Generally larger | Generally smaller | The time-averaged dihedral angles in the predominant conformations of the cis isomer often lead to larger vicinal coupling constants.[3][7] |
| ³J(H3, H2/H4) | Generally larger | Generally smaller | Similar to the reasoning for ³J(H1, H2/H5).[3][7] |
| ¹³C Chemical Shifts | Can show subtle differences | Can show subtle differences | The steric environment of the ring carbons can be slightly different, leading to minor variations in chemical shifts. |
Experimental Protocols
Protocol 1: 2D NOESY for Small Molecules
This protocol provides a general guideline for acquiring a 2D NOESY spectrum on a modern NMR spectrometer (e.g., Bruker).[8][9]
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified 1,3-disubstituted cyclopentane derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Thoroughly degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 5-10 minutes or by using several freeze-pump-thaw cycles. This is critical to remove dissolved paramagnetic oxygen, which can quench the NOE effect.[10]
-
-
Instrument Setup and Calibration:
-
Insert the sample into the spectrometer.
-
Lock and shim the instrument to obtain optimal magnetic field homogeneity.
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter offset.
-
-
2D NOESY Acquisition:
-
Load a standard 2D NOESY pulse program (e.g., noesyphsw on Bruker systems).
-
Set the spectral width in both dimensions to encompass all proton signals of interest.
-
Set the number of data points in the direct dimension (TD2) to 2K and in the indirect dimension (TD1) to 256-512.
-
Crucially, set the mixing time (d8). For small molecules (<1000 Da), a mixing time of 500-800 ms is a good starting point. [4][8]
-
Set the number of scans (ns) to 16 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1.5 times the longest T₁ relaxation time of the protons of interest.
-
-
Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum.
-
Baseline correct the spectrum in both dimensions.
-
Protocol 2: 1D ¹H NMR for J-Coupling Analysis
-
Sample Preparation:
-
Prepare the sample as described in the NOESY protocol. Degassing is not as critical for this experiment.
-
-
Instrument Setup and Calibration:
-
Follow the same setup and calibration steps as for the NOESY experiment.
-
-
1D ¹H NMR Acquisition:
-
Acquire a high-resolution 1D ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a high signal-to-noise ratio, which will facilitate accurate measurement of coupling constants.
-
Use a sufficient number of data points (e.g., 32K or 64K) and a narrow spectral width to ensure high digital resolution.
-
-
Data Processing and Analysis:
-
Apply a gentle resolution enhancement window function (e.g., Lorentzian-to-Gaussian transformation) if necessary.
-
Carefully phase and baseline correct the spectrum.
-
Use the software's peak-picking and coupling constant measurement tools to determine the ³J(HH) values for the relevant protons.
-
Logical Decision Tree for Stereochemical Assignment
Caption: A decision-making flowchart for assigning the stereochemistry of 1,3-disubstituted cyclopentanes based on NMR data.
Conclusion
The stereochemical assignment of 1,3-disubstituted cyclopentanes can be confidently achieved through a combined application of NOE and J-coupling analysis. While the conformational flexibility of the cyclopentane ring introduces complexity, the distinct through-space and through-bond NMR parameters for cis and trans isomers provide a robust basis for differentiation. The observation of a strong NOE between the protons at the 1- and 3-positions is a hallmark of the cis isomer. This is often corroborated by larger vicinal coupling constants between the methine and adjacent methylene protons compared to the trans isomer. By carefully executing the experimental protocols and critically analyzing the resulting spectra, researchers can unambiguously determine the stereochemistry of these important cyclic molecules.
References
-
IMSERC. (n.d.). TUTORIAL: 2D NOESY EXPERIMENT. Retrieved from [Link]
-
Indiana University NMR Facility. (n.d.). 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). Retrieved from [Link]
-
Emenike, B. U., Carroll, W. R., & Roberts, J. D. (2013). Conformational preferences of cis-1,3-cyclopentanedicarboxylic acid and its salts by 1H NMR spectroscopy: energetics of intramolecular hydrogen bonds in DMSO. The Journal of organic chemistry, 78(6), 2511–2516. [Link]
-
UC Santa Barbara. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips. Retrieved from [Link]
-
IMSERC. (n.d.). TUTORIAL: 2D NOESY EXPERIMENT WITH PRESATURATION. Retrieved from [Link]
-
LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Conformational preferences of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids in water and dimethyl sulfoxide as a function of the ionization state as determined from NMR spectroscopy and density functional theory quantum mechanical calculations. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Small-scale screening of novel biobased monomers: the curious case of 1,3-cyclopentanediol. Retrieved from [Link]
-
Bruker. (n.d.). 7.3 2D Gradient NOESY Experiment. Retrieved from [Link]
-
University of Wisconsin. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes via directed bridgehead functionalization. Retrieved from [Link]
-
OpenOChem. (n.d.). Coupling in Cis/Trans Alkenes. Retrieved from [Link]
-
LibreTexts. (2021). 5.4: NOESY Spectra. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Retrieved from [Link]
-
Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]
-
Epistemeo. (2012, August 5). How to interpret a NOESY NMR spectrum [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Cyclopentanedimethanol, (1R,3S)-rel-. PubChem. Retrieved February 22, 2026, from [Link].
-
LibreTexts. (2021). 3.10: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,3-Cyclopentanedione. Retrieved from [Link]
-
ACS Publications. (1974). NMR spectroscopy of cyclopentane derivatives. III. Methylcyclopentane. Journal of the American Chemical Society, 96(9), 2941-2948. [Link]
-
Doc Brown's Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr. Retrieved from [Link]
-
OpenStax. (2022). 4.8 Conformations of Disubstituted Cyclohexanes. In Organic Chemistry: A Tenth Edition. [Link]
-
ResearchGate. (1974). Synthesis and conversion of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione to the isomeric racemic ketols of the [3.2.1]bicyclooctane and of the perhydroindan series. Retrieved from [Link]
-
ResearchGate. (2013). Conformational Preferences of trans-1,2-and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Cyclopentanedicarboxylic acid, 1,2,2-trimethyl-, (1R-cis)-. NIST WebBook. Retrieved February 22, 2026, from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1996). Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. Retrieved from [Link]
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A Tale of Two Isomers: A Comparative Guide to the Biological Activities of (1R,3S)-ACPD and (1S,3R)-ACPD
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of neuropharmacology, the precise three-dimensional arrangement of a molecule can be the difference between a potent agonist and an inactive compound. This principle is vividly illustrated by the stereoisomers of 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD): (1R,3S)-ACPD and (1S,3R)-ACPD. While sharing the same chemical formula, their distinct spatial configurations give rise to profoundly different biological activities, making them valuable and distinct tools for probing the function of the glutamate system. This guide provides an in-depth comparison of their pharmacological profiles, supported by experimental data, to aid researchers in their appropriate selection and application.
The Critical Role of Stereochemistry
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In the case of ACPD, the chiral centers at the first and third carbon atoms of the cyclopentane ring give rise to different enantiomers. This seemingly subtle difference has a major impact on how each molecule interacts with the highly specific binding pockets of its biological targets, primarily the metabotropic glutamate receptors (mGluRs).
(1S,3R)-ACPD: The Archetypal mGluR Agonist
(1S,3R)-ACPD is a widely recognized and potent agonist at both Group I and Group II metabotropic glutamate receptors. Its rigid structure, a constrained analog of the endogenous neurotransmitter L-glutamate, allows it to effectively activate these receptors and trigger their downstream signaling cascades.
Activation of Group I mGluRs (mGluR1 and mGluR5) by (1S,3R)-ACPD leads to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling pathway ultimately leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
Conversely, its agonism at Group II mGluRs (mGluR2 and mGluR3) results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This dual activity has made (1S,3R)-ACPD an invaluable tool for studying the diverse physiological roles of these mGluR subfamilies, which include modulation of synaptic plasticity, neuroprotection, and regulation of neurotransmitter release.[2][3][4]
(1R,3S)-ACPD: A Different Target, A Different Story
In stark contrast to its enantiomer, (1R,3S)-ACPD is a very weak or inactive agonist at metabotropic glutamate receptors, particularly those of Group I.[1] Experimental evidence has shown that it fails to stimulate phosphoinositide turnover, a hallmark of Group I mGluR activation.[1] While it can inhibit forskolin-stimulated cAMP accumulation, a functional assay for Group II mGluR activity, its potency is significantly lower than that of (1S,3R)-ACPD, with an IC50 value in the millimolar range.[1]
The primary and most significant biological activity of (1R,3S)-ACPD is not mediated by mGluRs. Instead, it is transported into astrocytes via Na+-dependent glutamate transporters.[5] Once inside the astrocyte, (1R,3S)-ACPD acts as an inhibitor of phosphate-activated glutaminase (PAG), the enzyme responsible for converting glutamine to glutamate.[5] This inhibition leads to a reduction in the intracellular glutamate concentration within astrocytes, which can, in turn, affect the amount of glutamate available for release.[5]
Head-to-Head Comparison: A Quantitative Look
The divergent activities of these two isomers are best illustrated by a direct comparison of their potencies at various targets.
| Biological Activity | (1S,3R)-ACPD | (1R,3S)-ACPD | Reference |
| mGluR1 Agonism (EC50) | 42 µM | Inactive | |
| mGluR2 Agonism (EC50) | 5 µM | - | |
| mGluR5 Agonism (EC50) | 15 µM | - | |
| mGluR6 Agonism (EC50) | 60 µM | - | |
| Inhibition of Forskolin-Stimulated cAMP Accumulation (IC50) | 2.1 µM | ~1 mM | [1] |
| Stimulation of Phosphoinositide Turnover | Potent Agonist | Inactive | [1] |
| Astrocyte Glutamate Transporter (Km) | Not a substrate | 6.51 ± 2.38 mM | [5] |
| Astrocyte Glutamate Transporter (Vmax) | Not a substrate | 22.8 ± 3.4 nmol/mg/min | [5] |
| Inhibition of Phosphate-Activated Glutaminase | No | Yes | [5] |
Visualizing the Divergent Pathways
The distinct mechanisms of action of (1R,3S)-ACPD and (1S,3R)-ACPD can be visualized through their respective signaling pathways.
Caption: Signaling pathway for (1S,3R)-ACPD.
Caption: Mechanism of action for (1R,3S)-ACPD.
Experimental Protocol: Differentiating the Isomers in a Cellular Assay
To empirically distinguish the biological activities of (1R,3S)-ACPD and (1S,3R)-ACPD, a calcium imaging assay in primary astrocyte cultures can be employed. This experiment is designed to directly measure a key downstream effect of Group I mGluR activation and the lack thereof with the inactive isomer.
Objective: To determine if (1S,3R)-ACPD, but not (1R,3S)-ACPD, elicits an increase in intracellular calcium in cultured astrocytes, consistent with Group I mGluR activation.
Methodology:
-
Cell Culture: Plate primary astrocytes on glass coverslips and culture until confluent.
-
Fluorescent Dye Loading: Incubate the astrocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's protocol. This dye will increase its fluorescence intensity upon binding to free intracellular calcium.
-
Baseline Fluorescence Measurement: Mount the coverslip onto a perfusion chamber on the stage of a fluorescence microscope. Perfuse with a standard extracellular solution and record baseline fluorescence for a stable period (e.g., 5 minutes).
-
Application of (1S,3R)-ACPD: Switch the perfusion to a solution containing a known concentration of (1S,3R)-ACPD (e.g., 50 µM). Continuously record the fluorescence intensity.
-
Washout: After a defined period of agonist application (e.g., 5-10 minutes), switch the perfusion back to the standard extracellular solution to wash out the compound and allow the fluorescence signal to return to baseline.
-
Application of (1R,3S)-ACPD: Following a sufficient washout and recovery period, repeat step 4 with a solution containing the same concentration of (1R,3S)-ACPD.
-
Data Analysis: Quantify the change in fluorescence intensity from baseline for each condition.
Expected Results:
-
Application of (1S,3R)-ACPD is expected to cause a significant and transient increase in intracellular calcium, as indicated by a sharp rise in fluorescence. This is due to the activation of Group I mGluRs and the subsequent IP3-mediated release of calcium from intracellular stores.
-
In contrast, the application of (1R,3S)-ACPD is not expected to produce a significant change in intracellular calcium, as it is inactive at Group I mGluRs.
Caption: Experimental workflow for calcium imaging assay.
Conclusion
The stark differences in the biological activities of (1R,3S)-ACPD and (1S,3R)-ACPD underscore the remarkable specificity of receptor-ligand interactions. (1S,3R)-ACPD serves as a canonical agonist for Group I and II mGluRs, making it an essential tool for investigating the roles of these receptors in a multitude of physiological and pathological processes. Conversely, (1R,3S)-ACPD's lack of significant mGluR activity, coupled with its unique ability to be transported into astrocytes and inhibit glutaminase, provides researchers with a valuable probe to study astrocyte-neuron interactions and glutamate metabolism. A thorough understanding of these distinct pharmacological profiles is paramount for the design of rigorous experiments and the accurate interpretation of their results in the pursuit of novel therapeutic strategies for neurological and psychiatric disorders.
References
-
(1R,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid (RS-ACPD) reduces intracellular glutamate levels in astrocytes. Journal of Neurochemistry, 79(4), 756-766. [Link]
-
1S,3R-ACPD dose dependently induces a slow onset potentiation in the dentate gyrus in vivo. European Journal of Pharmacology, 294(2-3), 497-503. [Link]
-
Subtypes of metabotropic excitatory amino acid receptor distinguished by stereoisomers of the rigid glutamate analogue, 1-aminocyclopentane-1,3-dicarboxylate. Neuroscience Letters, 153(1), 107-110. [Link]
-
Glutamate metabotropic receptor agonist 1S,3R-ACPD induces internucleosomal DNA fragmentation and cell death in rat striatum. Brain Research, 772(1-2), 45-56. [Link]
-
Behavioral activity of 1S,3R-ACPD, an agonist of metabotropic glutamate receptors. Polish Journal of Pharmacology, 49(2-3), 121-127. [Link]
-
1S,3R-ACPD-sensitive (metabotropic) [3H]glutamate receptor binding in membranes. Neuroscience Letters, 145(1), 100-104. [Link]
-
Mechanisms of 1S,3R-ACPD-induced neuroprotection in rat hippocampal slices subjected to oxygen and glucose deprivation. Neuropharmacology, 36(4-5), 539-547. [Link]
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Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Pharmacological Reviews, 63(1), 143-199. [Link]
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Investigation on Quantitative Structure Activity Relationships and Pharmacophore Modeling of a Series of mGluR2 Antagonists. Molecules, 16(9), 7683-7703. [Link]
-
Inhibition of glutaminase preferentially slows growth of glioma cells with mutant IDH1. Cancer Research, 71(5), 1974-1985. [Link]
-
Blockade of both epileptogenesis and glutamate release by (1S,3S)-ACPD, a presynaptic glutamate receptor agonist. British Journal of Pharmacology, 113(2), 339-345. [Link]
-
Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) in retinal ON bipolar cells indicate that it is an agonist at L-AP4 receptors. The Journal of General Physiology, 108(6), 519-530. [Link]
-
Therapeutic Targeting of Glutaminolysis as a Novel Strategy to Combat Cancer Stem Cells. Cancers, 14(23), 5998. [Link]
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Metabotropic glutamate receptor agonist (1S,3R-ACPD) increased frontal cortex dopamine release in aged but not in young rats. European Journal of Pharmacology, 359(2-3), 139-142. [Link]
-
Identification and characterization of a novel glutaminase inhibitor. ScienceOpen. [Link]
-
Neuronal activity in vivo enhances functional myelin repair. Institut de Psychiatrie et Neurosciences de Paris. [Link]
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Advanced Protecting Group Strategies for 1,3-Diaminocyclopentane Synthesis
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Focus: Orthogonality, Stereochemical Integrity, and Scalability
Executive Summary: Beyond the Boc/Cbz Standard
The 1,3-diaminocyclopentane scaffold is a privileged pharmacophore, serving as the structural core for neuraminidase inhibitors (e.g., Peramivir), chemokine antagonists (e.g., CCR2 inhibitors), and complex alkaloids like Agelastatin A.
While the standard Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) strategies remain popular, they often fail in complex multi-functionalization campaigns due to:
-
Lack of Orthogonality: Acid/hydrogenolysis conditions often clash with olefin retention or other sensitive functionalities.
-
Stereochemical Leakage: Carbamate protons (NH) can participate in intramolecular H-bonding, occasionally overriding steric directing effects and favoring thermodynamic cis-isomers when trans is required.
-
Regioselectivity Issues: Differentiating two chemically equivalent amines on a symmetric ring requires precise kinetic control or "desymmetrization" strategies.
This guide evaluates three high-performance alternatives—Alloc (Allyloxycarbonyl) , Phthalimide (Phth) , and Diallylamine —against the industry baseline, providing experimental protocols for their deployment in high-value synthesis.
Strategic Framework: The "Vince Lactam" Divergence
The most efficient route to chiral 1,3-diaminocyclopentanes is the ring-opening of Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). This starting material already contains the cis-stereochemistry and an olefin handle. The choice of protecting group (PG) here dictates the entire downstream synthesis.
Visualization: The Divergent Protection Strategy
The following diagram illustrates how different PG strategies branch from the Vince Lactam opening.
Figure 1: Divergent synthetic pathways from Vince Lactam based on protecting group selection.
Comparative Analysis of Protecting Groups
The Baseline: Boc / Cbz[1]
-
Mechanism: Acid labile (Boc) or Hydrogenolysis (Cbz).
-
Limitation: Cbz removal (H₂/Pd) reduces the cyclopentene double bond, destroying a key handle for further functionalization (e.g., in Peramivir synthesis). Boc requires strong acid (TFA/HCl), which can induce migration or racemization in sensitive substrates.
Alternative 1: Alloc (Allyloxycarbonyl)[2]
-
Best For: Preserving the cyclopentene olefin and orthogonal deprotection.
-
Mechanism: Pd(0)-catalyzed allyl transfer.
-
Performance: The Alloc group is stable to TFA (acid) and piperidine (base), making it perfectly orthogonal to Boc and Fmoc.
-
Critical Insight: In 1,3-diaminocyclopentane synthesis, Alloc allows you to deprotect one amine while leaving the cyclopentene double bond intact—something Cbz cannot do.
Alternative 2: Phthalimide (Phth)
-
Best For: Enforcing trans-stereochemistry and preventing N-alkylation.
-
Mechanism: Hydrazine or Methylamine deprotection.
-
Performance: The Phth group is bulky and lacks an NH proton. This prevents intramolecular H-bonding that stabilizes cis-isomers. If you need to invert a stereocenter (e.g., via Mitsunobu or S_N2), Phth is the gold standard because it prevents double-alkylation.
Alternative 3: Bis-Allyl / Bis-Benzyl (Tertiary Amines)
-
Best For: Total synthesis (e.g., Agelastatin A).
-
Mechanism: Oxidative cleavage or specific hydrogenation.
-
Performance: Converting the primary amine to a tertiary diallylamine prevents it from acting as a nucleophile or H-bond donor entirely. This is often used when the amine must be "inert" during harsh ring-closing metathesis steps.
Performance Matrix: Data Comparison
| Feature | Boc (Baseline) | Alloc (Recommended) | Phthalimide (Stereo-Control) | Diallylamine (Inert) |
| Deprotection | Acid (TFA/HCl) | Pd(PPh₃)₄ / Scavenger | Hydrazine / MeNH₂ | Pd(0) or Ru catalyst |
| Olefin Stability | High | Excellent | High | High |
| Base Stability | Excellent | Excellent | Poor (Ring opens) | Excellent |
| Acid Stability | Poor | Excellent | Excellent | Excellent (forms salt) |
| Stereo-Influence | Neutral/Cis-directing | Neutral | Trans-directing (Steric) | Neutral |
| Atom Economy | Good | Moderate | Poor | Moderate |
| Typical Yield | 85-95% | 90-98% | 75-85% | 80-90% |
Detailed Experimental Protocol
Objective: Synthesis of Orthogonally Protected (1R,4S)-4-((allyloxycarbonyl)amino)cyclopent-2-ene-1-carboxylic acid (Alloc-protected Vince Lactam derivative).
Rationale: This protocol demonstrates the installation of the Alloc group, which is critical for differentiating the two amines later.
Reagents:
-
(1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam): 10.0 mmol
-
Allyl chloroformate (Alloc-Cl): 11.0 mmol
-
Lithium hexamethyldisilazide (LiHMDS): 11.0 mmol (1M in THF)
-
Tetrahydrofuran (THF): Anhydrous
Workflow:
-
Lactam Activation: Dissolve Vince Lactam (1.09 g, 10 mmol) in anhydrous THF (50 mL) under Argon. Cool to -78°C.
-
Deprotonation: Add LiHMDS (11 mL, 11 mmol) dropwise over 15 minutes. Stir for 30 minutes at -78°C. Note: This generates the lactam enolate/nitrogen anion.
-
Protection: Add Allyl chloroformate (1.17 mL, 11 mmol) rapid-dropwise.
-
Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).
-
Quench & Workup: Quench with saturated NH₄Cl (20 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Ring Opening (Desymmetrization Step):
-
To generate the amino-acid core: Treat the N-Alloc lactam with 1M LiOH in THF/Water (1:1) at 0°C for 1 hour.
-
Result: This yields the cis-1,3-amino acid where the amine is Alloc-protected and the carboxylic acid is free for Curtius rearrangement (to install the second amine).
-
Orthogonal Deprotection (Alloc Removal):
-
Conditions: Pd(PPh₃)₄ (1 mol%), Phenylsilane (2 equiv) in CH₂Cl₂ at RT.
-
Observation: Complete deprotection occurs in <30 mins. The cyclopentene double bond remains 100% intact , unlike with Cbz removal conditions.
Mechanistic Visualization: Orthogonal Deprotection Logic
This diagram shows how to manipulate the 1,3-diamino core when one amine is Alloc-protected and the other is Boc-protected (a common intermediate in Peramivir synthesis).
Figure 2: Orthogonal deprotection logic allowing selective functionalization of either amine.
References
-
Vince Lactam Overview & Applications
-
Agelastatin A Synthesis (Orthogonal Strategy)
-
Orthogonally Protected Diaminocyclopentenones as Synthons: Total Synthesis of (±)-Agelastatin A. (2023).[5] Organic Letters.
-
-
Alloc Group Stability & Mechanism
-
Alloc Protecting Group: Alloc Protection & Deprotection Mechanism.[1]Total-Synthesis.com.
-
-
Peramivir Synthesis (Stereoselective Routes)
-
Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multi-Substituted Cyclopentane Derivatives. (2001).[6] Journal of Medicinal Chemistry.
-
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medkoo.com [medkoo.com]
Technical Guide: Comparative Analysis of Fmoc vs. Boc vs. Cbz Protection in Peptide Synthesis
[1][2][3][4]
Executive Summary: The Orthogonality Principle
In peptide synthesis, the choice of the
The core concept driving this decision is Orthogonality .[1][2][3] A truly orthogonal system allows the removal of one class of protecting groups in the presence of others without affecting the integrity of the growing peptide chain or the resin linkage.[2]
-
Fmoc: The modern standard. Relies on Base lability for deprotection and Acid for cleavage.[4][5][6]
-
Boc: The classical powerhouse.[7] Relies on Acid lability (graded) for deprotection and Strong Acid (HF) for cleavage.[4]
-
Cbz (Z): The solution-phase specialist. Relies on Hydrogenolysis or Strong Acid .[5] Rarely used for
-protection in Solid Phase Peptide Synthesis (SPPS) but vital for side-chain protection and solution-phase scale-up.
Strategic Overview & Mechanism
The Fmoc Strategy (9-Fluorenylmethoxycarbonyl)
Mechanism: Base-induced
-
Primary Use: R&D, Automated SPPS, GMP manufacturing of complex peptides.
-
Key Advantage: Avoids the use of Hydrofluoric Acid (HF).[8] True orthogonality with acid-labile side chains (tBu, Trt, Boc).[9][4]
-
Critical Limitation: Aggregation. Without the protonation of the N-terminus (which occurs in Boc chemistry), hydrophobic peptides can form
-sheets on the resin, leading to "difficult sequences."
The Boc Strategy (tert-Butyloxycarbonyl)
Mechanism: Acidolysis.[9][3][10]
The Boc group is removed by trifluoroacetic acid (TFA).[1][2][7][4] The tert-butyl cation formed is unstable and degrades into isobutylene and
-
Primary Use: "Difficult" sequences (prone to aggregation), synthesis of thioesters, large-scale industrial manufacturing (where HF handling is established).
-
Key Advantage: Solvation. The protonated N-terminus (
) generated during TFA deprotection repels chains, disrupting aggregation and improving coupling efficiency for hydrophobic sequences. -
Critical Limitation: Requires HF for final cleavage.[4][5] HF is cytotoxic, dissolves glass, and requires specialized Teflon/Kel-F apparatus.
The Cbz Strategy (Carboxybenzyl)
Mechanism: Catalytic Hydrogenolysis or Acidolysis.[1][3]
Cbz is cleaved by
-
Primary Use: Solution-phase synthesis, protection of side chains (e.g., Lys(Z)), and convergent synthesis where fragments are assembled.
-
Key Advantage: Stability.[1][11][12][13][14] It is stable to the conditions used to remove Boc (mild acid) and Fmoc (base), making it the "third dimension" of orthogonality.
-
Critical Limitation: Incompatible with SPPS because the heterogeneous catalyst (
) cannot effectively penetrate the resin matrix to cleave the group.
Visualizing Orthogonality & Workflow
The following diagram illustrates the chemical orthogonality and the decision pathways for selecting a strategy.
Figure 1: Decision matrix for selecting protection strategies based on sequence difficulty and laboratory capabilities.
Performance Comparison Data
The following table synthesizes experimental data regarding stability, cleavage, and operational hazards.
| Feature | Fmoc (Base Labile) | Boc (Acid Labile) | Cbz (Hydrogenolysis) |
| Deprotection Reagent | 20% Piperidine in DMF | 50% TFA in DCM | |
| Cleavage from Resin | TFA (95%) + Scavengers | HF (Anhydrous) or TFMSA | HBr/AcOH or |
| Side Chain Protection | Acid Labile (tBu, Trt, Boc) | Benzyl Based (Bzl, Z, Tos) | Varies (often tBu) |
| Orthogonality | True Orthogonal (Base/Acid) | Graded Acid (Weak/Strong) | Orthogonal (H2/Acid/Base) |
| Aggregation Risk | High (Neutral backbone) | Low (Protonated backbone) | N/A (Solution phase) |
| Racemization Risk | Low (with HBTU/HATU) | Moderate (esp. His/Cys) | Very Low |
| Safety Hazard | Moderate (Piperidine is toxic) | Extreme (HF is fatal) | Low (Flammable |
| Cost (Scale-up) | Moderate | Low (Cheaper monomers) | Moderate |
Detailed Experimental Protocols
These protocols are designed to be self-validating. Always perform a small-scale test cleavage to verify coupling efficiency before proceeding.
Standard Fmoc Deprotection Cycle (SPPS)
This cycle is repeated for every amino acid.
-
Wash: DMF (
min). -
Deprotection: Add 20% Piperidine in DMF (v/v) to the resin.
-
Step A: 3 minutes (removes bulk Fmoc). Drain.
-
Step B: 10 minutes (drives reaction to completion). Drain.
-
Note: For difficult sequences, add 0.1M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution to enhance deprotection, but monitor for Aspartimide formation.
-
-
Wash: DMF (
min), DCM ( min), DMF ( min).-
Validation: Perform a Chloranil test (for Proline) or Kaiser test. A positive result (blue) indicates free amines.
-
Standard Boc Deprotection Cycle (SPPS)
Requires glass vessels compatible with TFA, but NOT HF.
-
Wash: DCM (
min). -
Pre-wash: 50% TFA in DCM (1 min). Drain.
-
Deprotection: Add 50% TFA in DCM (v/v).
-
Time: 20–30 minutes.
-
Scavenger: If the peptide contains Trp or Met, add 0.5% dithiothreitol (DTT) or indole to the TFA solution to prevent tert-butyl cation alkylation.
-
-
Wash: DCM (
min), MeOH ( min), DCM ( min). -
Neutralization: 10% Diisopropylethylamine (DIEA) in DCM (
min).-
Crucial Step: The amine must be neutralized (deprotonated) before the next coupling can occur.
-
Cbz Removal (Solution Phase)
Used for cleaving N-terminal protection in solution synthesis.
-
Dissolution: Dissolve peptide in MeOH or EtOH (sometimes AcOH is added for solubility).[13]
-
Catalyst: Add 10% Pd-C (10% by weight of the peptide).
-
Hydrogenation:
-
Method A (Balloon): Purge flask with
, then attach a balloon of . Stir vigorously for 2–16 hours. -
Method B (Transfer): Add Ammonium Formate or Cyclohexadiene as a hydrogen donor.[13] (Safer, no gas cylinder needed).
-
-
Filtration: Filter through Celite to remove Pd-C. Caution: Dry Pd-C is pyrophoric. Keep wet during disposal.
Critical Troubleshooting: Side Reactions
Aspartimide Formation (Fmoc Specific)
Under basic conditions (Piperidine), Aspartic acid residues (especially Asp-Gly, Asp-Ser) can cyclize to form aspartimide, which then re-opens to form a mixture of
-
Solution: Use "bulky" side chain protection like Asp(OMpe) instead of Asp(OtBu), or add 0.1M HOBt to the deprotection mixture to suppress the ring closure.
Diketopiperazine (DKP) Formation
Occurs in both Fmoc and Boc during the deprotection of the second amino acid (dipeptide stage), especially with Proline or Glycine at the C-terminus. The free amine attacks the C-terminal ester, cleaving the dipeptide from the resin.
-
Solution: Use Trityl (Trt) resin or 2-Chlorotrityl chloride resin . The steric bulk prevents the back-biting attack.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[10] The Journal of Organic Chemistry, 37(22), 3404–3409. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link
-
Sigma-Aldrich (Merck). (n.d.). Solid Phase Peptide Synthesis (SPPS) Technical Guide. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. bachem.com [bachem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 15. peptide.com [peptide.com]
Executive Summary: The Strategic Importance of the Cyclopentane Scaffold
An In-depth Technical Guide to the Synthetic Routes for Enantiopure Diaminocyclopentanes
Audience: Researchers, Scientists, and Drug Development Professionals.[1] Content Type: Comparative Technical Guide.
Diaminocyclopentanes (DACP) are privileged scaffolds in medicinal chemistry and asymmetric catalysis. Unlike their six-membered analog (1,2-diaminocyclohexane or DACH), which is a staple in chiral ligands (e.g., Trost ligands), the five-membered DACP offers a tighter bite angle and distinct conformational rigidity. This structural nuance is critical in drug discovery—most notably as the core of the influenza neuraminidase inhibitor Peramivir —and in developing specific organocatalysts where the "floppier" cyclopentane ring allows for induced fit mechanisms distinct from the rigid cyclohexane.
This guide objectively compares three dominant synthetic strategies for accessing enantiopure diaminocyclopentanes:
-
Classical Optical Resolution: The bench-standard for accessing simple trans-1,2-diamines.
-
Vince Lactam Functionalization: The industrial gold standard for scalable, highly functionalized derivatives (e.g., Peramivir).
-
Bio-Based 1,3-Diamine Synthesis: An emerging green route for accessing the pharmacologically distinct 1,3-isomer.
Comparative Analysis of Synthetic Routes
The following table summarizes the operational parameters of each route.
| Feature | Route 1: Classical Resolution | Route 2: Vince Lactam (Chiral Pool) | Route 3: Bio-Based (1,3-Isomer) |
| Target Scaffold | trans-1,2-Diaminocyclopentane | Functionalized 1,2-Diamines (e.g., 4-amino-2-cyclopentene-1-carboxylate) | 1,3-Diaminocyclopentane |
| Chirality Source | Chiral Acid (L-Tartaric Acid) | Enzymatic Resolution of Lactam | Catalytic Asymmetric Induction / Diastereocontrol |
| Scalability | High (kg scale possible) | Very High (Industrial/Ton scale) | Moderate (Pilot scale) |
| Step Count | Low (2-3 steps) | Medium (4-6 steps) | Medium (4 steps from Furfuryl alcohol) |
| Yield (Enantiomer) | Max 50% (theoretical) | >90% (after lactam resolution) | ~40-60% overall |
| Key Limitation | Wastes 50% of material (wrong enantiomer) | Higher raw material cost (Vince Lactam) | Limited to 1,3-substitution pattern |
| Best For | Simple ligands, early-stage screening | Drug manufacturing, complex scaffolds | Polymer monomers, novel scaffolds |
Detailed Technical Protocols
Route 1: Classical Resolution of trans-1,2-Diaminocyclopentane
The "Bench Standard" for accessing the pure diamine.
Mechanism: This method relies on the formation of diastereomeric salts using L-(+)-Tartaric acid. Unlike the cyclohexane analog, trans-1,2-diaminocyclopentane is more sensitive to oxidation and carbamate formation (reaction with atmospheric CO₂), requiring strict inert handling.
Protocol:
-
Salt Formation:
-
Charge a reactor with L-(+)-Tartaric acid (1.0 equiv) and water (3.5 mL/g of acid). Heat to 90°C to dissolve.
-
Add racemic trans-1,2-diaminocyclopentane (1.0 equiv) dropwise. Caution: Exothermic reaction.[2]
-
Maintain temperature at 70–80°C during addition.
-
Critical Step: Add Glacial Acetic Acid (0.8 equiv) to the hot solution. This acts as a "solubility switch," optimizing the differential solubility of the diastereomers.
-
-
Crystallization:
-
Cool the mixture slowly to room temperature over 4 hours, then to 5°C.
-
The (R,R)-diaminocyclopentane L-tartrate salt precipitates as white crystals.
-
Filtration: Filter under N₂ atmosphere. Wash with cold water and methanol.[3]
-
-
Purification:
-
Recrystallize the wet cake from boiling water (1:1 mass ratio) to achieve >99% ee.
-
-
Free-Basing (Liberation):
-
Suspend the salt in CH₂Cl₂ (DCM).[3]
-
Add 4M NaOH (2.5 equiv) at 0°C and stir vigorously for 1 hour.
-
Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo (avoid heating >40°C due to volatility).
-
Validation Data:
-
Yield: ~35-40% (based on racemate).
-
Optical Rotation:
(c=1, MeOH) for the (1R,2R) isomer.
Route 2: The Vince Lactam Route (Industrial/Scalable)
The "Drug Hunter's" route to functionalized cores.
Mechanism: The Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) is a versatile chiral pool material.[4] The lactam ring constrains the geometry, allowing for highly stereoselective ring-opening reactions. This is the primary route for synthesizing the core of Peramivir .
Workflow Visualization:
Caption: Synthetic flow from Vince Lactam to functionalized diaminocyclopentane, highlighting the preservation of chirality.
Protocol (Ring Opening & Functionalization):
-
Lactam Opening:
-
Protection:
-
Treat the crude amine salt with Boc₂O and Et₃N in DCM to secure the amine.
-
-
Introduction of Second Amine (Curtius Rearrangement):
-
Hydrolyze the methyl ester to the carboxylic acid (LiOH, THF/H₂O).
-
Treat with Diphenylphosphoryl azide (DPPA) and Et₃N in toluene at reflux.
-
Add Benzyl alcohol to trap the isocyanate, forming the Cbz-protected amine .
-
Result: An orthogonally protected (N-Boc, N-Cbz) 1,2-diaminocyclopent-4-ene.
-
Validation Data:
-
Yield: ~65% overall from (-) lactam.
-
Stereochemistry: Complete retention of configuration from the lactam.
Route 3: Bio-Based Synthesis of 1,3-Diaminocyclopentane
The "Green Chemistry" alternative.
Mechanism: This route utilizes furfuryl alcohol (from biomass) which undergoes a Piancatelli rearrangement to form 4-hydroxycyclopentenone.[6] This is a rare example of accessing the 1,3-substitution pattern efficiently.
Protocol Summary:
-
Piancatelli Rearrangement: Furfuryl alcohol
4-hydroxycyclopent-2-enone.[6] -
Isomerization: Ru-catalyzed isomerization to cyclopentane-1,3-dione .
-
Oximation: Reaction with hydroxylamine to form the 1,3-dioxime .
-
Reduction: Hydrogenation (Rh/C or Raney Ni) yields 1,3-diaminocyclopentane .
Note: This route typically produces a mixture of cis and trans isomers (approx 3:1), requiring separation if pure enantiomers are needed, often via lipase resolution of the resulting diamine.
Strategic Recommendations
-
For Ligand Design: Use Route 1 (Resolution) . It is the fastest way to get gram-quantities of the simple trans-1,2-diamine for testing bite angles in catalysis.
-
For Drug Development: Adopt Route 2 (Vince Lactam) immediately. It provides a scalable, regulatory-friendly path with handles (double bond, ester) for further medicinal chemistry diversification (e.g., adding guanidines or side chains).
-
For Polymer/Material Science: Explore Route 3 . The 1,3-diamine offers unique geometric properties for cross-linking, and the bio-based origin supports sustainability claims.
References
-
Resolution of trans-1,2-diaminocyclohexane (Proxy Protocol)
-
Vince Lactam Overview
-
Bio-Based 1,3-Diamine Route
-
Enzymatic Resolution of Aminocyclopentanes
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. datapdf.com [datapdf.com]
- 3. chemrj.org [chemrj.org]
- 4. real.mtak.hu [real.mtak.hu]
- 5. mdpi.com [mdpi.com]
- 6. Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Protected Diamine Intermediates
Introduction: The Critical Role of Protected Diamines and Mass Spectrometry
In the landscape of modern synthetic chemistry, particularly in pharmaceutical and materials science, protected diamines are indispensable building blocks. They are foundational to the synthesis of complex molecules ranging from peptide-based therapeutics and organocatalysts to specialized polymers.[1][2] The protecting groups, such as the common tert-Butoxycarbonyl (Boc), Fluorenylmethyloxycarbonyl (Fmoc), or Carboxybenzyl (Z) groups, serve a crucial role: they temporarily mask the reactivity of one amine functionality, allowing for selective modification of the other.
The success of a synthetic sequence involving these intermediates hinges on precise analytical control. Mass spectrometry (MS) stands out as the premier analytical technique for this purpose, offering unparalleled speed, sensitivity, and structural information. It is the analytical chemist's primary tool for confirming the identity of intermediates, assessing purity, and monitoring the progress of a reaction in real-time.[3] However, the unique chemical nature of these compounds—possessing both a labile protecting group and a basic amine—presents distinct challenges and necessitates a nuanced analytical approach. This guide provides a comprehensive comparison of mass spectrometry techniques, delves into the intricacies of their fragmentation patterns, and offers field-proven protocols to empower researchers in their analytical endeavors.
Part 1: A Comparative Guide to Ionization Techniques
The choice of ionization technique is the most critical parameter in the mass spectrometric analysis of protected diamines. The method must be gentle enough to keep the often-labile protecting group intact for molecular weight confirmation, yet robust enough to provide consistent and reliable data.
Electrospray Ionization (ESI): The Workhorse for Protected Diamines
Electrospray Ionization (ESI) is the most widely adopted technique for analyzing these intermediates. As a soft ionization method, it imparts minimal energy to the analyte, making it ideal for non-volatile and thermally sensitive molecules. In the ESI process, a solution of the analyte is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.
-
Mechanism & Causality : Protected diamines typically contain at least one basic nitrogen atom, which is readily protonated in the slightly acidic mobile phases commonly used in liquid chromatography (LC). This makes them exceptionally well-suited for positive-ion ESI (+ESI). The most common ions observed are the protonated molecule [M+H]+ and the sodium adduct [M+Na]+.[4] The choice of mobile phase additives is critical; a small amount of formic acid (0.1%) not only provides the necessary protons for ionization but also improves chromatographic peak shape by neutralizing residual silanols on the column packing.[5] In negative-ion mode (-ESI), deprotonation to form [M-H]- is possible, as are adducts with anions from the mobile phase, such as [M+Cl]- or [M+HCOO]-.[4]
Gas Chromatography-Mass Spectrometry (GC-MS): A Niche Application
GC-MS is a powerful technique for volatile and thermally stable compounds. Its application for protected diamines is more specialized, often reserved for purity assessment of smaller, more volatile intermediates or when specific volatile impurities are of concern.[1][2]
-
Mechanism & Causality : The ionization method in standard GC-MS is Electron Ionization (EI), a hard ionization technique where high-energy electrons (typically 70 eV) bombard the molecule.[2] This high energy input often leads to extensive and reproducible fragmentation, which can be fantastic for structural elucidation and library matching. However, it frequently results in a weak or entirely absent molecular ion peak, making it difficult to confirm the molecular weight of the intact intermediate.[6][7] For less volatile diamines, chemical derivatization to increase volatility may be necessary, for example, by converting the free amine to a heptafluorobutyramide (HFB) derivative.[8]
Table 1: Comparison of Key Ionization Techniques for Protected Diamine Analysis
| Feature | Electrospray Ionization (ESI) | Gas Chromatography-Mass Spectrometry (GC-MS) with EI |
| Principle | Soft ionization in solution/gas phase | Hard ionization of volatile compounds in the gas phase |
| Analyte Suitability | Ideal for non-volatile, polar, thermally labile compounds. Broad applicability. | Suitable for volatile and thermally stable compounds. May require derivatization.[8] |
| Typical Ions | [M+H]+, [M+Na]+, [M-H]- | M+• (often weak or absent), extensive fragment ions |
| Sample Preparation | Simple dissolution in a suitable solvent (e.g., MeOH, ACN). | Dissolution in a volatile solvent. Derivatization may be needed.[9] |
| Coupling | Liquid Chromatography (LC-MS) | Gas Chromatography (GC-MS) |
| Primary Use Case | Reaction monitoring, structural confirmation, purity analysis.[3] | Purity assessment, analysis of volatile byproducts.[1][2] |
| Pros | Preserves molecular ion, high sensitivity, applicable to a wide range of compounds. | Highly reproducible fragmentation patterns, excellent chromatographic separation for volatiles. |
| Cons | Susceptible to matrix effects and ion suppression. | Molecular ion can be lost, limited to thermally stable and volatile analytes. |
Part 2: Decoding Fragmentation Patterns for Structural Confirmation
Tandem mass spectrometry (MS/MS) is an indispensable tool for confirming the structure of a synthesized intermediate. In an MS/MS experiment, a specific ion (the precursor ion, e.g., the [M+H]+ of our compound) is selected, isolated, and then fragmented by collision with an inert gas like nitrogen or argon (a process called Collision-Induced Dissociation, or CID).[10] The resulting fragment ions (product ions) are then analyzed, providing a structural fingerprint of the molecule. The fragmentation patterns are highly dependent on the type of protecting group used.
The Signature Fragmentation of Boc-Protected Amines
The tert-butoxycarbonyl (Boc) group is known for its characteristic and predictable fragmentation pathways, which are invaluable for confirming its presence.
-
Loss of Isobutylene (C4H8) : The most common pathway involves the loss of a neutral isobutylene molecule, resulting in a product ion at [M+H - 56]+.[4]
-
Loss of the Entire Boc Group : Cleavage can result in the loss of the entire Boc radical (100 Da) or the formation of an ion corresponding to the deprotected amine.
-
Consecutive Losses : Often, a combination of losses is observed, such as the loss of isobutylene followed by the loss of carbon dioxide ([M+H - 56 - 44]+).[4] In some ESI sources, a McLafferty rearrangement can also occur, leading to characteristic fragmentation.[11]
Caption: Characteristic fragment ions for Fmoc and Z protecting groups.
Part 3: Field-Proven Experimental Protocols
Theoretical knowledge must be paired with robust, reproducible experimental methods. The following protocols provide a validated starting point for the analysis of protected diamine intermediates.
Protocol 1: LC-MS/MS Analysis of a Mono-Boc Protected Diamine
This protocol is designed for reaction monitoring and structural confirmation.
-
Sample Preparation :
-
Dilute a small aliquot of the reaction mixture (typically 1-5 µL) into 1 mL of 50:50 acetonitrile:water in a standard LC vial. The final concentration should be in the low µg/mL to high ng/mL range to avoid detector saturation.
-
-
Liquid Chromatography (LC) Conditions :
-
Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40 °C.
-
Rationale : The C18 column provides good retention for these moderately polar compounds. Formic acid serves as a proton source for ESI and improves peak shape. [5]A gradient elution ensures that compounds with different polarities (starting material, mono-protected, di-protected) are well-separated.
-
-
Mass Spectrometry (MS) Conditions :
-
Ionization Mode : ESI Positive.
-
Scan Mode : Full Scan (e.g., m/z 100-1000) to identify all components.
-
MS/MS Mode : For structural confirmation, perform a separate Product Ion Scan on the expected [M+H]+ of the target compound.
-
Collision Energy : Start with a collision energy of 15-20 eV and optimize to maximize the intensity of characteristic fragment ions (e.g., the [M+H - 56]+ ion for a Boc-group).
-
Caption: A typical LC-MS/MS workflow for analyzing protected diamines.
Protocol 2: GC-MS Analysis for Purity Assessment
This protocol is suitable for volatile diamine intermediates, such as mono-Boc-ethylenediamine.
-
Sample Preparation :
-
Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile solvent like dichloromethane (DCM) or methanol.
-
-
Gas Chromatography (GC) Conditions :
-
Column : A low-polarity column such as an HP-5MS (30 m x 0.25 mm x 0.25 µm). [1][2] * Injection : 1 µL, Split mode (e.g., 20:1 split ratio).
-
Inlet Temperature : 250 °C.
-
Oven Program : Hold at 50 °C for 1 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.
-
Rationale : The non-polar column separates compounds based on boiling point. The temperature program ensures elution of both the starting material and the protected products.
-
-
Mass Spectrometry (MS) Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV. [1] * Scan Range : m/z 35-500.
-
Source Temperature : 230 °C.
-
Part 4: Data Interpretation - A Practical Case Study
Scenario : Monitoring the selective mono-Boc protection of 1,4-diaminobutane (putrescine).
The goal is to form tert-butyl (4-aminobutyl)carbamate, but the reaction can also produce the starting material and the di-Boc protected byproduct. LC-MS is the ideal tool to monitor this reaction.
Table 2: Expected m/z Values for the Protection of 1,4-Diaminobutane
| Compound | Chemical Formula | Exact Mass | Expected [M+H]+ | Expected [M+Na]+ |
| 1,4-Diaminobutane | C4H12N2 | 88.1000 | 89.1073 | 111.0893 |
| Mono-Boc Product | C9H20N2O2 | 188.1525 | 189.1598 | 211.1417 |
| Di-Boc Product | C14H28N2O4 | 288.2049 | 289.2122 | 311.1941 |
An LC-MS run of the reaction mixture would show three main peaks at different retention times. By extracting the ion chromatograms for m/z 89.1, 189.2, and 289.2, we can track the consumption of the starting material and the formation of the mono- and di-protected products.
To confirm the identity of the peak at m/z 189.2, an MS/MS experiment would be performed. We would expect to see a major fragment ion at m/z 133.1 ([189.2 - 56]+), corresponding to the characteristic loss of isobutylene from the Boc group. The presence of this fragment provides definitive evidence that the peak corresponds to the desired mono-Boc protected product.
Conclusion
Mass spectrometry is an essential and powerful technique for the analysis of protected diamine intermediates. A thorough understanding of the principles of ionization and fragmentation is key to developing robust analytical methods. ESI-based LC-MS is the most versatile and widely applicable method, providing crucial information on molecular weight and structure with high sensitivity. By selecting the appropriate technique, carefully optimizing experimental parameters, and intelligently interpreting the resulting data, researchers can accelerate their synthetic workflows and ensure the quality and identity of these vital chemical building blocks.
References
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Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry. PubMed, National Center for Biotechnology Information. [Link]
-
Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. PubMed, National Center for Biotechnology Information. [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]
-
Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. ResearchGate. [Link]
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UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and ß-methylamino-L-alanine in Human Urine. Centers for Disease Control and Prevention. [Link]
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General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. [Link]
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Rapid qualitative and quantitative HPLC/MS analysis of ethylenediaminetetraacetic acid in a pharmaceutical product without prior derivatization. Semantic Scholar. [Link]
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Poor peak shape for ethylenediamine in LCMS analyses. MTC USA. [Link]
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General Method for Selective Mono-Boc Protection of Diamines and Thereof. Semantic Scholar. [Link]
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Analysis of a residual diamine in a pharmaceutical polymer using solid phase extraction with analysis by gas chromatography mass spectrometry. PubMed, National Center for Biotechnology Information. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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mass spectra - fragmentation patterns. Chemguide. [Link]
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Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
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Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. J-STAGE. [Link]
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Fragmentation (mass spectrometry). Wikipedia. [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
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Fragmentation Pattern in Mass Spectra. Slideshare. [Link]
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Chemical Derivatization in LC-MS/MS Bioanalysis. Syngene. [Link]
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Detection and Quantification of Trace Level of Ethylenediamine in Morpholine and its Impact on the Quality of a Pharmaceutical Candidate. ResearchGate. [Link]
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(PDF) Selective Mono-BOC Protection of Diamines. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Routes to Chiral Diamines
Introduction
Chiral vicinal diamines are privileged structural motifs, serving as indispensable building blocks in a vast array of biologically active molecules and as highly effective ligands and organocatalysts in asymmetric synthesis.[1] Their prevalence in pharmaceuticals, agrochemicals, and fine chemicals underscores the critical need for efficient, scalable, and cost-effective synthetic methods. For researchers, scientists, and drug development professionals, the selection of an appropriate synthetic route is a pivotal decision that profoundly impacts project timelines, economic viability, and environmental footprint.
This guide provides an in-depth, objective comparison of the primary synthetic strategies for accessing chiral diamines: classical resolution of racemates, transition-metal-catalyzed asymmetric synthesis, and modern biocatalytic approaches. By examining the underlying principles, performance data, and economic and environmental considerations of each method, this document aims to equip you with the critical insights necessary to make informed decisions for your specific synthetic challenges. We will leverage the industrial synthesis of sitagliptin, a prominent antidiabetic drug, as a recurring case study to illustrate the practical implications of these different synthetic philosophies.[2][3][4][5][6]
I. Classical Resolution of Racemic Diamines: A Foundational but Often Inefficient Approach
The classical resolution of a racemic mixture of diamines via the formation of diastereomeric salts with a chiral resolving agent is the oldest and most straightforward method. This approach relies on the differential solubility of the two diastereomeric salts, allowing for their separation by fractional crystallization.
Core Principles & Workflow
The fundamental principle involves the reaction of a racemic diamine with a readily available, enantiomerically pure acid (the resolving agent) to form a pair of diastereomeric salts. Due to their different physical properties, one diastereomer will preferentially crystallize from a suitable solvent, while the other remains in the mother liquor. The desired enantiomer of the diamine is then liberated from the purified diastereomeric salt by treatment with a base.
Diagram: Workflow for Classical Resolution of Racemic Diamines
Caption: Workflow of classical resolution and optional racemization/recycling.
Cost-Benefit Analysis
| Factor | Benefit | Cost/Drawback |
| Reagent Cost & Availability | Readily available and inexpensive resolving agents like tartaric acid and its derivatives are often used.[7][8] | Specialized resolving agents can be expensive.[7] The resolving agent is used in stoichiometric amounts. |
| Process Simplicity | The experimental setup is generally straightforward and does not require specialized equipment. | The process can be labor-intensive and time-consuming due to the need for multiple crystallization steps to achieve high enantiopurity. |
| Yield | The theoretical maximum yield for the desired enantiomer is 50%.[9] | Significant loss of material is inherent to the process. The unwanted enantiomer is often discarded as waste. |
| Scalability | The process is scalable, but the large volumes of solvents and multiple steps can make it inefficient for large-scale production. | Large-scale crystallizations can be challenging to control and may lead to lower yields and purities. |
| Waste Generation | Relatively low if the unwanted enantiomer can be racemized and recycled. | High waste generation if the unwanted enantiomer is discarded. The process often requires large volumes of solvent, leading to a high Process Mass Intensity (PMI).[10][11][12] |
Case in Point: Synthesis of (1R,2R)-(-)-1,2-Diaminocyclohexane
A common industrial route to enantiopure trans-1,2-diaminocyclohexane, a crucial ligand in asymmetric catalysis, involves the resolution of the racemic mixture with tartaric acid.[13] While effective, this process is a prime example of the 50% yield limitation inherent in classical resolution.
Experimental Protocol: Resolution of racemic trans-1,2-diaminocyclohexane
-
A solution of racemic trans-1,2-diaminocyclohexane in methanol is prepared.
-
An equimolar amount of L-(+)-tartaric acid dissolved in methanol is added to the diamine solution.
-
The mixture is heated to reflux and then allowed to cool slowly to room temperature, during which the (1R,2R)-diammonium L-tartrate salt preferentially crystallizes.
-
The crystalline salt is collected by filtration and washed with cold methanol.
-
To obtain higher enantiomeric purity, the salt is recrystallized from a minimal amount of hot water.
-
The purified diastereomeric salt is then dissolved in water, and the solution is basified with a strong base (e.g., NaOH) to liberate the free (1R,2R)-(-)-1,2-diaminocyclohexane.
-
The free diamine is extracted with an organic solvent (e.g., dichloromethane), and the solvent is removed under reduced pressure to yield the enantiomerically enriched product.
II. Asymmetric Synthesis: Direct and Atom-Economical Routes
Asymmetric synthesis, particularly transition-metal-catalyzed hydrogenation and transfer hydrogenation of prochiral precursors, offers a more direct and atom-economical approach to chiral diamines. These methods have become workhorses in both academic and industrial settings.
Core Principles & Workflow
The core principle of asymmetric hydrogenation involves the use of a chiral catalyst, typically a complex of a transition metal (e.g., Rhodium, Ruthenium, Iridium) with a chiral ligand, to stereoselectively add hydrogen across a C=N or C=C double bond in a prochiral substrate. Asymmetric transfer hydrogenation employs a hydrogen donor, such as isopropanol or formic acid, in place of molecular hydrogen.[14][15][16][17]
Diagram: General Workflow for Asymmetric Hydrogenation
Caption: A streamlined workflow for asymmetric hydrogenation.
Cost-Benefit Analysis
| Factor | Benefit | Cost/Drawback |
| Yield & Atom Economy | High theoretical yields (approaching 100%) and excellent atom economy.[9] | Yields can be sensitive to substrate purity and reaction conditions. |
| Catalyst Cost & Loading | Catalytic amounts of the metal complex are used, often with very high turnover numbers (TONs) and turnover frequencies (TOFs).[18][19] | Precious metal catalysts (Rh, Ru, Ir) and their chiral ligands can be very expensive.[2] |
| Process Conditions | Often requires high pressures of hydrogen gas, necessitating specialized and costly equipment. | Milder conditions can sometimes be achieved with transfer hydrogenation. |
| Scalability | Highly scalable and has been implemented in numerous large-scale industrial processes.[4][5] | The cost of the catalyst and ligand can be a significant factor at scale. Catalyst recovery and recycling are crucial for economic viability. |
| Waste Generation | Generates significantly less waste compared to stoichiometric methods, leading to a lower PMI.[4][5] | Solvents used in the reaction and purification contribute to the waste stream. |
Case in Point: The Evolution of Sitagliptin Synthesis
The first-generation synthesis of sitagliptin by Merck employed a rhodium-catalyzed asymmetric hydrogenation of an enamine intermediate.[2][3][4] This process, while a significant achievement, required high-pressure hydrogenation and a costly rhodium-based catalyst. The second-generation process, also developed by Merck, utilized a more efficient Rh(I)/tBu-JOSIPHOS catalyst system, which allowed for lower catalyst loading (0.15 mol%) and resulted in a 65% overall yield.[4][5] This evolution highlights the continuous drive to improve the cost-effectiveness of asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of a Tetrasubstituted Enamine (Sitagliptin Intermediate)
-
In a glovebox, a high-pressure reactor is charged with the enamine substrate and a solution of the chiral rhodium catalyst (e.g., Rh(I)/tBu-JOSIPHOS) in an appropriate solvent (e.g., methanol).
-
The reactor is sealed, removed from the glovebox, and purged with nitrogen followed by hydrogen.
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 100 psig) and heated to the reaction temperature (e.g., 50 °C).
-
The reaction is stirred until complete conversion is observed (monitored by HPLC or other suitable analytical techniques).
-
After cooling to room temperature, the reactor is carefully depressurized.
-
The reaction mixture is filtered to remove any heterogeneous catalyst residues, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by crystallization, to yield the enantiomerically pure amine.
III. Biocatalysis: The Green and Highly Selective Alternative
Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful and "green" alternative for the synthesis of chiral diamines. Enzymes offer unparalleled stereoselectivity under mild reaction conditions, often in aqueous media.
Core Principles & Workflow
For chiral diamine synthesis, transaminases (TAs) are the most prominent class of enzymes. They catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine) to a prochiral ketone or diketone, generating the chiral amine with high enantiomeric excess.[20][21] The use of whole-cell biocatalysts or immobilized enzymes can enhance stability and facilitate catalyst recycling.[22][23][24]
Diagram: Biocatalytic Synthesis of a Chiral Diamine
Caption: A typical workflow for the biocatalytic synthesis of a chiral diamine.
Cost-Benefit Analysis
| Factor | Benefit | Cost/Drawback |
| Selectivity & Conditions | Extremely high enantioselectivity (>99% ee is common).[2] Operates under mild conditions (ambient temperature and pressure, neutral pH). | The substrate scope of naturally occurring enzymes can be limited. Protein engineering may be required to achieve desired activity. |
| Catalyst Cost & Reusability | Enzymes are biodegradable and can be produced cost-effectively through fermentation. Immobilization allows for easy separation and reuse for multiple cycles.[22][23] | The initial cost of developing and producing a specific enzyme can be high. Cofactor regeneration may be necessary, adding complexity and cost. |
| Process Safety & Environment | Avoids the use of hazardous reagents, heavy metals, and high pressures.[2] Reactions are typically run in water, a green solvent. | The use of organic co-solvents may be necessary for poorly soluble substrates. |
| Scalability | Biocatalytic processes have been successfully scaled to the multi-ton scale.[25] | Large-scale fermentations and enzyme immobilizations require significant capital investment. |
| Waste Generation | Very low E-factors and high atom economy.[2][26][27] | Downstream processing to isolate the product from the aqueous reaction medium can be energy-intensive. |
Case in Point: The Greening of Sitagliptin Synthesis
The third-generation synthesis of sitagliptin represents a landmark achievement in industrial biocatalysis.[2][3][4][5][6] Merck, in collaboration with Codexis, developed a highly engineered (R)-selective transaminase that directly converts a prositagliptin ketone to the desired chiral amine. This biocatalytic route resulted in a 10-13% increase in overall yield, a 53% increase in productivity, and a 19% reduction in waste compared to the second-generation asymmetric hydrogenation process.[2] It also eliminated the need for a high-pressure hydrogenation step and the use of a precious metal catalyst.
Experimental Protocol: Transaminase-Mediated Synthesis of a Chiral Amine
-
A buffered aqueous solution is prepared, and the pH is adjusted to the optimal range for the chosen transaminase (typically pH 7-9).
-
The prochiral ketone substrate and the amino donor (e.g., isopropylamine) are added to the buffer.
-
The transaminase enzyme (as a lyophilizate, immobilized on a solid support, or as whole cells) is added to the reaction mixture.
-
The reaction is stirred at a controlled temperature (e.g., 30-40 °C) until the desired conversion is reached (monitored by HPLC).
-
Upon completion, if an immobilized enzyme is used, it is removed by filtration for reuse.
-
The product is extracted from the aqueous phase with an organic solvent.
-
The organic extracts are combined, dried, and the solvent is evaporated to yield the crude chiral amine, which is then purified as needed.
IV. Dynamic Kinetic Resolution (DKR): The Best of Both Worlds?
Dynamic kinetic resolution (DKR) is a powerful strategy that combines the high selectivity of a kinetic resolution (often enzymatic) with the in-situ racemization of the unwanted enantiomer, allowing for a theoretical yield of 100% of a single enantiomer.[28]
Core Principles & Workflow
In a typical chemoenzymatic DKR for a racemic amine, a lipase selectively acylates one enantiomer, while a metal catalyst (e.g., based on ruthenium or palladium) continuously racemizes the unreacted enantiomer.[29][30] This ensures that the entire racemic starting material is converted into a single enantiomer of the acylated product, which can then be deacylated to afford the desired chiral amine.
Diagram: Chemoenzymatic Dynamic Kinetic Resolution (DKR)
Caption: The synergistic interplay of resolution and racemization in DKR.
Cost-Benefit Analysis
| Factor | Benefit | Cost/Drawback |
| Yield | Theoretical yield of 100%.[28] | Requires careful optimization to match the rates of resolution and racemization. |
| Catalyst Compatibility | Combines the advantages of enzymatic selectivity and chemical racemization. | The racemization catalyst and the enzyme must be compatible and operate under similar conditions, which can be challenging to achieve. |
| Process Conditions | Often requires elevated temperatures for the racemization step, which may not be ideal for the enzyme's stability. | The process can be more complex to set up and optimize compared to a direct asymmetric synthesis. |
| Scalability | Has been successfully implemented on an industrial scale. | The cost of both the enzyme and the racemization catalyst must be considered. |
| Waste Generation | Can be a low-waste process if both catalysts are recyclable. | An additional deacylation step is required, which adds to the overall process mass intensity. |
V. Conclusion and Future Outlook
The synthesis of chiral diamines has evolved from the classical, yet often inefficient, method of resolving racemic mixtures to highly sophisticated and efficient asymmetric and biocatalytic approaches. The choice of the optimal synthetic route is a multifactorial decision that requires a careful analysis of economic, environmental, and practical considerations.
Summary of Cost-Benefit Analysis
| Synthetic Route | Primary Advantage | Primary Disadvantage | Best Suited For |
| Classical Resolution | Simplicity, low-cost resolving agents | 50% theoretical yield limit, high waste | Small-scale synthesis, situations where a racemization/recycling protocol for the unwanted enantiomer is feasible. |
| Asymmetric Synthesis | High yield, high atom economy, scalability | High cost of catalysts and ligands, often harsh reaction conditions | Large-scale industrial production where catalyst cost can be offset by high throughput and efficiency. |
| Biocatalysis | Unparalleled selectivity, mild and safe conditions, "green" | Limited substrate scope (can be overcome by protein engineering), potential for high initial development costs | Environmentally conscious synthesis, production of high-value pharmaceuticals where selectivity is paramount. |
| Dynamic Kinetic Resolution | 100% theoretical yield | Catalyst compatibility and process optimization challenges | Situations where a racemic starting material is readily available and a direct asymmetric synthesis is not feasible or cost-effective. |
The industrial synthesis of sitagliptin serves as a powerful testament to the ongoing evolution in this field, demonstrating a clear trajectory from a good (asymmetric hydrogenation) to a better (optimized asymmetric hydrogenation) to the best (biocatalysis) available technology. This progression underscores the increasing importance of green chemistry principles, such as atom economy, waste reduction, and the use of renewable resources, in modern chemical manufacturing.[2][26][27][31][32][33]
For the researcher, scientist, and drug development professional, a thorough understanding of the cost-benefit profile of each synthetic route is not merely an academic exercise but a critical component of successful and sustainable chemical innovation. As new catalysts, both chemical and biological, continue to be developed, the landscape of chiral diamine synthesis will undoubtedly continue to evolve, offering even more efficient and elegant solutions to this important synthetic challenge.
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ResearchGate. (n.d.). Rhodium‐Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of 1,3‐Dipolar Nitrones. [Link]
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Takle, M. J., et al. (2023). Scalable and sustainable synthesis of chiral amines by biocatalysis. PMC. [Link]
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Safety Operating Guide
Operational Guide: Disposal & Handling of (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane
[1]
Executive Summary & Scientific Context
(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane is a orthogonally protected diamine scaffold used primarily in the synthesis of peptidomimetics and high-affinity drug ligands.[1] Its value lies in its specific stereochemistry (1R, 3S) and the differential reactivity of its protecting groups (Boc is acid-labile; Cbz is removed via hydrogenolysis).[1]
Why Proper Disposal Matters: Unlike simple solvents, this compound represents a complex nitrogenous organic scaffold . Improper disposal (e.g., drain disposal) poses two specific risks:
-
Environmental Persistence: The carbamate linkages (Boc/Cbz) are relatively stable in aquatic environments, potentially leading to bioaccumulation of nitrogen-rich residues.[1]
-
Chemo-ecological Impact: As a bioactive pharmacophore precursor, release into water systems can disrupt local microbial nitrogen cycles.[1]
The Core Directive: The only acceptable disposal route for this compound is high-temperature incineration . This ensures the complete mineralization of the cyclic scaffold and the safe oxidation of nitrogenous components.
Physicochemical Profile for Waste Characterization
Before handling, verify the physical state of your waste stream. This compound is typically a white to off-white powder.[1]
| Property | Data / Characteristic | Operational Implication |
| Physical State | Solid (Powder/Crystalline) | Segregate into "Solid Organic Waste" streams.[1] |
| Flammability | Combustible Organic Solid | Do not dispose of with oxidizers. |
| Solubility | Low in water; High in DCM/DMSO | Do not flush. It will precipitate and clog drains. |
| Reactivity | Acid-sensitive (Boc group) | Keep away from strong acid waste to prevent gas evolution (Isobutylene/CO₂).[1] |
| RCRA Status | Not P-listed or U-listed | Classified as "Non-Regulated Chemical Waste" (unless mixed with solvents).[1] |
Step-by-Step Disposal Protocol
Phase 1: Waste Segregation (The "Source Control" Step)[1]
-
Solid Waste (Pure Substance):
-
Collect the solid in a chemically compatible container (HDPE or Amber Glass).
-
Labeling: Clearly label as "Non-Hazardous Organic Solid" (or "Hazardous" if your local regulations require the "Precautionary Principle").[1]
-
Contaminant Check: Ensure no oxidizing agents (e.g., nitrates, permanganates) are present in the same container.
-
-
Liquid Waste (Mother Liquors/Rinsates):
-
If dissolved in solvents (e.g., Dichloromethane, Ethyl Acetate), the solvent dictates the waste code.
-
Halogenated Stream: If dissolved in DCM/Chloroform.
-
Non-Halogenated Stream: If dissolved in MeOH/EtOAc.[2]
-
Precipitation Risk: If mixing with aqueous waste, be aware the compound may precipitate. Recommendation: Keep in organic streams only.
-
Phase 2: Packaging & Labeling
Every container must be a self-validating system—meaning a stranger should be able to look at the bottle and know exactly what it is and how to destroy it.[1]
-
Container: Wide-mouth HDPE jar (for solids).
-
Label Data:
Phase 3: Final Destruction (Incineration)
Do not attempt chemical neutralization (e.g., acid hydrolysis) in the lab for disposal purposes.[1] It creates unnecessary volume and hazardous byproducts (isobutylene gas).[1]
-
Mechanism: High-temperature incineration (>850°C).[1]
-
Byproducts: The facility's scrubbers will handle the NOx (from amines) and CO₂ evolved.
-
Boc/Cbz Decomposition:
Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision nodes for disposing of this specific intermediate.
Caption: Operational decision tree for segregating Boc/Cbz protected amino intermediates based on physical state and solvent matrix.
Emergency Procedures (Spill Response)
In the event of a benchtop spill, follow this protocol to minimize exposure and containment loss.
-
PPE Upgrade: Don Nitrile gloves (double gloving recommended due to lipophilicity of Boc/Cbz groups), safety goggles, and a lab coat.
-
Containment:
-
Decontamination: Wipe the surface with Ethanol or Isopropanol .
-
Why? The compound is lipophilic and dissolves poorly in water. Water alone will just spread the residue. Alcohol solubilizes it for effective removal.
-
-
Disposal of Debris: Place all wipes and absorbent pads into the Solid Hazardous Waste bin.
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
Source:[Link]
-
-
American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.
-
Fisher Scientific. (2024).[1] Safety Data Sheet: 1-(Boc-amino)cyclopentanecarboxylic acid (Analogous Structure Safety Data).
Personal protective equipment for handling (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane
This guide outlines the personal protective equipment (PPE) and handling protocols for (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane (CAS: 774212-79-2).[1]
As a Senior Application Scientist, I have structured this not merely as a list of gear, but as an operational risk management system. For high-value chiral intermediates like this, the primary risks are product contamination and cumulative personnel exposure to bioactive dusts.[1]
Part 1: Rapid Response Safety Matrix
At a Glance:
-
Physical State: Solid (White to brown powder/crystals)[1]
-
Primary Hazard: Particulate inhalation; Potential skin/eye irritant (Precautionary H315, H319, H335).[1]
-
CAS Number: 774212-79-2[1]
| Protection Zone | Required Equipment | Technical Specification |
| Respiratory | Particulate Respirator | N95 (minimum) or P100 if handling >1g outside a hood.[1] Primary: Handle inside a certified Chemical Fume Hood. |
| Hand | Nitrile Gloves | Thickness: ≥ 0.11 mm (4 mil). Double-gloving recommended for solution preparation.[1] |
| Eye | Chemical Splash Goggles | ANSI Z87.1 compliant. Side shields alone are insufficient for fine powders. |
| Body | Lab Coat + Sleeves | 100% Cotton or Nomex (fire-resistant).[1] Tyvek sleeves recommended to bridge glove-cuff gap. |
| Engineering | Static Control | Ionizing fan or antistatic gun during weighing to prevent powder dispersal. |
Part 2: Hazard Identification & Risk Assessment
While specific toxicological data for this exact intermediate is often limited, its structure—a cyclopentane ring with Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) protected amines—dictates our safety approach.[1]
-
Dust Sensitization Risk: Carbamate-protected amines can act as mild sensitizers. Inhalation of fine dust is the critical exposure pathway.
-
Chemical Stability: The Boc group is acid-labile; the Cbz group is sensitive to hydrogenolysis. Accidental contact with strong acids (e.g., TFA, HCl) during handling can release isobutylene gas and free amines, changing the hazard profile instantly.[1]
-
Static Charge: As a dry organic dielectric solid, this compound will accumulate static charge during dispensing, leading to "jumping" powder. This risks both loss of valuable material and aerosolization.
Part 3: PPE Selection Logic & Workflow
The following decision logic ensures you select the correct PPE based on the specific operation being performed.
Figure 1: PPE Decision Tree based on operational state.[1] Note the escalation to double-gloving for solutions due to solvent permeation risks.[1]
Part 4: Operational Protocols
Protocol A: Precision Weighing (Solid Phase)
Objective: Transfer solid without aerosolization.[1]
-
Engineering Control: Place the analytical balance inside a powder containment hood or a standard fume hood with the sash lowered.
-
Static Neutralization: Use an ionizing blower or a Zerostat anti-static gun on the spatula and weigh boat before touching the powder. This prevents the "leap" effect common with dry organic intermediates.
-
Transfer: Use a micro-spatula. Do not pour from the source container.
-
Decontamination: Wipe the balance area with a damp lint-free wipe (methanol-moistened) immediately after use to capture invisible dust.[1]
Protocol B: Solubilization (Liquid Phase)
Objective: Dissolving the intermediate for reaction.
-
Glove Discipline: Don a second pair of nitrile gloves. Common solvents for this compound (DCM, DMF) permeate nitrile. The outer glove acts as a sacrificial barrier.
-
Addition Order: Add the solid to the flask first, then add the solvent. Adding solid to a stirring solvent can generate a puff of aerosolized droplet/powder mix.
-
Venting: If using acidic solvents (deprotection step), ensure the vessel is vented to a scrubber or hood exhaust to manage isobutylene off-gassing.
Part 5: Disposal & Emergency Procedures
Spill Response Workflow
In the event of a spill, immediate containment is vital to prevent tracking the material through the lab.
Figure 2: Spill response workflow emphasizing dust suppression for solids.
Waste Disposal Classification
-
Solid Waste: Dispose of contaminated wipes, gloves, and weigh boats in Solid Hazardous Waste (Tag: "Organic Solid, Toxic/Irritant").[1]
-
Liquid Waste: If dissolved in organic solvents, dispose in Halogenated or Non-Halogenated solvent streams depending on the carrier solvent (e.g., DCM = Halogenated).[1]
References
-
American Elements. (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane Safety Data & Properties. Retrieved from [1]
-
Thermo Fisher Scientific. Safety Data Sheet for Boc-aminocyclopentane carboxylic acid analogs. Retrieved from [1]
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Cayman Chemical. Safety Data Sheet: Boc-Amino Cyclopentane Derivatives. Retrieved from [1][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
